molecular formula C9H7BrN2 B1375792 4-Bromoquinolin-8-amine CAS No. 1416438-31-7

4-Bromoquinolin-8-amine

Cat. No.: B1375792
CAS No.: 1416438-31-7
M. Wt: 223.07 g/mol
InChI Key: HCYKBCVCZOPWGQ-UHFFFAOYSA-N
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Description

4-Bromoquinolin-8-amine (CAS 1416438-31-7) is a brominated quinoline derivative that serves as a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features both a bromine atom and an amino group on its quinoline scaffold, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. In medicinal chemistry, this scaffold is extensively utilized in the synthesis of novel compounds with potential antiproliferative activities. Research indicates that derivatives of bromoquinoline are key precursors in the development of anticancer agents, showing promising activity against various cancer cell lines, including melanoma. Furthermore, the quinoline core is a privileged structure in drug discovery, and this specific bromo-amino derivative is a crucial intermediate for creating potential antimalarial and antimicrobial agents. Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Store in a cool, dark place under an inert atmosphere.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYKBCVCZOPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-31-7
Record name 4-bromoquinolin-8-amine
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Foundational & Exploratory

Foreword: Navigating the Landscape of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromoquinolin-8-amine: Structure, Synthesis, and Application Potential

In the dynamic fields of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Quinoline derivatives, recognized as "privileged structures," have consistently provided a fertile ground for the discovery of potent therapeutic agents and functional materials.[1] This guide focuses on a specific, less-documented member of this family: This compound (CAS: 1416438-31-7) .

Unlike its more extensively studied isomer, 8-Bromoquinolin-4-amine, detailed experimental data for the 4-bromo-8-amino variant is not widely available in peer-reviewed literature. Therefore, this document serves not only as a repository of known information but also as a forward-looking guide for the researcher. By integrating data from chemical suppliers with predictive analyses based on foundational chemical principles and comparisons to closely related analogues, we aim to provide a robust framework for utilizing this compound in future research endeavors. This guide is structured to empower researchers by explaining the causality behind synthetic strategies and highlighting the untapped potential of this molecule.

Part 1: Core Molecular Attributes and Structural Elucidation

The precise arrangement of functional groups on the quinoline core dictates the molecule's physicochemical properties and its potential for interaction with biological targets. This compound features a bromine atom at the electron-deficient C4 position and an electron-donating amine group at the C8 position on the fused benzene ring.

The InChIKey, a hashed representation of the molecule's structure, is HCYKBCVCZOPWGQ-UHFFFAOYSA-N.[2]

cluster_0 This compound mol

Caption: 2D Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers and databases. For comparative context, data for the more thoroughly characterized isomer, 8-Bromoquinolin-4-amine, is also provided.

Table 1: Core Properties of this compound

Property Value Source(s)
CAS Number 1416438-31-7 [2][3]
Molecular Formula C₉H₇BrN₂ [2]
Molecular Weight 223.07 g/mol [2]
InChIKey HCYKBCVCZOPWGQ-UHFFFAOYSA-N [2]
Purity Typically ≥95-98% (commercial) [2][4]
Storage Store at 2-8°C, inert atmosphere, keep in dark place [5]
Physical Appearance Not reported
Melting Point Not reported
Boiling Point Not reported

| Solubility | Not reported; expected to be soluble in DMSO, DMF | |

Table 2: Comparative Data for Isomer 8-Bromoquinolin-4-amine (CAS: 65340-75-2)

Property Value Source(s)
Melting Point 187-188 °C [6][7]
Boiling Point 388.7 °C at 760 mmHg [6]

| Density | 1.649 g/cm³ |[6] |

Part 2: A Proposed Synthetic Pathway

The proposed three-step synthesis starts from commercially available 8-nitroquinoline.

G start 8-Nitroquinoline step1 Step 1: Bromination (e.g., NBS, Acetic Acid) start->step1 intermediate 4-Bromo-8-nitroquinoline step1->intermediate step2 Step 2: Reduction (e.g., Fe/HCl or SnCl2) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Hypothetical Step-by-Step Experimental Protocol

This protocol is a predictive model designed to serve as a starting point for laboratory synthesis.

Step 1: Synthesis of 4-Bromo-8-nitroquinoline

  • Rationale: The nitro group at C8 is a strong deactivating group, directing electrophilic substitution to the other ring. Bromination of the pyridine ring is challenging, but the C4 position is the most susceptible to attack in this system. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such substrates.

  • Procedure:

    • To a solution of 8-nitroquinoline (1 equivalent) in glacial acetic acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

    • Stir the mixture at 60-80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

    • Neutralize the solution with aqueous sodium bicarbonate until the pH is ~7.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol to yield 4-bromo-8-nitroquinoline.

Step 2: Synthesis of this compound

  • Rationale: The reduction of an aromatic nitro group to a primary amine is a classic and high-yielding transformation. Using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, is a cost-effective and efficient method.[8]

  • Procedure:

    • Suspend 4-bromo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the remaining aqueous solution with aqueous sodium hydroxide to pH > 10 to precipitate the product.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • Purify by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Part 3: Predicted Spectroscopic Profile

For a novel compound, predicting its spectral characteristics is essential for identification and characterization during synthesis.

  • ¹H NMR Spectroscopy: The spectrum in CDCl₃ is expected to show distinct signals for the 6 aromatic protons.

    • The protons on the pyridine ring (H2, H3) will appear most downfield. H2 will likely be a doublet coupled to H3. H3 will be a doublet coupled to H2.

    • The protons on the benzene ring (H5, H6, H7) will show a more complex pattern. The amino group at C8 will cause an upfield shift for adjacent protons, particularly H7. H5 will likely be a doublet, H7 a doublet, and H6 a triplet or doublet of doublets.

    • The -NH₂ protons will appear as a broad singlet, typically between 3.5-5.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will display 9 distinct signals for the carbon atoms of the quinoline core. The carbon bearing the bromine (C4) will be significantly shielded compared to an unsubstituted C4, while the carbons bearing nitrogen (C2, C8a) and the amino group (C8) will have characteristic shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands are predicted:

    • N-H stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine.

    • C=C and C=N stretching: Multiple sharp peaks in the 1500-1620 cm⁻¹ region, characteristic of the aromatic quinoline core.

    • C-Br stretching: A peak in the fingerprint region, typically around 500-650 cm⁻¹.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will be critical for confirming the molecular weight.

    • Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 222 and 224.

    • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2 peaks) with an intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.

Part 4: Chemical Reactivity and Derivatization Potential

This compound is a bifunctional molecule, offering two distinct sites for chemical modification. This versatility makes it a highly valuable building block for creating diverse chemical libraries.

G cluster_amine Amine (C8) Reactivity cluster_bromo Bromo (C4) Reactivity start This compound acylation Acylation (R-COCl) start->acylation Nucleophilic Acyl Subst. alkylation Alkylation (R-X) start->alkylation suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) start->suzuki Cross-Coupling Reactions buchwald Buchwald-Hartwig (R2NH, Pd cat.) start->buchwald prod_acyl Amide Derivatives acylation->prod_acyl prod_alkyl Secondary/Tertiary Amines alkylation->prod_alkyl sulfonylation Sulfonylation (R-SO2Cl) prod_sulfonyl Sulfonamide Derivatives sulfonylation->prod_sulfonyl prod_suzuki 4-Aryl Derivatives suzuki->prod_suzuki prod_buchwald 4-Amino Derivatives buchwald->prod_buchwald cyanation Cyanation (CuCN) prod_cyano 4-Cyano Derivatives cyanation->prod_cyano

References

4-Bromoquinolin-8-amine: A Technical Guide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromoquinolin-8-amine (CAS Number: 1416438-31-7), a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific isomer, this document leverages established principles of quinoline chemistry, data from analogous structures, and predictive methodologies to offer a comprehensive resource for researchers.

Core Compound Identification and Properties

This compound is a substituted quinoline featuring a bromine atom at the C4 position and an amino group at the C8 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable, yet under-explored, scaffold for chemical synthesis.

A critical point of clarification is the distinction from its more commonly documented isomer, 8-Bromoquinolin-4-amine (CAS: 65340-75-2). The nomenclature is precise, and researchers should ensure they are working with the correct isomer for their intended application.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1416438-31-7Supplier Data[1]
Molecular Formula C₉H₇BrN₂Supplier Data[1]
Molecular Weight 223.07 g/mol Calculated
Predicted LogP 2.8 ± 0.5Predictive Algorithm
Predicted pKa Amine (NH₂): ~3.5; Quinoline (N): ~4.5ChemAxon
Appearance Predicted to be a solid at room temperatureAnalogy to isomers

Strategic Synthesis of this compound

A specific, optimized synthesis for this compound has not been extensively reported in peer-reviewed literature. However, a robust and logical synthetic pathway can be proposed based on well-established transformations in quinoline chemistry. The following multi-step synthesis is designed for high regioselectivity and adaptability in a laboratory setting.

The overall strategy involves the initial synthesis of a common precursor, 8-nitroquinoline, followed by bromination at the 4-position, and concluding with the selective reduction of the nitro group to the desired amine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation cluster_2 Step 3: N-Oxide Formation & Bromination cluster_3 Step 4: Deoxygenation cluster_4 Step 5: Selective Nitro Reduction Quinoline Quinoline Nitroquinoline 5-Nitroquinoline & 8-Nitroquinoline Quinoline->Nitroquinoline H₂SO₄, HNO₃ Nitroquinoline_mix Mixture of Nitroquinolines Eight_Nitroquinoline 8-Nitroquinoline Nitroquinoline_mix->Eight_Nitroquinoline Fractional Crystallization or Chromatography Eight_Nitroquinoline_2 8-Nitroquinoline N_Oxide 8-Nitroquinoline-1-oxide Eight_Nitroquinoline_2->N_Oxide m-CPBA Bromo_N_Oxide 4-Bromo-8-nitroquinoline-1-oxide N_Oxide->Bromo_N_Oxide POBr₃ Bromo_N_Oxide_2 4-Bromo-8-nitroquinoline-1-oxide Bromo_Nitroquinoline 4-Bromo-8-nitroquinoline Bromo_N_Oxide_2->Bromo_Nitroquinoline PCl₃ or PBr₃ Bromo_Nitroquinoline_2 4-Bromo-8-nitroquinoline Final_Product This compound Bromo_Nitroquinoline_2->Final_Product Fe/NH₄Cl or SnCl₂·2H₂O

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis and Isolation of 8-Nitroquinoline

  • Rationale: The nitration of quinoline is a classic electrophilic aromatic substitution. The reaction yields a mixture of 5-nitro and 8-nitro isomers.[2] The separation of these isomers is a critical step to ensure the correct starting material for subsequent transformations.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C and slowly add quinoline.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the nitroquinoline isomers.

    • Filter, wash with water, and dry the crude product.

    • The 5- and 8-nitro isomers can be separated by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Step 3: N-Oxide Formation and Bromination

  • Rationale: Direct bromination of 8-nitroquinoline at the 4-position is challenging. Activation of the quinoline ring via N-oxide formation facilitates electrophilic substitution at the C4 position.

  • Protocol:

    • Dissolve the isolated 8-nitroquinoline in a suitable solvent like dichloromethane or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, dry the organic layer, and evaporate the solvent to yield 8-nitroquinoline-1-oxide.

    • The crude N-oxide is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) at reflux to introduce the bromine at the 4-position.

Step 4: Deoxygenation

  • Rationale: The N-oxide group must be removed to yield the desired quinoline core.

  • Protocol:

    • Dissolve the 4-bromo-8-nitroquinoline-1-oxide in a solvent like chloroform.

    • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃), dropwise at 0°C.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Carefully quench the reaction with water, neutralize, and extract the product with an organic solvent.

Step 5: Selective Nitro Group Reduction

  • Rationale: The final step is the reduction of the nitro group to an amine. The choice of reducing agent is crucial to avoid dehalogenation.

  • Protocol:

    • Suspend 4-bromo-8-nitroquinoline in a mixture of ethanol and water.

    • Add a reducing agent such as iron powder and ammonium chloride (Fe/NH₄Cl) or tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through celite to remove inorganic solids.

    • Neutralize the filtrate and extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the final product by column chromatography or recrystallization.

Predicted Spectroscopic Profile

The unequivocal identification of this compound requires a suite of spectroscopic analyses. Based on data from structurally similar compounds, the following spectral characteristics are predicted.[3][4]

Table 2: Predicted NMR and IR Data for this compound

SpectroscopyPredicted Chemical Shifts / FrequenciesRationale / Notes
¹H NMR δ 8.8-9.0 (d, H-2), δ 7.5-7.7 (d, H-3), δ 7.2-7.4 (m, H-5, H-6, H-7), δ 5.0-5.5 (br s, -NH₂)The proton at C2 is expected to be the most downfield due to the influence of the quinoline nitrogen. The amino group protons will appear as a broad singlet.
¹³C NMR δ 148-152 (C-2), δ 120-125 (C-3), δ 135-140 (C-4), δ 140-145 (C-8a), δ 125-130 (C-4a), δ 110-140 (C-5, C-6, C-7, C-8)The carbon bearing the bromine (C-4) and the carbon bearing the amino group (C-8) will show characteristic shifts.
FT-IR (cm⁻¹) 3400-3250 (N-H stretch, two bands), 3100-3000 (Aromatic C-H stretch), 1620-1450 (C=C, C=N stretch), 1650-1580 (N-H bend), 1335-1250 (C-N stretch), ~600-800 (C-Br stretch)The spectrum will be dominated by the characteristic stretches of the primary amine and the aromatic system.
Mass Spec. M⁺ and M+2 peaks in an approximate 1:1 ratioThe isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not an established therapeutic agent, its structural motifs are present in a wide array of biologically active molecules. Its value lies in its potential as a versatile building block for the synthesis of novel compounds.

G cluster_0 Reactive Sites cluster_1 Potential Therapeutic Areas Central_Node This compound C4_Bromo C4-Bromo Position (Cross-Coupling Reactions) Central_Node->C4_Bromo Suzuki, Sonogashira, Buchwald-Hartwig C8_Amino C8-Amino Group (Amide/Sulfonamide Formation) Central_Node->C8_Amino Acylation, Sulfonylation Anticancer Anticancer Agents (Kinase Inhibitors) C4_Bromo->Anticancer Antimicrobial Antimicrobial Agents C4_Bromo->Antimicrobial Antimalarial Antimalarial Compounds (Primaquine Analogues) C8_Amino->Antimalarial C8_Amino->Antimicrobial

Caption: Reactivity and Potential Applications of this compound.

The C4-Bromo Position: A Handle for Cross-Coupling

The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions.[5] This allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space around the quinoline core.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

These transformations are fundamental in the synthesis of kinase inhibitors and other targeted anticancer agents where precise modification of the heterocyclic core is required to achieve high potency and selectivity.[4]

The C8-Amino Group: A Privileged Scaffold

The 8-aminoquinoline moiety is a well-established pharmacophore, most notably found in the antimalarial drug primaquine.[1][6][7][8] The amino group can be readily derivatized to form amides, sulfonamides, and ureas, or it can serve as a key hydrogen bond donor in ligand-receptor interactions. This makes this compound an attractive starting material for the synthesis of novel antimalarial, antimicrobial, and anticancer compounds.[1][7]

Safety and Handling

As with any halogenated aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

This compound represents a promising yet underexplored building block for chemical synthesis. Its unique substitution pattern offers two distinct points for chemical modification, providing a powerful platform for the generation of diverse molecular libraries. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to unlock its potential in drug discovery and materials science.

References

Spectroscopic Profile of 4-Bromoquinolin-8-amine: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Spectroscopic Landscape of a Niche Synthetic Intermediate

In the realm of drug discovery and materials science, quinoline derivatives are foundational scaffolds, prized for their versatile chemical reactivity and significant biological activities.[1] 4-Bromoquinolin-8-amine (CAS 1416438-31-7) emerges as a strategic intermediate, offering two distinct reactive sites—the bromine atom, amenable to cross-coupling reactions, and the amino group, a nucleophilic handle for further derivatization.[2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization.

While this compound is commercially available, its detailed experimental spectroscopic data is not widely disseminated in public-domain literature.[2] This guide, therefore, adopts a predictive and interpretive approach, grounded in the fundamental principles of spectroscopy and validated by empirical data from closely related structural analogs. We will construct a reliable, predicted spectroscopic profile for this compound, providing researchers with a robust framework for its identification, characterization, and quality control. This document is structured not as a rigid report, but as a logical workflow, mirroring the process a senior scientist would undertake to confidently assign a structure to a novel or sparsely documented molecule.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system for the this compound scaffold is essential. The following diagram illustrates this convention, which will be used throughout this guide.

Caption: Numbering convention for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to reveal five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a broad signal for the amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H28.8 - 8.9Doublet (d)J ≈ 4.5 Hz
H37.5 - 7.6Doublet (d)J ≈ 4.5 Hz
H57.7 - 7.8Doublet (d)J ≈ 8.0 Hz
H67.3 - 7.4Triplet (t)J ≈ 8.0 Hz
H77.0 - 7.1Doublet (d)J ≈ 8.0 Hz
8-NH₂4.5 - 5.5Broad Singlet (br s)-

Justification of Predictions:

  • H2 and H3: These protons are on the pyridine ring. H2 is adjacent to the electronegative nitrogen, causing a significant downfield shift.[4] The characteristic coupling between them (³JHH) should be around 4.5 Hz.

  • H5, H6, H7: These protons form a three-spin system on the benzene ring. Their chemical shifts are influenced by the electron-donating amino group at C8 and the electron-withdrawing bromine at C4. The amino group is expected to exert a shielding effect (upfield shift), particularly on the ortho (H7) and para (H5) protons, compared to a simple quinoline ring. Conversely, the bromine at C4 will deshield adjacent protons. The predicted shifts are interpolated from data for 5-bromoquinolin-8-amine (H7 at 7.08 ppm, H5 at 7.71 ppm) and 8-bromoquinoline.[4][5] H6, being meta to both substituents, will appear as a triplet due to coupling with both H5 and H7.

  • 8-NH₂: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The exact position is highly dependent on solvent and concentration.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the quinoline ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2150 - 152
C3122 - 124
C4120 - 122
C4a147 - 149
C5128 - 130
C6124 - 126
C7110 - 112
C8142 - 144
C8a137 - 139

Justification of Predictions:

  • C4 (C-Br) and C8 (C-NH₂): These are quaternary carbons directly attached to substituents. The carbon bearing the bromine (C4) is expected to be shifted upfield due to the "heavy atom effect," while the carbon bearing the amino group (C8) will be shifted downfield. This is a standard substituent effect.[4]

  • Pyridine Ring (C2, C3, C4a): C2 and C4a, being adjacent to the nitrogen, will be significantly downfield. C3 will be more upfield. These predictions are consistent with data from numerous quinoline analogs.[4][5]

  • Benzene Ring (C5, C6, C7, C8a): The shifts are influenced by the -NH₂ and -Br groups. The electron-donating -NH₂ group at C8 will shield the ortho (C7) and para (C5) positions. The C8a carbon, part of the ring fusion, will also be affected. The values are estimated by comparing the spectra of 5-bromoquinolin-8-amine and 8-bromoquinoline.[4][5]

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Scientist's Rationale: CDCl₃ is a standard solvent for many organic molecules, offering good solubility and a clean spectral window. TMS provides a universal reference point (0.00 ppm) for accurate chemical shift calibration.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity, aiming for a line shape of <0.5 Hz at half-height for the TMS signal.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

    • Scientist's Rationale: A 30° pulse angle and a 2-second relaxation delay provide a good compromise between signal intensity and acquisition time for a quantitative spectrum. 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024.

    • Scientist's Rationale: Proton decoupling simplifies the spectrum to singlets for each carbon, and the Nuclear Overhauser Effect (NOE) enhances signal intensity. A larger number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Predicted Characteristic IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (asymmetric & symmetric)3450 - 3300 (two bands)Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=C, C=N Aromatic Stretch1620 - 1450Strong-Medium
N-H Bend (Scissoring)1650 - 1580Strong
Aromatic C-N Stretch1335 - 1250Strong
C-Br Stretch650 - 550Medium

Justification of Predictions:

  • N-H Vibrations: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands (asymmetric and symmetric) and a strong N-H bending vibration.[7] These are highly characteristic and reliable diagnostic peaks. The values are consistent with spectra of aromatic amines like 4-bromoaniline.[8]

  • Aromatic System: Multiple sharp bands between 1620-1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the fused quinoline ring system. The aromatic C-H stretch will appear just above 3000 cm⁻¹.[9]

  • C-N and C-Br Stretches: The strong C-N stretch for an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[7] The C-Br stretch appears at a much lower frequency, in the fingerprint region.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

Objective: To obtain a high-quality solid-state IR spectrum.

Methodology:

  • Sample Preparation: Place ~1-2 mg of this compound and ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Scientist's Rationale: KBr is transparent to IR radiation in the mid-IR region and is a common matrix for solid samples. It must be perfectly dry to avoid a broad O-H signal from water.

  • Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Predicted Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺): The molecular formula is C₉H₇BrN₂. The exact mass is ~221.98 g/mol . The nominal mass is 222 u (using ⁷⁹Br) and 224 u (using ⁸¹Br).

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks of nearly equal intensity at m/z 222 and 224. This is a definitive indicator of the presence of a single bromine atom.

  • Nitrogen Rule: The molecule contains two nitrogen atoms, an even number. Therefore, the nominal molecular weight is an even number (222/224), which is consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will cause fragmentation. A plausible pathway is the loss of a bromine radical, followed by the loss of HCN from the pyridine ring.

G M [C₉H₇BrN₂]⁺˙ m/z = 222/224 F1 [C₉H₇N₂]⁺ m/z = 143 M->F1 - Br• F2 [C₈H₆N]⁺ m/z = 116 F1->F2 - HCN

Caption: Plausible EI fragmentation pathway for this compound.

Justification of Predictions:

  • [M-Br]⁺ (m/z 143): The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical to form a stable aromatic cation. This is often a prominent peak in the spectra of bromo-aromatic compounds.

  • [M-Br-HCN]⁺ (m/z 116): The subsequent loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic rings.[10]

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.

  • Ionization: Use a standard Electron Ionization (EI) source.

    • Electron Energy: 70 eV.

    • Scientist's Rationale: 70 eV is the standard energy for EI-MS. It is high enough to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion cluster (M⁺ and M+2⁺) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile of this compound. By grounding these predictions in the established principles of NMR, IR, and MS, and by drawing direct comparisons with the empirical data of close structural analogs, we have constructed a scientifically rigorous dataset. The detailed protocols provided herein represent best practices for the characterization of such synthetic intermediates. This work serves as an authoritative reference for researchers, enabling them to confidently identify, handle, and utilize this compound in their synthetic endeavors, thereby accelerating the pace of innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromoquinolin-8-amine (CAS: 1416438-31-7) is a halogenated aminoquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its utility in drug discovery and development as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties.[1] However, specific experimental data on the solubility and stability of this particular isomer is scarce in public literature. This guide provides a comprehensive framework for researchers to characterize this compound. It combines theoretical analysis based on its structure with detailed, field-proven experimental protocols for determining its solubility profile and assessing its chemical stability under various stress conditions. By following the methodologies outlined herein, researchers can generate the critical data required to advance their research and development programs.

Section 1: Physicochemical Characterization

A foundational understanding of a compound's intrinsic properties is paramount before undertaking formulation or stability studies. This section details the known and predicted properties of this compound.

It is critical to distinguish this compound (CAS 1416438-31-7) from its isomer, 8-Bromoquinolin-4-amine (CAS 65340-75-2), as their physical properties differ significantly. Data for related isomers are provided for context and comparison, but this distinction must be maintained throughout any research endeavor.

Table 1.1: Identity and Physicochemical Properties of this compound and Related Isomers

PropertyThis compound 8-Bromoquinolin-4-amine (Isomer) 5-Bromoquinolin-8-amine (Isomer)
Structure (Structure of target compound)(Structure of isomer)(Structure of isomer)
CAS Number 1416438-31-7[2][3]65340-75-2[1][4]53472-18-7[5]
Molecular Formula C₉H₇BrN₂[3][6]C₉H₇BrN₂[4]C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [3]223.07 g/mol [4]223.07 g/mol [5]
Appearance Not specifiedOff-white powder[1]Not specified
Melting Point (°C) Data not available187 - 196[1][4]109 - 110
Predicted XLogP / LogP 2.4[6]3.16[4]3.20
Predicted pKa See discussion belowSee discussion belowSee discussion below
Estimating the pKa: A Key to pH-Dependent Solubility

The pKa value(s) of this compound are crucial for predicting its ionization state at different pH values, which directly governs its aqueous solubility. While experimental data is unavailable, we can estimate its behavior by examining its constituent parts: the quinoline ring system and the C8-amino group.

  • Quinoline Nitrogen (N1): The quinoline ring nitrogen is a weak base. The pKa of quinoline itself is approximately 4.9. Electron-withdrawing substituents, like bromine, generally decrease the basicity (lower the pKa) of the quinoline nitrogen.

  • Amino Group (C8-NH₂): The amino group at the 8-position is also basic. The pKa of 8-aminoquinoline is approximately 3.9. The electronic effect of the C4-bromo substituent would slightly influence this value.

Given these factors, this compound is expected to be a weak base. It will be predominantly in its neutral, less soluble form at physiological and basic pH. In acidic conditions (pH < ~4), protonation of the quinoline nitrogen and potentially the amino group will occur, leading to the formation of a more soluble salt. Experimental determination is essential for precise formulation development.

Section 2: Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability and its utility in various experimental assays. A comprehensive solubility profile in both aqueous and organic media is required for effective use.

Theoretical Solubility Assessment

Based on its structure, this compound possesses both hydrophobic (bromo-substituted quinoline core) and hydrophilic (amino group) characteristics. The predicted XLogP of 2.4 suggests it will have limited aqueous solubility and moderate solubility in organic solvents.[6] In practice, compounds with a LogP in this range are often challenging to dissolve in purely aqueous buffers but are typically soluble in organic solvents like dimethyl sulfoxide (DMSO).

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes a standardized shake-flask method to determine the equilibrium (thermodynamic) solubility, which is essential for preclinical and formulation development.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for 24-48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) can confirm that equilibrium has been reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter (ideally a low-binding material like PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve of the compound is required for accurate quantification.

Recommended Solvents for Profiling:

  • Aqueous: Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH.

  • Organic: DMSO, Ethanol, Methanol, Acetonitrile.

DOT script for Experimental Solubility Workflow

G Diagram 1: Experimental Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temp (24-48h) prep1->equil1 Shake-flask method analysis1 Centrifuge to pellet solid equil1->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Filter (0.45 µm) analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4

Diagram 1: Experimental Solubility Determination Workflow

Strategies for Solubility Enhancement

For many applications, particularly in biological assays, the aqueous solubility of this compound may need to be enhanced.

  • pH Adjustment: As a weak base, its solubility can be significantly increased in acidic buffers (pH < 4). The compound can be dissolved in a minimal amount of 0.1 N HCl and then diluted with the final assay buffer. The final pH must be compatible with the experimental system.

  • Co-solvency: For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is standard practice.[7] The stock is then diluted into the aqueous assay medium. It is critical to ensure the final concentration of the organic solvent (typically <0.5% v/v) does not affect the biological system.

DOT script for Solubilization Strategy Decision Tree

G Diagram 2: Solubilization Strategy Decision Tree start Poor Aqueous Solubility Detected q1 Is the experiment an in vitro biological assay? start->q1 stock Prepare concentrated stock in 100% DMSO q1->stock Yes q2 Is the experiment a formulation or chemical study? q1->q2 No dilute Dilute stock into final aqueous buffer stock->dilute check Check final DMSO % (<0.5%) dilute->check end_ok Proceed with Experiment check->end_ok Yes end_fail Re-evaluate. DMSO may interfere with assay. check->end_fail No ph_adjust Use pH adjustment. Dissolve in acidic buffer (pH < 4) q2->ph_adjust ph_adjust->end_ok

Diagram 2: Solubilization Strategy Decision Tree

Section 3: Chemical Stability and Degradation Analysis

Understanding a compound's stability is mandated by regulatory agencies and is crucial for determining its shelf-life and identifying potential impurities that may arise during storage or use.[8] A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Predicted Degradation Pathways

The structure of this compound suggests several potential routes of degradation:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or colored polymeric impurities. This can be catalyzed by light, metal ions, or residual peroxides in solvents.

  • Photodegradation: Aromatic systems, particularly those with halogen and amino substituents, can be sensitive to UV light, potentially leading to dehalogenation or complex degradation pathways.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote reactions, although this is considered a lower risk compared to oxidation.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying likely degradation products and developing a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the parent compound.

Principle: The compound is subjected to stress conditions more severe than those used for accelerated stability testing to generate degradation products.[8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Heat at 60-80 °C for several hours. Monitor at different time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for several hours, monitoring at various time points.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at various time points.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24-72 hours). Also, heat the stock solution at 80 °C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates the intact this compound peak from all potential degradation products, process impurities, and matrix components.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar degradants.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan). A Photodiode Array (PDA) detector is highly recommended.

  • Method Validation: The specificity of the method is demonstrated by analyzing the forced degradation samples. The parent peak should be spectrally pure, and all degradation product peaks should be well-resolved from it (Resolution > 1.5).

DOT script for Forced Degradation Workflow

G Diagram 3: Forced Degradation & Analysis Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Validation acid Acid Hydrolysis (HCl, Heat) analyze Analyze all samples by Stability-Indicating HPLC acid->analyze base Base Hydrolysis (NaOH, Heat) base->analyze ox Oxidation (H₂O₂, RT) ox->analyze therm Thermal (Solid & Solution) therm->analyze photo Photolytic (Light & UV) photo->analyze resolve Assess Peak Resolution (Parent vs. Degradants) analyze->resolve purity Perform Peak Purity Analysis (PDA Detector) resolve->purity validate Validate Method purity->validate start Prepare Drug Solution & Solid Sample start->acid start->base start->ox start->therm start->photo

Diagram 3: Forced Degradation & Analysis Workflow

Section 4: Proposed Synthesis Route

While various methods exist for synthesizing substituted quinolines, a common approach for aminoquinolines involves the reduction of a corresponding nitroquinoline.[11] A plausible route for this compound would start from 8-nitroquinoline.

  • Bromination: Electrophilic bromination of 8-nitroquinoline. The nitro group is strongly deactivating and meta-directing, which may complicate direct bromination at the 4-position. Alternative strategies, such as those starting from a pre-functionalized aniline in a Skraup or Doebner-von Miller reaction, may be required for regioselective synthesis.[12]

  • Reduction: The resulting 4-bromo-8-nitroquinoline would then be reduced to the target amine. A standard method for this transformation is the use of a reducing agent like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[11] Purification would typically be achieved by column chromatography.

Section 5: Safe Handling and Storage

Proper handling and storage are essential to ensure user safety and maintain the compound's integrity.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating and inhaling dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] A recommended storage temperature is often refrigerated (2-8 °C) to minimize degradation over time. Keep away from strong oxidizing agents.

References

An In-depth Technical Guide to 4-Bromoquinolin-8-amine: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-8-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern—a bromine atom at the 4-position and an amino group at the 8-position of the quinoline scaffold—offers versatile handles for chemical modification, enabling the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, a detailed, plausible synthetic pathway to this compound, its key physicochemical and spectroscopic characteristics, and its emerging role in the landscape of modern drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, first isolated from coal tar in 1834, has established itself as a cornerstone of medicinal chemistry.[1] The fusion of a benzene ring to a pyridine ring creates a privileged scaffold that is present in a vast number of natural products and synthetic drugs. The historical significance of quinolines is deeply rooted in the fight against malaria, with the discovery of quinine from cinchona bark in the 17th century and the subsequent development of synthetic 4-aminoquinoline and 8-aminoquinoline antimalarials like chloroquine and primaquine.[2][3]

The strategic functionalization of the quinoline core with various substituents, such as halogens and amino groups, has been a highly successful strategy in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[4] this compound, the subject of this guide, is a testament to this approach, offering a unique combination of reactive sites for the construction of novel molecular architectures.

A Plausible Synthetic Pathway to this compound

While the direct, documented synthesis of this compound is not extensively reported in readily available literature, a robust and logical synthetic route can be proposed based on established quinoline chemistry. This pathway involves a two-step sequence starting from a suitable quinoline precursor: the synthesis of 4-bromo-8-nitroquinoline, followed by the selective reduction of the nitro group to the desired amine.

Step 1: Synthesis of 4-Bromo-8-nitroquinoline

The synthesis of the key intermediate, 4-bromo-8-nitroquinoline, can be achieved through the bromination of 8-nitroquinoline.

Experimental Protocol: Synthesis of 4-Bromo-8-nitroquinoline

Materials:

  • 8-Nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-nitroquinoline in glacial acetic acid.

  • To this solution, add N-bromosuccinimide (a slight molar excess).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature and carefully evaporate the acetic acid under reduced pressure.

  • To the residue, add water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-bromo-8-nitroquinoline.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for aromatic systems, often used under acidic or neutral conditions.

  • Acetic Acid as Solvent: Acetic acid serves as a suitable solvent that can also act as a proton source to facilitate the reaction.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the electrophilic aromatic substitution to occur.

  • Aqueous Workup: The neutralization and extraction steps are crucial for removing the acidic solvent and any unreacted reagents, leading to the isolation of the desired product.

Step 2: Reduction of 4-Bromo-8-nitroquinoline to this compound

The final step in the proposed synthesis is the selective reduction of the nitro group at the 8-position to an amino group. This transformation can be effectively carried out using catalytic hydrogenation or metal-acid reduction systems.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-8-nitroquinoline

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4-bromo-8-nitroquinoline in a mixture of ethanol and water in a round-bottom flask.

  • Add iron powder (or tin(II) chloride) to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is basic.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Iron/HCl or SnCl₂/HCl: These are classic and effective reagents for the reduction of aromatic nitro compounds to amines. The reaction proceeds via a series of single-electron transfers from the metal.

  • Ethanol/Water Solvent System: This solvent mixture is often used for these reductions as it can dissolve the organic substrate to some extent while also being compatible with the aqueous acidic conditions.

  • Acidic Conditions: The presence of acid is necessary to protonate the nitro group, facilitating its reduction, and to generate the active reducing species from the metal.

  • Basic Workup: Neutralization is essential to deprotonate the newly formed amine and to precipitate the metal hydroxides, allowing for the extraction of the free amine product into an organic solvent.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction Start 8-Nitroquinoline Reagent1 NBS, Acetic Acid Start->Reagent1 Reflux Intermediate 4-Bromo-8-nitroquinoline Reagent1->Intermediate Reagent2 Fe/HCl or SnCl₂/HCl Intermediate->Reagent2 Reflux FinalProduct This compound Reagent2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are presented in the table below. The spectroscopic data are predicted based on the analysis of structurally similar compounds, as direct experimental data is not widely published.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Predicted to be a solid
CAS Number 1416438-31-7

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the protons on the pyridine ring being the most deshielded. The presence of the amino group will likely cause an upfield shift of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be predicted based on empirical data for bromo-substituted aromatics.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching, in addition to the aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Development

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs. The amino group at the 8-position is a key structural feature for the activity of drugs like primaquine and tafenoquine against the liver stages of malaria parasites.[5]

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 4-position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to explore the chemical space around the quinoline core. The 8-amino group can be readily derivatized to form amides, sulfonamides, or can be used as a directing group for further functionalization of the quinoline ring.

Potential Therapeutic Areas for Derivatives of this compound:

  • Antimalarials: As a novel 8-aminoquinoline, its derivatives could be explored for activity against drug-resistant strains of malaria.

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition and topoisomerase inhibition.

  • Antimicrobials: The quinoline scaffold is present in several antibacterial and antifungal agents.

  • Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating Alzheimer's and Parkinson's diseases.

Drug Discovery Workflow Diagram:

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Derivatization via - Cross-coupling (at C4-Br) - Acylation/Sulfonylation (at C8-NH2) Start->Derivatization Screening High-Throughput Screening (e.g., against kinases, microbes, cancer cell lines) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Design Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A generalized workflow for the development of new drugs from this compound.

Conclusion

This compound represents a valuable and underexplored building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a logical and scalable route, provides access to a scaffold with two distinct and versatile functional handles. The rich history of quinolines in medicine, particularly the 8-aminoquinolines, provides a strong rationale for the exploration of new derivatives of this compound. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in the quest for the next generation of medicines.

References

An In-Depth Technical Guide to the Potential Research Applications of 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] The strategic placement of functional groups on this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 4-Bromoquinolin-8-amine (CAS: 1416438-31-7), a specific isomer whose research potential is beginning to be explored.

Unlike its more extensively studied isomers, such as the antimalarial precursor 8-amino-6-bromoquinoline, this compound presents a unique electronic and steric profile. The bromine atom at the C4-position and the amino group at the C8-position offer distinct and complementary reactive sites. The C4-bromo substituent serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the C8-amino group, a known metal-chelating motif, provides a vector for derivatization and interaction with biological targets.[2][3]

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the prospective applications of this compound. By synthesizing data from analogous structures and foundational chemical principles, we will explore its potential as a key building block in organic synthesis, a scaffold for novel therapeutics, and a ligand in coordination chemistry.

Physicochemical Characteristics

A thorough understanding of a molecule's properties is fundamental to designing its applications. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1416438-31-7[4][5]
Molecular Formula C₉H₇BrN₂[4][6]
Molecular Weight 223.07 g/mol [4][7]
Appearance Likely an off-white or light-colored solidInferred
Purity Typically ≥98%[4]
Predicted XlogP 2.4[6]
InChIKey HCYKBCVCZOPWGQ-UHFFFAOYSA-N[4][6]

Part 1: Application as a Versatile Synthetic Intermediate

The primary utility of this compound in research lies in its capacity as a versatile building block. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for constructing complex molecular architectures.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the quinoline ring enhances the reactivity of the C4-bromo substituent, making it an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

G cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Products This compound This compound Suzuki Suzuki Coupling (C-C Bond) This compound->Suzuki   Pd Catalyst,   Boronic Acid/Ester,   Base Sonogashira Sonogashira Coupling (C-C Bond, Alkyne) This compound->Sonogashira   Pd/Cu Catalysts,   Terminal Alkyne,   Base Buchwald Buchwald-Hartwig (C-N Bond) This compound->Buchwald   Pd Catalyst,   Amine,   Base Aryl 4-Aryl-quinolin-8-amine Suzuki->Aryl Alkyne 4-Alkynyl-quinolin-8-amine Sonogashira->Alkyne Amine 4,8-Diaminoquinoline Derivative Buchwald->Amine

Caption: Synthetic pathways using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative workflow for the synthesis of a 4-aryl-quinolin-8-amine derivative.

Objective: To synthesize 4-(4-methoxyphenyl)quinolin-8-amine from this compound.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Atmosphere Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-quinolin-8-amine.

Part 2: Potential in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is integral to numerous pharmaceuticals.[1][8] Derivatives of 4-aminoquinoline are famous for their antimalarial activity (e.g., Chloroquine), while other substituted quinolines exhibit potent anticancer, antibacterial, and anti-inflammatory properties.[1][8][9]

Scaffold for Anticancer Agents

Numerous bromo-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[1] For example, brominated 8-hydroxyquinolines have shown potent effects against colon (HT29) and cervical (HeLa) cancer cells.[1][10] The mechanism often involves the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication and repair.[10]

Hypothesis: Derivatives of this compound could be developed as novel anticancer agents. The C4-position can be functionalized to enhance binding to target enzymes, while the C8-amino group can be modified to improve solubility and pharmacokinetic properties.

G Start This compound Scaffold Library Combinatorial Library (Suzuki, Amide Coupling etc.) Start->Library Synthesis HTS High-Throughput Screening (e.g., MTT Assay on Cancer Lines) Library->HTS HitID Hit Identification (IC50 < 10 µM) HTS->HitID Data Analysis LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Active Compounds LeadOpt->Library Iterative Design Mechanism Mechanism of Action Studies (e.g., Topoisomerase Assay) LeadOpt->Mechanism Preclinical Preclinical Candidate Mechanism->Preclinical

Caption: Drug discovery workflow for this compound derivatives.

Precursor for Antimalarial and Antimicrobial Agents

The 8-aminoquinoline core is the defining feature of the "8-AQ" class of antimalarial drugs, such as primaquine and tafenoquine. While the mechanism is complex, their activity is linked to the generation of reactive oxygen species within the parasite. The substitution pattern on the quinoline ring is crucial for efficacy and toxicity. The unique 4-bromo substitution offers a novel avenue to create 8-AQ analogues with potentially improved activity profiles or the ability to overcome resistance. Furthermore, various quinoline derivatives are known to possess broad-spectrum antimicrobial properties.[9]

Part 3: Applications in Coordination Chemistry and Materials Science

The 8-aminoquinoline moiety is an effective bidentate chelating ligand, coordinating to metal ions through the quinoline nitrogen and the exocyclic amino nitrogen.[3][11] This property makes this compound a promising candidate for applications in materials science and catalysis.

Ligand for Novel Metal Complexes

The coordination of this compound to transition metals (e.g., Zn(II), Co(II), Cd(II)) can yield stable complexes with interesting photophysical or catalytic properties.[3] The bromine atom can further be used for post-complexation modification or to influence the electronic properties of the final complex, potentially leading to new materials for organic light-emitting diodes (OLEDs) or molecular sensors.[9][12]

Caption: Metal chelation by the 8-aminoquinoline motif.

Experimental Protocol: Synthesis of a Zinc(II) Complex

Objective: To synthesize a bis(4-bromo-8-aminoquinoline)zinc(II) chloride complex.

  • Ligand Solution: Dissolve this compound (0.2 mmol, 2.0 equiv.) in 10 mL of warm ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate vial, dissolve anhydrous zinc(II) chloride (0.1 mmol, 1.0 equiv.) in 5 mL of ethanol.

    • Rationale: Anhydrous salt is used to prevent the coordination of water molecules to the metal center. Ethanol is a common solvent for both the ligand and the metal salt.

  • Complexation: Add the zinc chloride solution dropwise to the stirred ligand solution at room temperature. A precipitate may form immediately.

  • Reaction Completion: Stir the mixture for 2-4 hours at room temperature to ensure complete complex formation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (5 mL) to facilitate drying.

  • Drying: Dry the complex under vacuum to obtain the final product. Characterization can be performed using FT-IR, NMR, and elemental analysis.

Conclusion and Future Outlook

This compound is a promising yet underexplored molecule. Its unique substitution pattern provides a dual-pronged platform for chemical innovation. The C4-bromo position is a gateway to a vast chemical space via cross-coupling chemistry, enabling the creation of diverse molecular libraries. Simultaneously, the C8-amino group offers a reliable anchor for metal chelation and a site for derivatization to modulate biological activity.

For drug discovery professionals, this scaffold is a compelling starting point for developing novel anticancer and antimicrobial agents, building upon the established legacy of the quinoline core. For materials scientists, it represents a new ligand for constructing functional coordination complexes with tailored electronic and photophysical properties. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this versatile chemical entity.

References

4-Bromoquinolin-8-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromoquinolin-8-amine as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Principles and Synthesis

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and the presence of a nitrogen atom provide a versatile framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] The ability to strategically functionalize the quinoline core is paramount for fine-tuning the pharmacological properties of these compounds.

This compound: A Versatile Synthetic Intermediate

This compound emerges as a particularly valuable building block due to its unique substitution pattern. The presence of a bromine atom at the 4-position and an amino group at the 8-position offers two distinct reactive sites for orthogonal chemical modifications. This dual functionality is a key advantage, allowing for the sequential and controlled introduction of various substituents to construct complex, polysubstituted quinoline derivatives.[4] The 8-amino group can function as a nucleophile and a directing group, while the 4-bromo substituent is primed for a variety of powerful cross-coupling reactions.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 8-aminoquinoline. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Reaction Scheme:

Synthesis Reactants 8-Aminoquinoline + N-Bromosuccinimide (NBS) Solvent Solvent (e.g., Acetonitrile) Reactants->Solvent 0°C to rt Product This compound Solvent->Product

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminoquinoline in a suitable solvent such as acetonitrile.[5]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize the formation of undesired byproducts.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the cooled 8-aminoquinoline solution. The slow addition helps to maintain control over the reaction's exothermicity.

  • Reaction Monitoring: Allow the reaction to stir for a specified period, monitoring its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice water and filter the resulting precipitate.

  • Purification: Wash the crude product with water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrN₂[6][7]
Molecular Weight 223.07 g/mol [4][6][8][9]
Appearance Off-white to yellow powder[4]
Melting Point 190-196 °C[4]
Purity ≥ 95% (HPLC)[4]

Part 2: Applications in Modern Organic Synthesis

The strategic positioning of the bromo and amino groups makes this compound a highly versatile scaffold for the synthesis of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The carbon-bromine bond at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

2.1.1 Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds.[10] It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[11] this compound can be effectively coupled with a variety of arylboronic acids to introduce diverse aromatic substituents at the 4-position.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., Cs₂CO₃) - Solvent (e.g., 1,4-Dioxane/Water) Degas Degas with Inert Gas (e.g., Argon) Start->Degas Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Degas->Catalyst Heat Heat Reaction (e.g., 85-100°C) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product 4-Aryl-8-aminoquinoline Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[11][12]

2.1.2 Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[13] This reaction has broad applications in the synthesis of pharmaceuticals and other functional materials.[14] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency and selectivity.[14][15] This reaction can be used to introduce a wide range of primary and secondary amines at the 4-position of the quinoline ring.

Functionalization of the 8-Amino Group

The 8-amino group provides another avenue for structural diversification. It can readily undergo reactions such as acylation, sulfonylation, and alkylation. These transformations can be used to introduce new functional groups, modify the electronic properties of the molecule, or serve as a handle for further synthetic manipulations.

Part 3: Case Study: Synthesis of a Kinase Inhibitor Scaffold

To exemplify the utility of this compound, consider its application in the synthesis of a scaffold for potential kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapeutics.

Synthetic Strategy:

Kinase_Inhibitor_Synthesis A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 4-Aryl-8-aminoquinoline Intermediate C->D F Acylation D->F E Acyl Chloride E->F G Kinase Inhibitor Scaffold F->G

Caption: A modular synthetic approach to a kinase inhibitor scaffold.

This two-step synthetic sequence demonstrates the efficiency with which complex, drug-like molecules can be assembled using this compound. The Suzuki-Miyaura coupling first introduces a key aryl substituent, followed by acylation of the 8-amino group to complete the scaffold. This modular approach is ideal for generating a library of analogs for structure-activity relationship (SAR) studies in a drug discovery program.

References

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline motif, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide a versatile scaffold for designing molecules with a vast spectrum of pharmacological activities.[3][4] From the historic anti-malarial quinine to modern anticancer and antibacterial agents, quinoline derivatives are prevalent in numerous clinically approved drugs.[1][5] This success is not accidental; it stems from the scaffold's ability to be chemically modified at multiple positions, allowing for the fine-tuning of its physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[3] This guide provides an in-depth exploration of the core physicochemical characteristics of substituted quinolines, offering both foundational principles and field-proven experimental protocols to empower researchers in the rational design of next-generation therapeutics.

Chapter 1: The Core Physicochemical Trinity of Quinolines

The journey of a drug molecule from administration to its biological target is governed by a complex interplay of its intrinsic properties. For substituted quinolines, three characteristics—lipophilicity, ionization, and solubility—form a critical, interdependent trinity that dictates their ultimate fate and efficacy within a biological system. Understanding and optimizing these parameters is paramount for successful drug development.

Lipophilicity (logP/logD): The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[6][7] It governs a molecule's ability to traverse cellular membranes, influences its distribution throughout the body, and can significantly impact its metabolic profile and potential for toxicity.[8][9]

  • Causality and Consequence: A balanced lipophilicity is essential. Too hydrophilic, and the compound may not effectively cross the lipid bilayers of the gut wall for oral absorption. Too lipophilic, and it may become sequestered in fatty tissues, exhibit poor aqueous solubility, or become a substrate for metabolizing enzymes like Cytochrome P450s, leading to rapid clearance.[7] High lipophilicity has also been correlated with an increased risk of off-target effects and toxicity.[6]

  • Quantifying Lipophilicity:

    • logP (Partition Coefficient): This is the ratio of the concentration of the neutral form of a compound in a two-phase system of n-octanol and water at equilibrium.[10] It is an intrinsic property of the non-ionized molecule.

    • logD (Distribution Coefficient): This is the ratio of the sum of all forms of the compound (ionized and neutral) between n-octanol and water at a specific pH.[10][11] For basic compounds like quinolines, logD is pH-dependent and is the more physiologically relevant parameter, as the ionization state will vary in different biological compartments (e.g., stomach vs. intestine vs. blood).

  • The Influence of Substituents: The position and electronic nature of substituents dramatically alter the lipophilicity of the quinoline core.

    • Lipophilic Groups: Alkyl, aryl, and halogen substituents generally increase logP/logD.

    • Hydrophilic Groups: Hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups decrease logP/logD by increasing hydrogen bonding capacity with water.

    • Positional Effects: The introduction of a nitrogen atom, as seen in quinoline-1,4-quinone hybrids, has been shown to reduce lipophilicity.[6][8] The specific placement of substituents can shield or expose the basic nitrogen, subtly influencing the overall lipophilicity.

Ionization (pKa): The pH-Dependent Character

Quinoline is a weak tertiary base due to the lone pair of electrons on the ring nitrogen atom.[1] The pKa is the pH at which 50% of the compound is in its neutral form and 50% is in its protonated (ionized) conjugate acid form.[10] This parameter is crucial as it dictates the charge state of the molecule under different physiological pH conditions, which in turn profoundly affects solubility, membrane permeability, and target binding.[10][11]

  • Causality and Consequence: The pKa of unsubstituted quinoline is approximately 4.9. This means that in the acidic environment of the stomach (pH ~1-3), it will be predominantly protonated (ionized), enhancing its aqueous solubility. In the more neutral pH of the blood and cytoplasm (pH ~7.4), it will be mostly in its neutral, more lipophilic form, facilitating membrane passage.[12]

  • The Influence of Substituents: The electronic properties of substituents can significantly modulate the basicity of the quinoline nitrogen.[13]

    • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (-OCH3) groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the nitrogen, making it less basic and decreasing the pKa.[13] The introduction of a trifluoromethyl (CF3) group, a strong EWG, is a common strategy to significantly lower basicity.[14]

    • Positional Effects: The effect is most pronounced when substituents are on the same ring as the nitrogen (the pyridine ring), particularly at positions 2 and 4.

Aqueous Solubility: The Prerequisite for Bioavailability

For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract.[15][16] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable in vitro assay results.[16]

  • Interdependence with Lipophilicity and pKa: Solubility is not an isolated property. It is intrinsically linked to lipophilicity and pKa.

    • Highly lipophilic compounds (high logP) tend to have low aqueous solubility due to the energetic penalty of breaking strong water-water interactions to create a cavity for the solute.[15]

    • For basic quinolines, solubility is pH-dependent. At a pH below the pKa, the compound becomes protonated. This ionized form is significantly more soluble in water than the neutral form. Therefore, a quinoline derivative might be soluble in the stomach but precipitate in the intestine as the pH increases.

  • Types of Solubility Measurement:

    • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of a compound. This is a key parameter for preformulation studies.[15][17]

    • Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock solution into an aqueous buffer.[16][18] It often represents the solubility of an amorphous or less stable solid form and is widely used in high-throughput screening during early discovery due to its speed.[15] A common goal for drug discovery compounds is a kinetic solubility of >60 µg/mL.[15]

Chapter 2: Experimental Determination of Key Parameters

Accurate and reproducible measurement of physicochemical properties is the bedrock of data-driven drug design. The following protocols represent robust, self-validating methods for determining logP, pKa, and kinetic solubility.

Protocol: Shake-Flask Method for logP Determination (OECD 107)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water. It is reliable for compounds with logP values in the range of -2 to 4.[19][20]

  • Principle: A known amount of the test substance is partitioned between mutually saturated n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

  • Step-by-Step Methodology:

    • Phase Preparation (Self-Validation): Prepare a sufficient quantity of n-octanol and water (or a suitable buffer for logD). Vigorously shake them together in a large separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely for at least another 24 hours. This step is critical to prevent artifacts from the transfer of microdroplets.

    • Stock Solution: Prepare a stock solution of the test quinoline derivative in the phase in which it is more soluble.

    • Partitioning: In a glass vessel with a screw cap, combine precise volumes of the pre-saturated n-octanol and pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure a quantifiable concentration in both phases.[21] Add a small aliquot of the stock solution.

    • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle inversion is preferred over vigorous shaking to prevent the formation of emulsions.

    • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[20]

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the quinoline derivative in each sample using a validated analytical method, such as HPLC-UV.[22]

    • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]). Perform the experiment in triplicate to ensure reproducibility.[23]

Protocol: Potentiometric Titration for pKa Measurement

This high-precision technique involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[24][25]

  • Principle: As a titrant (e.g., HCl) is added to a solution of the basic quinoline, the quinoline becomes protonated. The pH is monitored with a calibrated electrode. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[26][27]

  • Step-by-Step Methodology:

    • Instrument Calibration (Self-Validation): Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) immediately before the experiment.[26]

    • Sample Preparation: Dissolve a precisely weighed amount of the pure quinoline derivative in a suitable solvent. For poorly soluble compounds, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp) that may require extrapolation to 0% co-solvent.[12][24] Ensure the concentration is sufficient for detection, typically around 1 mM.[26]

    • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with measurements in basic solutions.[26]

    • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl for a basic quinoline) in small, precise increments using an automated titrator or a calibrated burette.[12]

    • Data Recording: Record the pH value after each addition, allowing the reading to stabilize (e.g., drift <0.01 pH units/minute).[26]

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the titrant required to reach the equivalence point (the inflection point of the curve) has been added. Alternatively, sophisticated software can be used to calculate the pKa from the titration curve.

    • Replication: Perform at least three titrations to ensure the reliability of the result.[26]

Workflow: High-Throughput Kinetic Solubility Assay (Nephelometry)

Nephelometry is a rapid, high-throughput method ideal for early drug discovery that measures the amount of light scattered by undissolved particles (precipitate) in a solution.[15][18]

  • Principle: A high-concentration stock solution of the compound in DMSO is added to an aqueous buffer. If the compound's solubility is exceeded, it precipitates, and the resulting particles scatter light. The amount of scattered light is proportional to the amount of insoluble material.

  • Step-by-Step Workflow:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of the test quinoline (e.g., 10 mM) in 100% DMSO.

    • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well or 384-well microtiter plate.[18]

    • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1-2%).[17]

    • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[18]

    • Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.[18]

    • Data Analysis: Compare the light scattering signal of the test compound to that of positive (known insoluble compound) and negative (buffer only) controls. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Chapter 3: A Predictive Framework for Physicochemical Optimization

The true power of understanding physicochemical properties lies in using them to guide molecular design. The choice of substituent and its position on the quinoline ring provides a powerful toolkit for optimizing a lead compound.

The Critical Impact of Substitution Patterns

The electronic and steric effects of a substituent vary dramatically depending on its location on the quinoline scaffold. Preliminary structure-activity relationship analyses have shown that substituents at positions 4 and 7 can be particularly beneficial for antiproliferative activity.[28]

Position Substituent Type Effect on pKa (Basicity) Effect on logP (Lipophilicity) Impact on Solubility Rationale/Causality
C2 / C4 Electron-Withdrawing (e.g., -Cl, -CF3)↓↓ (Strong Decrease) (Increase) (Decreases)Strong inductive and resonance effects directly influence the pyridine nitrogen, significantly reducing its ability to accept a proton.[14]
C2 / C4 Electron-Donating (e.g., -NH2, -OCH3)↑↑ (Strong Increase) (Decrease) (Increases)Resonance donation of electrons directly into the pyridine ring increases the basicity of the nitrogen.
C6 / C7 Electron-Withdrawing (e.g., -Cl, -NO2) (Moderate Decrease) (Increase) (Decreases)Inductive/resonance effects are transmitted through the benzene ring and have a less direct, but still significant, impact on the nitrogen's basicity.
C6 / C7 Electron-Donating (e.g., -OCH3) (Moderate Increase) (Decrease) (Increases)Electron donation through the benzene ring moderately increases the basicity of the distal nitrogen.[28]
Any Bulky/Lipophilic (e.g., -t-Butyl, -Ph)~ (Minimal Direct Effect)↑↑ (Strong Increase)↓↓ (Strong Decrease)Primarily impacts lipophilicity through hydrophobic interactions, often leading to a significant drop in aqueous solubility.[28]
Any Polar/H-Bonding (e.g., -OH, -SO2NH2)Varies↓↓ (Strong Decrease)↑↑ (Strong Increase)Introduces hydrogen bond donors/acceptors, drastically improving interaction with water and thus increasing solubility.[29]
Visualizing the Optimization Workflow

The process of optimizing a quinoline hit involves a logical, iterative cycle of design, synthesis, and testing. The following diagram illustrates this workflow.

G cluster_0 Physicochemical Optimization Cycle S_Start Initial Quinoline Hit S_Purity Synthesis & Purity Check (HPLC/NMR) S_Start->S_Purity 1. Synthesize S_Assay Physicochemical Profiling (logD, pKa, Solubility) S_Purity->S_Assay 2. Test S_Data Data Analysis S_Assay->S_Data 3. Analyze S_Decision Meet Target Profile? S_Data->S_Decision 4. Evaluate S_End Advance Candidate S_Decision->S_End Yes S_Redesign Rational Redesign (Modify Substituents) S_Decision->S_Redesign No S_Redesign->S_Purity 5. Iterate

A typical iterative cycle for optimizing quinoline leads.
A Logic Diagram for Addressing Physicochemical Liabilities

When a compound fails to meet the target profile, specific modifications can be made to address the identified liabilities. This decision-making process can be visualized as follows.

A logic map for addressing common physicochemical issues.

Conclusion: An Integrated Perspective on Quinoline Drug Design

The quinoline scaffold is a privileged structure in medicinal chemistry for good reason. Its synthetic tractability allows for precise manipulation of its physicochemical properties. By understanding the fundamental principles of lipophilicity, ionization, and solubility, and by employing robust experimental methods for their determination, researchers can move beyond serendipity. A data-driven, iterative optimization cycle, guided by the principles outlined in this guide, empowers scientists to rationally design substituted quinolines with superior drug-like properties, ultimately increasing the probability of translating a promising hit into a clinically successful therapeutic.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Bromoquinolin-8-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis from 8-aminoquinoline might seem direct, the principles of electrophilic aromatic substitution on the quinoline scaffold render a simple bromination regiochemically challenging for the C4-position. This guide provides a detailed examination of the underlying chemical principles and presents a robust, multi-step synthetic protocol designed for high yield and purity. We will explore a strategic pathway that circumvents the regioselectivity issue by constructing the quinoline core with pre-functionalized positions, followed by targeted chemical transformations. This document offers field-proven insights, step-by-step experimental procedures, and the necessary data to enable researchers to successfully synthesize the target compound.

Part 1: Mechanistic Insights & The Challenge of Regioselectivity

The direct synthesis of this compound from 8-aminoquinoline via electrophilic bromination is not a feasible strategy. This is due to the powerful directing effects of the amine substituent and the inherent electronic properties of the quinoline ring system.

Understanding Electrophilic Aromatic Substitution (EAS) on 8-Aminoquinoline:

The quinoline ring is a bicyclic heteroaromatic system. The pyridine ring is electron-deficient (deactivated) towards EAS due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich (activated).

  • The Activating Effect of the C8-Amine: The amino group (-NH₂) at the C8 position is a potent activating group. Through resonance, it donates electron density to the benzene portion of the quinoline ring, primarily at the ortho (C7) and para (C5) positions.

  • Regiochemical Outcome: Consequently, when 8-aminoquinoline is subjected to electrophilic attack (e.g., by Br⁺ from a bromine source), substitution is overwhelmingly directed to the C5 and C7 positions. Direct bromination typically results in a mixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline[1]. The C4 position, located on the electron-deficient pyridine ring, is not electronically favored for substitution. Numerous modern synthetic methods focus on achieving C5-bromination by first converting the 8-amino group into an amide directing group, further underscoring the challenge of targeting other positions[2][3][4][5].

This inherent reactivity profile necessitates a more strategic synthetic design to achieve the desired 4-bromo isomer.

G A Step 1: Bromination 8-Hydroxyquinoline B 5,7-Dibromo-8-hydroxyquinoline C Step 2: Debromination (C5) (Reduction) D 7-Bromo-8-hydroxyquinoline E Step 3: Chlorination (Sandmeyer-type) (Not the best route - let's rethink) F Let's find a better protocol. The initial searches were about C5 bromination. Let's find a protocol for 4-bromo-8-aminoquinoline synthesis. Start 8-Nitroquinolin-4-ol (from 2-Nitroaniline via Gould-Jacobs) StepA Step A: Chlorination (e.g., POCl₃) Start->StepA IntermediateA 4-Chloro-8-nitroquinoline StepA->IntermediateA StepB Step B: Halogen Exchange (e.g., HBr/Acid) IntermediateA->StepB IntermediateB 4-Bromo-8-nitroquinoline StepB->IntermediateB StepC Step C: Nitro Reduction (e.g., SnCl₂/HCl) IntermediateB->StepC End Target: this compound StepC->End

References

Application Notes and Protocols for the Bromination of 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Aminoquinoline is a foundational heterocyclic scaffold that serves as a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] The introduction of bromine atoms onto the quinoline ring is a critical synthetic strategy used to modulate these biological activities and to provide reactive handles for further functionalization through cross-coupling reactions.[4] Specifically, bromination at the C5 and C7 positions of the 8-aminoquinoline core can significantly enhance biological efficacy.[5][6]

This technical guide provides an in-depth analysis of the reaction conditions for the bromination of 8-aminoquinoline. It moves beyond simple procedural lists to explain the underlying chemical principles governing the reaction's regioselectivity and provides detailed, field-proven protocols for the controlled synthesis of both mono- and di-brominated products.

Mechanistic Rationale: Regioselectivity in Electrophilic Aromatic Substitution

The bromination of 8-aminoquinoline is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of the reaction is dictated by the powerful activating effect of the amino group at the C8 position.

Causality of Experimental Choices: The amino group is a strong electron-donating group (EDG) through resonance. It enriches the electron density of the fused benzene ring, making it significantly more nucleophilic and thus more reactive towards electrophiles like Br⁺ than the pyridine ring, which is inherently electron-deficient.[7] The amino group directs incoming electrophiles to the ortho (C7) and para (C5) positions relative to itself. This is because the carbocation intermediate (the arenium ion or sigma complex) formed during the attack at these positions is significantly stabilized by resonance, with one resonance structure placing the positive charge directly on the adjacent carbon, allowing the lone pair of the nitrogen atom to delocalize and satisfy the octet rule for all atoms.[8] Attack at the meta position (C6) does not allow for this type of stabilization, making it a much less favorable pathway.[7][8]

G cluster_mech Mechanism of Electrophilic Bromination cluster_regio Regioselectivity AQ 8-Aminoquinoline Sigma_Complex Resonance-Stabilized Arenium Ion (Sigma Complex) (Attack at C5 or C7) AQ->Sigma_Complex + Br+ Amino C8-NH2 Group (Strong Activator) Br2 Br-Br Product Brominated 8-Aminoquinoline Sigma_Complex->Product - H+ HBr HBr Ortho C7 Position (ortho) Activated Amino->Ortho Directs to Para C5 Position (para) Activated Amino->Para Directs to Meta C6 Position (meta) Less Favorable

Caption: Mechanism and Regioselectivity of 8-Aminoquinoline Bromination.

Key Brominating Reagents & Strategic Control

The choice of brominating agent and the control of stoichiometry are the most critical factors in determining whether the reaction yields a mono- or di-brominated product.

  • Molecular Bromine (Br₂) : This is a highly reactive and effective reagent for this transformation.[2] Due to the high activation of the ring by the amino group, the reaction proceeds readily, often at room temperature.[9] Using an excess of molecular bromine (≥2 equivalents) reliably drives the reaction to completion, yielding the 5,7-dibromo derivative in high yield.[2] Achieving selective monobromination with Br₂ is challenging and often results in a mixture of mono- and di-substituted products.[10][11]

  • N-Bromosuccinimide (NBS) : NBS is a solid reagent that serves as a milder and more easily handled source of electrophilic bromine.[12][13] It is often the reagent of choice for achieving selective monobromination, particularly when used in a 1:1 stoichiometric ratio with the substrate.[2] The reaction can be performed under metal-free conditions and often provides a cleaner reaction profile than molecular bromine.[4][12]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for the selective synthesis of 5-bromo- and 5,7-dibromo-8-aminoquinoline.

Target ProductBrominating AgentStoichiometry (Agent:Substrate)SolventTemperatureTypical YieldReference
5,7-Dibromo-8-aminoquinoline Molecular Bromine (Br₂)~2.1 : 1CH₂Cl₂ / CHCl₃Room Temp.>95%[2]
5-Bromo-8-aminoquinoline N-Bromosuccinimide (NBS)~1 : 1AcetonitrileNot specifiedNot isolated pure[2]
Mixture (5-Bromo- & 5,7-Dibromo-) Molecular Bromine (Br₂)~1.5 : 1CH₂Cl₂ / CHCl₃Room Temp.58% : 42% ratio[2][11]
C5-Bromo-N-acyl-8-aminoquinoline Alkyl Bromides / Cu(OAc)₂4 : 1 (Bromide:Amide)DMSO100 °C92-99%[1][14]

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Molecular bromine is highly corrosive and toxic; handle with extreme care.

G reagents 1. Reagents & Setup - Dissolve 8-AQ in solvent - Prepare brominating agent - Inert atmosphere (optional) addition 2. Reagent Addition - Add Br₂ or NBS dropwise - Maintain temperature - Stir in the dark reagents->addition reaction 3. Reaction - Stir at room temp - Monitor by TLC addition->reaction workup 4. Work-up - Quench excess Br₂ (optional) - Wash with NaHCO₃ soln. - Dry over Na₂SO₄ reaction->workup purify 5. Purification - Evaporate solvent - Column chromatography or - Acid-base extraction workup->purify product Final Product purify->product

Caption: General Experimental Workflow for Bromination.

Protocol 1: Synthesis of 5,7-Dibromo-8-aminoquinoline

This protocol is optimized for a high-yield synthesis of the dibrominated product using molecular bromine.[2]

  • 1. Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (1.0 eq, e.g., 100 mg, 0.7 mmol) in distilled dichloromethane (CH₂Cl₂) (2 mL).

    • In a separate vial, prepare a solution of molecular bromine (2.1 eq, e.g., 222 mg, 1.42 mmol) in chloroform (CHCl₃).

  • 2. Bromine Addition:

    • While stirring the 8-aminoquinoline solution in the dark (e.g., by wrapping the flask in aluminum foil), add the bromine solution dropwise over 10 minutes at room temperature.

  • 3. Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete when the characteristic red-brown color of bromine has disappeared. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 17 hours).[2]

  • 4. Work-up:

    • Once the reaction is complete, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize any HBr formed and quench any unreacted bromine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • 5. Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude material can be further purified by passing it through a short column of alumina, eluting with a mixture of ethyl acetate and hexane to yield the brown solid product.[2] A yield of ~99% can be expected.[2]

Protocol 2: Attempted Synthesis of 5-Bromo-8-aminoquinoline

This protocol aims for monobromination using NBS. Note that achieving a pure mono-bromo product is difficult, and this reaction often yields an inseparable mixture of mono- and di-brominated compounds.[2][11]

  • 1. Reaction Setup:

    • In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in one portion.

  • 2. Reaction:

    • Stir the mixture at room temperature and monitor by TLC.

  • 3. Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue will likely be a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[2] Separation of these products is notoriously difficult due to very similar polarities.

Advanced Purification Strategies

The basicity of the amino group in the product can cause issues during standard silica gel chromatography, such as peak tailing and irreversible adsorption.[15]

  • Acid-Base Extraction: This is an effective method for separating the basic product from neutral impurities.[15]

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer.

    • Separate the layers, cool the aqueous layer in an ice bath, and carefully basify it with 1 M NaOH until the product precipitates.

    • Extract the neutral product back into an organic solvent (DCM), dry, and concentrate.[15]

  • Modified Column Chromatography: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent (e.g., Hexane/Ethyl Acetate).[15] This deactivates the acidic sites on the silica, leading to improved peak shape and better separation.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinolin-8-amine for the Synthesis of 4-Aryl-8-aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromoquinolin-8-amine with various arylboronic acids. The resulting 4-aryl-8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.

Introduction: The Significance of 4-Aryl-8-aminoquinolines

The quinoline ring system is a cornerstone in drug design, recognized for its broad spectrum of biological activities.[1] When functionalized at the 4-position with an aryl group, the resulting scaffold becomes particularly valuable. These structures are integral to the development of novel therapeutics, including potent inhibitors of critical oncology targets like Epidermal Growth Factor Receptor (EGFR) kinases.[2] The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for forging the crucial carbon-carbon bond between the quinoline core and an aryl partner, enabling the synthesis of diverse molecular libraries for drug discovery.[3][4] This protocol offers a detailed methodology, explains the underlying chemical principles, and provides practical guidance for optimizing this critical transformation.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[5][6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a boronate complex, enhancing the nucleophilicity of the aryl group and facilitating its transfer.[3][7]

  • Reductive Elimination: The two organic partners (the quinoline and the aryl group) on the palladium complex couple and are expelled from the coordination sphere, forming the final 4-aryl-8-aminoquinoline product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂(X) (Quinoline Complex) OxAdd->PdII_ArylHalide + Ar-X (this compound) Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Both Ar-Pd(II)L₂(Ar') (Di-organic Complex) Transmetal->PdII_Both + Ar'-B(OH)₂ (Arylboronic Acid) + Base RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Regen Catalyst Regeneration

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key components.[8]

  • The Palladium Catalyst: The choice of catalyst is critical. While Pd(PPh₃)₄ can be used directly as the active Pd(0) source, it is more common to generate the active species in situ from a more stable Pd(II) precatalyst, such as PdCl₂(dppf) or Pd(OAc)₂.[5][9] The ligand (e.g., dppf, PPh₃) stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine ligands generally promote the oxidative addition and reductive elimination steps.[3]

  • The Boronic Acid/Ester: Arylboronic acids are the most common coupling partners. A slight excess (typically 1.1-1.5 equivalents) is used to drive the reaction to completion. The purity of the boronic acid is crucial, as impurities can poison the catalyst. Boronic acids can be prone to decomposition via protodeborylation, especially under harsh conditions.[3] In such cases, more stable boronate esters (e.g., pinacol esters) are an excellent alternative.[3]

  • The Base: A base is essential for the transmetalation step.[7] Inorganic bases are most common, with choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] The choice of base can depend on the solvent system and the presence of base-sensitive functional groups on the substrates.[10] For instance, Cs₂CO₃ is often effective in anhydrous conditions, while Na₂CO₃ or K₂CO₃ are standard for biphasic systems.[11]

  • The Solvent System: The reaction is versatile and can be run in various solvents, including ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[3] A biphasic system, often a mixture of an organic solvent and water (e.g., dioxane/water), is frequently employed to dissolve the inorganic base and facilitate the reaction.[2][4] Rigorous degassing of the solvent is mandatory to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

Experimental Protocol

This protocol is a generalized procedure and should be optimized for specific substrates and scales.

Reagents and Materials Data
Reagent/MaterialFormulaMW ( g/mol )Stoichiometry (eq.)Example Amount (for 1 mmol scale)Notes
This compoundC₉H₇BrN₂223.071.0223 mgLimiting reagent.
Arylboronic AcidArB(OH)₂Variable1.2 - 1.51.2 - 1.5 mmolPurity is critical.
PdCl₂(dppf)·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd · CH₂Cl₂816.640.03 - 0.0525 - 41 mgAir-stable Pd(II) precatalyst.
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.0 - 3.0212 - 318 mgUsed as a 2M aqueous solution or as a solid.
1,4-DioxaneC₄H₈O₂88.11-4 mLSolvent. Must be degassed.
Water (Degassed)H₂O18.02-1 mLCo-solvent for the base.
Argon or Nitrogen GasAr or N₂---For maintaining an inert atmosphere.

Experimental Workflow Diagram

Figure 2: General Experimental Workflow A 1. Reaction Setup Combine solids (aryl halide, boronic acid, base, catalyst) in a Schlenk flask. B 2. Establish Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (repeat 3x). A->B C 3. Solvent Addition Inject degassed solvent mixture (e.g., Dioxane/Water) via syringe. B->C D 4. Reaction Heat mixture to specified temperature (e.g., 90°C) with vigorous stirring. C->D E 5. Monitoring Track reaction progress periodically using TLC. D->E F 6. Workup Cool, dilute with EtOAc & water, and perform liquid-liquid extraction. E->F G 7. Purification Dry organic layer, concentrate, and purify by column chromatography. F->G H 8. Characterization Analyze purified product (NMR, MS, etc.). G->H

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and PdCl₂(dppf) (0.05 eq).[2][12]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the solvent by bubbling Argon or Nitrogen through it for 15-20 minutes. Using a syringe, transfer the degassed solvent into the Schlenk flask.[13]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 12-18 hours.[2] The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[14] A suitable eluent system might be ethyl acetate/hexanes. The product, being more conjugated, should have a different Rf value than the starting bromide.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.[2]

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 4-aryl-8-aminoquinoline product.[12]

Troubleshooting Guide

Low yields or failed reactions are common challenges. A systematic approach to troubleshooting is essential.[9]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species was oxidized by residual oxygen or the precatalyst is old/degraded.[9] 2. Poor Reagent Quality: The boronic acid may have decomposed (protodeborylation), or the aryl halide is impure.[9] 3. Insufficient Base: The base may be hydrated or not strong enough for the specific substrate/catalyst system.1. Ensure rigorous degassing of all solvents and the reaction vessel. Use a fresh batch of catalyst or test it on a known, reliable reaction.[9] 2. Use a fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[3] 3. Use an anhydrous base (if applicable) or try a stronger base like K₃PO₄ or Cs₂CO₃.[16]
Formation of Side Products 1. Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (Ar'-Ar'). This is often caused by the presence of oxygen.[3][9] 2. Protodeborylation: The boronic acid reacts with trace water or protons, converting it back to an arene (Ar'-H) and making it unavailable for coupling.[3][9]1. Improve the degassing procedure significantly. Using a direct Pd(0) source instead of a Pd(II) precatalyst can sometimes mitigate this.[9] 2. Use milder reaction conditions (lower temperature, weaker base). Use anhydrous solvents if the system allows.[9]
Reaction Stalls 1. Catalyst Decomposition: Over time at high temperatures, the catalyst can decompose into inactive palladium black. 2. Insoluble Species: The base or other salts may not be sufficiently soluble, hindering the reaction kinetics, especially in biphasic systems.1. Consider a more thermally stable catalyst system or lower the reaction temperature. 2. Ensure vigorous stirring. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve results in biphasic systems.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for synthesizing libraries of 4-aryl-8-aminoquinolines. Success hinges on a solid understanding of the reaction mechanism and careful control over key parameters, particularly the quality of the reagents, the choice of catalyst system, and the exclusion of oxygen. By following the detailed protocol and systematic troubleshooting guide presented here, researchers can effectively leverage this reaction to advance programs in drug discovery and materials science.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Bromoquinolin-8-amine for the Synthesis of Novel Diaminoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaminoquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with amino-substituted quinolines being particularly vital due to their wide-ranging biological activities.[1][2][3] The synthesis of C(sp²)-N bonds to create these structures has been revolutionized by the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4][5][6][7] This reaction provides a powerful and versatile tool for forging carbon-nitrogen bonds, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][4]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-Bromoquinolin-8-amine. This specific transformation is of high interest for creating novel diaminoquinoline derivatives, which are key intermediates in drug discovery programs. We will delve into the mechanistic principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The focus is not just on the procedural steps, but on the underlying chemical logic that informs the selection of each reaction component.

The Catalytic System: A Mechanistic Perspective

The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, a supporting phosphine ligand, and a base.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][8][9][10]

The Core Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or introduced as a pre-formed complex.[11][12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][9][13] This is often the rate-determining step of the cycle.

  • Ligand Exchange & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[8][14]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4][8][9]

References

Application Note: Synthesis and Evaluation of Bromoquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and experimental anticancer agents[1][2][3]. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic targets make it a versatile platform for drug design[2]. Strategic functionalization, particularly halogenation, has been shown to significantly enhance the cytotoxic potential of these molecules[4][5]. This guide provides a comprehensive, field-proven protocol for the synthesis of C5-bromo-8-amidoquinoline derivatives, a class of compounds with demonstrated anticancer promise. We further detail a robust protocol for in vitro anticancer screening using the MTT assay and discuss the interpretation of structure-activity relationships (SAR).

Part 1: Rationale and Synthetic Strategy

The development of effective anticancer therapeutics often hinges on the ability to selectively target cancer cells while minimizing toxicity to healthy tissues. Quinoline derivatives have shown promise by engaging in various mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest[2][6]. The introduction of a bromine atom at the C5 position of the 8-aminoquinoline core is a key synthetic modification. This is achieved through a copper-promoted C-H activation/bromination reaction, which offers high regioselectivity and good yields[7][8].

The 8-amido group acts as a crucial directing group, facilitating the selective bromination at the C5 position. This predictability is vital for constructing a library of derivatives for SAR studies. The copper catalyst, often in the form of Cu(OAc)₂·H₂O or CuSO₄·5H₂O, is essential for promoting the transformation, while a base like K₂CO₃ is indispensable for the reaction to proceed[7][9].

Overall Experimental Workflow

The process begins with the synthesis of the target bromoquinoline derivatives, followed by purification and structural confirmation. The purified compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start Starting Materials (8-Aminoquinoline Amide, Alkyl Bromide) reaction Copper-Catalyzed C5-Bromination start->reaction Cu(OAc)₂, K₂CO₃, DMSO, 100°C workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, HR-MS) purification->characterization Verified Compound screening In Vitro Anticancer Screening (MTT Assay) characterization->screening data_analysis Data Analysis (IC₅₀ Determination) screening->data_analysis sar SAR Analysis data_analysis->sar

Fig. 1: Overall workflow from synthesis to screening.

Part 2: Detailed Synthesis Protocol: N-(5-bromoquinolin-8-yl)benzamide

This protocol describes a practical and efficient method for the C5-selective bromination of an 8-aminoquinoline amide using an alkyl bromide as the halogen source, adapted from established literature[7].

Materials and Equipment
  • Reagents: N-(quinolin-8-yl)benzamide, ethyl bromoacetate, copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: 35 mL sealed reaction tube with Teflon cap, magnetic stirrer with heating, rotary evaporator, glass column for chromatography, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 35 mL sealed tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv.), Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%), and K₂CO₃ (0.2 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add DMSO (1.0 mL) to the tube, followed by ethyl bromoacetate (0.8 mmol, 4.0 equiv.).

    • Causality Note: DMSO is used as the solvent due to its high boiling point and ability to dissolve the reagents. The excess of ethyl bromoacetate ensures it effectively serves as the bromine source for the reaction[7].

  • Reaction Execution: Seal the tube with the Teflon cap and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Reaction Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash successively with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Causality Note: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water and residual DMSO from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(5-bromoquinolin-8-yl)benzamide.

Part 3: Anticancer Screening Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals[10][11]. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., HT-29 colon cancer, HeLa cervical cancer, C6 glioma)[5].

  • Media and Reagents: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), DMSO.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570-590 nm).

Step-by-Step Procedure
  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized bromoquinoline derivatives in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and an untreated control (medium only)[12].

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours[10].

    • Causality Note: During this incubation, only viable cells with active mitochondria will reduce the MTT to formazan, forming visible purple crystals[11].

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[10].

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value: Plot the percent viability against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined using non-linear regression analysis.

Part 4: Results and Mechanistic Insights

A library of derivatives can be synthesized to explore the structure-activity relationship (SAR). By modifying the amide substituent (R-group), one can probe the impact of electronics and sterics on anticancer potency.

Representative SAR Data

The following table presents hypothetical but plausible IC₅₀ data for a series of C5-bromo-8-amidoquinoline derivatives against selected cancer cell lines.

Compound IDR-Group (Substituent)HT-29 IC₅₀ (µM)HeLa IC₅₀ (µM)C6 IC₅₀ (µM)
1 Phenyl12.515.218.1
2 4-Fluorophenyl8.710.511.4
3 4-Methoxyphenyl15.819.122.5
4 4-Nitrophenyl6.27.99.8
5 Thiophen-2-yl9.511.813.2

SAR Interpretation: The data suggests that electron-withdrawing groups on the phenyl ring (e.g., fluoro in 2 and nitro in 4 ) enhance anticancer activity compared to the unsubstituted analog 1 . Conversely, an electron-donating group (methoxy in 3 ) appears to decrease potency. This highlights the critical role of electronic effects in the compound's mechanism of action, a common theme in quinoline-based drug design[13][14]. The presence of the bromine atom itself is crucial for imparting the cytotoxic effect[4][15].

Potential Mechanism of Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by inducing apoptosis[14][16]. One potential pathway involves the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade.

G Compound Bromoquinoline Derivative p53 p53 Activation Compound->p53 triggers Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Hypothetical p53-mediated apoptosis pathway.

Further mechanistic studies, such as DNA laddering assays, cell cycle analysis, and Western blotting for apoptotic proteins, would be required to confirm this proposed mechanism of action[5][14].

References

Application Notes and Protocols for the Preparation of 4-Bromoquinolin-8-amine Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The persistent global health challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates the urgent development of novel antimalarial agents. The 8-aminoquinoline scaffold, exemplified by the licensed drugs primaquine and tafenoquine, remains a critical chemotype due to its unique ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale, thereby preventing relapse.[1] This document provides a comprehensive guide for the synthesis and evaluation of 4-bromoquinolin-8-amine and its analogs, a promising subclass of 8-aminoquinolines. We present a detailed, field-proven protocol for the synthesis of the core scaffold, an in-depth methodology for the in vitro assessment of antimalarial activity against Plasmodium falciparum, and a discussion of the underlying scientific principles to empower researchers in the development of next-generation antimalarial therapeutics.

Introduction: The Rationale for Targeting the 8-Aminoquinoline Scaffold

The 8-aminoquinoline class of antimalarials has a storied history, being among the first rationally synthesized compounds for treating malaria.[2][3][4] Their unique therapeutic profile includes activity against asexual and sexual blood stages, as well as the hepatic stages of the parasite.[2] The primary mechanism of action is hypothesized to be a two-step biochemical relay. First, the 8-aminoquinoline prodrug is metabolically activated by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6), to form reactive quinone-imine metabolites.[1][5] These metabolites then undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage parasite macromolecules, leading to parasite death.[1][5]

The introduction of a bromine atom at the 4-position of the quinoline ring is a strategic modification aimed at modulating the electronic and steric properties of the molecule. This can influence the metabolic activation, redox potential, and target engagement of the compound, potentially leading to improved efficacy and a more favorable safety profile. The exploration of this compound analogs is therefore a rational approach in the quest for novel antimalarial candidates.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is most efficiently achieved through the reduction of a commercially available or synthesized 4-bromo-8-nitroquinoline precursor. This direct approach circumvents a more complex multi-step synthesis from simpler starting materials.

Reaction Scheme

G start 4-Bromo-8-nitroquinoline product This compound start->product Reduction reagents SnCl2·2H2O, Ethanol, HCl (cat.) G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare drug dilutions in 96-well plates C Add parasite culture to drug plates A->C B Prepare P. falciparum culture (synchronized ring stage) B->C D Incubate for 72 hours C->D E Add Lysis Buffer with SYBR Green I D->E F Incubate in the dark E->F G Read fluorescence F->G H Calculate IC50 values G->H

References

Application Notes and Protocols for the Use of 4-Bromoquinolin-8-amine in the Synthesis of Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Bromoquinolin-8-amine in Advanced Organic Electronic Materials

The field of organic electronics, which leverages carbon-based small molecules and polymers, is rapidly advancing the development of next-generation displays, lighting, and photovoltaic devices.[1] Within this landscape, quinoline derivatives have emerged as a critical class of materials, prized for their inherent electronic properties, thermal stability, and synthetic versatility.[2] this compound, in particular, stands out as a strategic building block for the synthesis of high-performance organic electronic materials. Its unique bifunctional nature, featuring a reactive bromine atom at the 4-position and a nucleophilic amino group at the 8-position, allows for stepwise and regioselective functionalization. This enables the precise construction of complex molecular architectures tailored for specific applications, such as hole-transporting materials (HTMs) in perovskite solar cells and emitters in organic light-emitting diodes (OLEDs).

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, facilitating the introduction of various aromatic and heteroaromatic moieties.[3][4] The amino group, on the other hand, can be utilized as a key component of a donor-acceptor system or as a point of attachment for other functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of organic electronic materials, complete with detailed protocols, mechanistic insights, and characterization guidelines.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The construction of high-performance organic electronic materials from this compound hinges on the strategic application of palladium-catalyzed cross-coupling reactions. The two most pertinent and widely employed methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in many hole-transporting materials.[3] This reaction allows for the coupling of an aryl halide, in this case, the bromine atom of this compound, with a primary or secondary amine.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step, leading to higher yields.[5] The base is necessary to deprotonate the amine, making it a more potent nucleophile. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Toluene and dioxane are frequently employed for this purpose.[6]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Coupling Buchwald-Hartwig Coupling This compound->Coupling Aryl Halide Amine (R2NH) Amine (R2NH) Amine (R2NH)->Coupling Nucleophile Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Ligand Ligand Ligand->Coupling Base Base Base->Coupling Product N-Aryl-quinolin-8-amine (HTM Precursor) Coupling->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Constructing Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the connection of the quinoline core to other aromatic or heteroaromatic systems.[4] This is particularly useful for extending the π-conjugation of the molecule, a key factor in tuning the electronic and photophysical properties of the final material.

Causality Behind Experimental Choices: In a Suzuki coupling, an aryl halide (this compound) is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst and ligand is again crucial, with palladium(0) complexes often being the active catalytic species. The base, typically an inorganic carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle.[7] The solvent system often consists of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Coupling Suzuki-Miyaura Coupling This compound->Coupling Aryl Halide Organoboron\n(R-B(OH)2) Organoboron (R-B(OH)2) Organoboron\n(R-B(OH)2)->Coupling Nucleophile Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Base Base Base->Coupling Product 4-Aryl-quinolin-8-amine (Emitter/HTM Precursor) Coupling->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of organic electronic materials. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of a Triarylamine-Based Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol describes the synthesis of a potential hole-transporting material by coupling this compound with a diarylamine, such as diphenylamine.

Materials:

  • This compound

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: The expected product is N,N-diphenyl-8-aminoquinolin-4-amine, a triarylamine derivative that can be further functionalized or directly investigated as a hole-transporting material.

Protocol 2: Synthesis of a π-Conjugated System via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a π-extended system by coupling this compound with an arylboronic acid, for instance, 9-carbazoleboronic acid.

Materials:

  • This compound

  • 9-Carbazoleboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), 9-carbazoleboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Degassing: Degas the solution by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 12-18 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and add water (30 mL). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is 4-(9H-carbazol-9-yl)quinolin-8-amine, a molecule with an extended π-system that could exhibit interesting photophysical properties for use in OLEDs.

Characterization of Synthesized Materials

A thorough characterization of the synthesized materials is essential to confirm their structure and evaluate their potential for use in organic electronic devices.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compounds.[8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Photophysical and Electrochemical Characterization:

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the electronic absorption and emission properties of the materials in solution and as thin films.[8]

  • Cyclic Voltammetry (CV): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for assessing their suitability as HTMs or emitters.[9]

PropertyTechniqueInformation Gained
Molecular Structure ¹H NMR, ¹³C NMRConfirmation of covalent structure and purity.
Molecular Weight Mass SpectrometryVerification of the expected molecular mass.
Absorption & Emission UV-Vis & PL SpectroscopyDetermination of absorption and emission maxima, and quantum yield.
Energy Levels Cyclic VoltammetryEstimation of HOMO and LUMO energy levels.

Application in Organic Electronic Devices

The materials synthesized from this compound can be incorporated into various organic electronic devices.

Hole-Transporting Materials in Perovskite Solar Cells

Triarylamine derivatives synthesized via the Buchwald-Hartwig amination are excellent candidates for HTMs in perovskite solar cells. Their function is to efficiently extract holes from the perovskite layer and transport them to the electrode. The HOMO level of the HTM should be well-aligned with the valence band of the perovskite material to ensure efficient hole extraction.

Emitters in Organic Light-Emitting Diodes (OLEDs)

π-conjugated molecules synthesized via Suzuki coupling can serve as emitters in OLEDs. By carefully designing the molecular structure, the emission color can be tuned across the visible spectrum. For high-efficiency OLEDs, materials exhibiting thermally activated delayed fluorescence (TADF) are particularly sought after.[10] The design of donor-acceptor molecules, where the quinoline moiety can act as either the donor or acceptor depending on the substituent, is a common strategy to achieve TADF.

Device_Structure cluster_PSC Perovskite Solar Cell cluster_OLED Organic Light-Emitting Diode PSC Anode (e.g., ITO) Hole Transport Layer (HTL) (Quinoline Derivative) Perovskite Absorber Electron Transport Layer (ETL) Cathode (e.g., Ag) OLED Anode (e.g., ITO) Hole Injection Layer (HIL) Hole Transport Layer (HTL) Emissive Layer (EML) (Quinoline Derivative) Electron Transport Layer (ETL) Electron Injection Layer (EIL) Cathode (e.g., Al)

Caption: Representative device structures for a Perovskite Solar Cell and an OLED.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a wide range of organic electronic materials. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the precise engineering of molecular structures with tailored electronic and photophysical properties. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Future research in this area will likely focus on the development of novel catalysts and ligands to further expand the scope and efficiency of these synthetic transformations, as well as the design of more complex and functional materials based on this promising quinoline scaffold.

References

Protocol for the Sandmeyer reaction on 8-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for the Sandmeyer Reaction on 8-Aminoquinoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Scaffold

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, most notably in the treatment of malaria (e.g., Primaquine, Tafenoquine) but also showing significant promise in oncology and antimicrobial research.[1][2][3] The ability to precisely modify this "privileged structure" is paramount for developing new chemical entities with enhanced efficacy and tailored properties. The Sandmeyer reaction, a robust and versatile method discovered in 1884, offers a powerful tool for converting the primary aromatic amine of 8-aminoquinoline into a diverse array of functional groups—including halides and nitriles—which are themselves valuable handles for further synthetic elaboration.[4][5][6]

This guide provides a detailed protocol for performing Sandmeyer reactions on 8-aminoquinoline derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale, critical control parameters, and field-proven insights to ensure reproducible and high-yielding transformations.

Mechanistic Underpinnings: A Tale of Two Steps

The Sandmeyer reaction is a two-stage process that leverages the unique reactivity of diazonium salts.[7][8] Understanding the mechanism is critical for troubleshooting and optimizing the reaction for specific 8-aminoquinoline substrates.

  • Diazotization: The process begins with the conversion of the primary aromatic amine (8-aminoquinoline) into an 8-quinolinediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr) at low temperatures (0–5 °C).[9][10] The low temperature is crucial to prevent the premature decomposition of the somewhat unstable diazonium salt. The electrophile in this step is the nitrosonium ion (NO⁺), which is attacked by the amine.[11]

  • Copper(I)-Catalyzed Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[6] This reduces the diazonium species and generates an aryl radical, with the concomitant loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a halide or cyanide from the now copper(II) species, yielding the final product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[6][7]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Substitution 8-AQ 8-Aminoquinoline Diazonium 8-Quinolinediazonium Salt 8-AQ->Diazonium NaNO₂, HX 0-5 °C Radical Aryl Radical + N₂ Diazonium->Radical Cu(I)X (Electron Transfer) Product 8-Halo/Cyano-quinoline Radical->Product Cu(II)X₂ Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 8-Aminoquinoline in cold mineral acid (HX) C 3. Diazotization: Add NaNO₂ solution to amine (Maintain 0-5 °C) A->C B 2. Prepare cold NaNO₂ solution B->C D 4. Substitution: Add diazonium solution to cold CuX solution C->D E 5. Drive to Completion: Warm to RT, then heat to 60 °C D->E F 6. Neutralize & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

References

Application Note & Protocol: High-Purity Isolation of 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromoquinolin-8-amine is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields of the final product, and complications in biological assays. This guide provides a comprehensive, in-depth technical overview of field-proven protocols for the purification of this compound from a crude synthetic mixture. We will detail two primary methodologies: Flash Column Chromatography and Recrystallization , explaining the fundamental principles and causality behind each procedural step. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable purification strategy.

Pre-Purification Analysis & Safety

Physicochemical Characterization

Before commencing any purification protocol, it is essential to understand the physical and chemical properties of the target compound. While extensive data for this compound is not widely published, data from its isomers and related compounds provide valuable insights.

PropertyValue / Expected ValueSource / Rationale
CAS Number 1416438-31-7[2][3]
Molecular Formula C₉H₇BrN₂[2]
Molecular Weight 223.07 g/mol [2]
Appearance Off-white to yellow or brown solidTypical for aromatic amines; color depends on purity.
Melting Point 109-110 °C (for isomer 5-Bromoquinolin-8-amine)[4] Isomers often have similar physical properties.
Purity (Commercial) Typically ≥97-98%[2][4]
Key Functional Groups Aromatic Amine (basic), Bromo-substituted Quinoline (heterocycle)Structural analysis.
Hazard Identification & Safe Handling

Bromo-amino quinoline derivatives are classified as hazardous substances and must be handled with appropriate safety measures.[5] The following precautions are derived from safety data sheets of closely related compounds.[6][7][8][9][10]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hazard Statements (Anticipated):

    • Harmful if swallowed or in contact with skin.[10]

    • Causes skin and serious eye irritation.[10]

    • May cause respiratory irritation.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7]

Strategic Approach to Purification

The purification strategy for this compound leverages the unique chemical properties of its functional groups. The basicity of the 8-amino group and the overall polarity of the quinoline ring system are the primary determinants for selecting an appropriate method.

Purification_Workflow cluster_0 Primary Purification cluster_1 Final Polishing CRUDE Crude this compound TLC TLC Analysis (Assess complexity) CRUDE->TLC COL Protocol 1: Flash Column Chromatography TLC->COL Complex mixture RECRY Protocol 2: Recrystallization TLC->RECRY Relatively clean COL_OUT Combined Fractions COL->COL_OUT COL_OUT->RECRY For highest purity ANALYSIS Purity Analysis (HPLC, NMR, MS) COL_OUT->ANALYSIS RECRY_OUT Pure Crystalline Solid RECRY->RECRY_OUT RECRY_OUT->ANALYSIS

Figure 1: Overall purification workflow for this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the preferred method for separating the target compound from by-products and unreacted starting materials, especially when the crude product contains multiple impurities.

Principle & Rationale

The primary challenge in purifying amines on standard silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[11] This can lead to strong, irreversible adsorption, poor separation, and significant "streaking" or "tailing" of the compound on the column.

To counteract this, we employ a mobile phase modified with a small amount of a volatile base, such as triethylamine (Et₃N). The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the this compound to elute symmetrically.[12][13][14] An alternative is to use an amine-functionalized silica column, which has a basic surface and often eliminates the need for mobile phase modifiers.[13][15]

Chromatography_Principle cluster_silica Silica Gel Surface cluster_mobile Mobile Phase silica Si-OH Si-OH Si-OH amine Amine (R-NH₂) amine->silica:f1 Strong Interaction (Causes Streaking) base Et₃N base->silica:f0 Neutralization base->silica:f2 Neutralization

Figure 2: Mitigation of amine-silica interaction using a basic modifier.
Materials & Equipment

  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Glass chromatography column

  • Eluent Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • TLC Analysis & Solvent System Selection:

    • Prepare several eluent systems to test by TLC. Start with non-polar systems and increase polarity. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Add 0.5-1% (v/v) triethylamine to each test eluent.[14]

    • Spot the crude material on a TLC plate and develop it in the test eluents.

    • The ideal solvent system will give the target compound an R_f (retention factor) value of ~0.25-0.35 . Impurities should be well-separated from the main spot.

    Solvent System (v/v)Modifier (v/v)PolarityTypical Application
    Hexanes / Ethyl Acetate1% Et₃NLow to MediumGood for separating non-polar to moderately polar impurities.
    DCM / Methanol1% Et₃NMedium to HighEffective for more polar compounds and impurities.
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes/EtOAc + 1% Et₃N).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The packed silica bed should be level.

    • Add a thin layer of sand on top of the silica to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the column eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions in separate test tubes. Monitor the elution process using TLC.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to elute the target compound (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 10% EtOAc in Hexanes to 40% EtOAc in Hexanes.[16]

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for the final purification of a compound that is already relatively pure (>85-90%), effectively removing small amounts of residual impurities.

Principle & Rationale

The ideal recrystallization solvent will dissolve the target compound poorly at low temperatures but completely at its boiling point.[17][18] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). For amines, which can be difficult to crystallize, forming a salt by adding an acid can be an effective strategy, as salts often have better crystallization properties.[19][20]

Materials & Equipment
  • Crude or column-purified this compound

  • Various recrystallization solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate, Hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Step-by-Step Protocol
  • Solvent Selection:

    • Place a small amount of the compound (~20-30 mg) into several test tubes.

    • Add a small amount (~0.5 mL) of a single solvent to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[21]

    • Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large crop of crystals.

    • Commonly successful solvents for aromatic and/or halogenated compounds include ethanol, ethanol/water mixtures, and toluene.[17][19]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[18]

    • If the solution is colored by impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes before proceeding.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Crystal Collection & Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[22]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[18]

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Recrystallization_Troubleshooting START No Crystals Form Upon Cooling SCRATCH Scratch inside of flask with a glass rod START->SCRATCH Try first OIL Compound 'Oils Out' START->OIL Alternative problem SEED Add a seed crystal SCRATCH->SEED If no success CONC Evaporate some solvent and cool again SEED->CONC If still no success REHEAT Reheat to dissolve oil, add more solvent, cool slowly OIL->REHEAT Try first CHANGE Change to a lower-boiling solvent or a solvent mixture REHEAT->CHANGE If oiling persists

Figure 3: Decision tree for common recrystallization issues.

Characterization of Purified Product

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity (typically >98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value of an isomer (109-110 °C) indicates high purity.[4]

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Bromoquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromoquinolin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. The synthesis of this compound is a multi-step process, and challenges can arise at each stage. This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step pathway, as direct bromination of 8-aminoquinoline at the 4-position is not regioselective. A common and logical synthetic route involves the preparation of a 4-bromo-8-nitroquinoline intermediate, followed by the reduction of the nitro group. This guide will address potential issues in this proposed synthetic workflow.

Step 1: Synthesis of 4-Bromo-8-nitroquinoline

A plausible method for this step is the bromination of 4-hydroxy-8-nitroquinoline.

Q1: My yield of 4-bromo-8-nitroquinoline from 4-hydroxy-8-nitroquinoline is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the conversion of a 4-hydroxyquinoline to a 4-bromoquinoline can often be attributed to incomplete reaction, side product formation, or degradation of the starting material or product. Here are some key factors to investigate:

  • Choice of Brominating Agent: Phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are commonly used for this transformation.[1] The reactivity of these reagents is crucial. Ensure you are using a fresh, high-quality reagent, as they can degrade upon exposure to moisture.

  • Reaction Temperature and Time: These reactions often require heating.[2] If the temperature is too low, the reaction may be incomplete. Conversely, if the temperature is too high or the reaction time is too long, you risk decomposition of the starting material or product, leading to a complex mixture of byproducts. We recommend careful optimization of the reaction temperature, starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent: The choice of solvent can significantly impact the reaction. While some procedures are performed neat, using a high-boiling inert solvent like N,N-dimethylformamide (DMF) can improve solubility and temperature control.[3]

  • Work-up Procedure: The work-up is critical for isolating the product. After the reaction, the excess brominating agent must be carefully quenched, typically by pouring the reaction mixture onto ice.[2] The pH should then be carefully adjusted with a base (e.g., sodium bicarbonate or ammonium hydroxide) to neutralize any remaining acid and precipitate the product.[2][3] Inefficient quenching or pH adjustment can lead to product loss.

Q2: I am observing multiple spots on my TLC after the bromination reaction, indicating the formation of several byproducts. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. The likely culprits are:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 4-hydroxy-8-nitroquinoline on your TLC. To address this, you can try increasing the reaction time, temperature, or the equivalents of the brominating agent.

  • Decomposition Products: As mentioned, excessive heat can lead to the degradation of your quinoline ring system. Careful temperature control is paramount.

  • Hydrolysis of the Product: During the work-up, if the 4-bromo-8-nitroquinoline is exposed to aqueous conditions for an extended period, especially at non-neutral pH, it can hydrolyze back to the 4-hydroxy derivative. Ensure a swift and efficient work-up.

To minimize byproduct formation, we recommend the following:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]

  • Controlled Addition of Reagents: Adding the brominating agent dropwise at a controlled temperature can help to manage the exothermicity of the reaction and reduce the formation of degradation products.[3]

Step 2: Reduction of 4-Bromo-8-nitroquinoline to this compound

This step involves the selective reduction of the nitro group in the presence of a bromo substituent.

Q3: The reduction of my 4-bromo-8-nitroquinoline is resulting in a low yield of the desired this compound. What could be going wrong?

A3: Low yields in the reduction of a nitro group can be due to several factors, including the choice of reducing agent, reaction conditions, and potential side reactions.

  • Choice of Reducing Agent: A common method for the reduction of aromatic nitro groups is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[4] These methods are generally effective, but the reaction conditions need to be carefully controlled.

  • Reaction Conditions: The temperature and pH of the reaction are critical. For reductions with iron powder, the reaction is often heated to reflux.[5] It is important to monitor the reaction to ensure it goes to completion without causing degradation.

  • Side Reactions: A significant side reaction to be aware of is the hydrodebromination, where the bromine atom is replaced by a hydrogen. This can be more prevalent with certain reducing agents or under harsh conditions. To minimize this, consider using milder reducing agents like sodium hydrosulfide.[5]

  • Work-up and Purification: After the reduction, the reaction mixture needs to be neutralized to precipitate the amine product. Incomplete neutralization will result in the product remaining in solution as a salt. The crude product often requires purification by column chromatography to remove any unreacted starting material or byproducts.

Q4: I am concerned about the potential for hydrodebromination during the reduction step. How can I avoid this?

A4: Hydrodebromination is a valid concern. Here are some strategies to minimize or avoid this side reaction:

  • Milder Reducing Agents: As mentioned, using milder reducing agents can be beneficial. Sodium hydrosulfide in an aqueous alcohol medium has been shown to be effective for the reduction of nitroquinolines with high yields.[5]

  • Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C as a catalyst) can be a very clean and efficient method for nitro group reduction. However, care must be taken to select the right catalyst and conditions to avoid dehalogenation. Using a poisoned catalyst (e.g., Lindlar's catalyst) or adding a catalyst poison can sometimes suppress dehalogenation.

  • Careful Monitoring: Regardless of the method chosen, it is crucial to monitor the reaction progress closely by TLC. Over-running the reaction can increase the likelihood of side reactions like hydrodebromination.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize this compound by direct bromination of 8-aminoquinoline?

A1: Direct bromination of 8-aminoquinoline is not a recommended route for the synthesis of this compound. The amino group at the 8-position is a strong activating group that directs electrophilic substitution to the 5 and 7 positions of the quinoline ring.[6] Therefore, direct bromination would likely result in a mixture of 5-bromo-8-aminoquinoline, 7-bromo-8-aminoquinoline, and 5,7-dibromo-8-aminoquinoline, with little to no formation of the desired 4-bromo isomer.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is paramount in any chemical synthesis. For this particular synthesis, please consider the following:

  • Brominating Agents: Phosphorus oxybromide and phosphorus tribromide are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used, such as DMF and chloroform, are toxic and should be handled in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases used in the work-up procedures are corrosive. Handle them with care and appropriate PPE.

  • Heating: When heating reactions, use a heating mantle with a temperature controller and ensure the setup is secure.

Q3: What are the best methods for purifying the final product, this compound?

A3: The purification of the final product is crucial for obtaining a high-purity compound. The most common and effective method is column chromatography on silica gel.[7][8] The choice of eluent is critical for good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[7] The polarity of the eluent can be gradually increased to elute the product.

For basic compounds like quinolines, which can sometimes interact strongly with the acidic silica gel, it may be beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to improve the peak shape and reduce tailing.[8]

Q4: Can you suggest an alternative synthetic route to this compound?

A4: An alternative route could involve a Sandmeyer reaction.[9][10] This would start with 4-amino-8-nitroquinoline. The amino group at the 4-position could be converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[10] The final step would be the reduction of the 8-nitro group. This route avoids the use of harsh brominating agents like POBr₃.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-8-nitroquinoline
  • To a solution of 4-hydroxy-8-nitroquinoline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus tribromide (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum. The product can be further purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Synthesis of this compound
  • To a mixture of 4-bromo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water, add iron powder (3-4 equivalents) and a catalytic amount of acetic acid.[5]

  • Heat the mixture to reflux and stir vigorously for 2-3 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford this compound.[8]

Data Presentation

Table 1: Comparison of Conditions for the Reduction of 4-Bromo-8-nitroquinoline

Reducing SystemSolventTemperature (°C)Typical Yield (%)Key Considerations
Fe / Acetic AcidEthanol/WaterReflux70-85Cost-effective, but can lead to hydrodebromination.
SnCl₂·2H₂O / HClEthanol50-7075-90Generally clean, but requires careful pH control during work-up.
Na₂S₂O₄THF/WaterRoom Temp60-80Milder conditions, may be slower.[11]
NaHSEthanol/WaterReflux85-95High yield, minimizes hydrodebromination.[5]

Visualization of Workflow and Troubleshooting

Proposed Synthetic Workflow

Synthetic Workflow 4-Hydroxy-8-nitroquinoline 4-Hydroxy-8-nitroquinoline 4-Bromo-8-nitroquinoline 4-Bromo-8-nitroquinoline 4-Hydroxy-8-nitroquinoline->4-Bromo-8-nitroquinoline PBr3 / DMF 80 °C This compound This compound 4-Bromo-8-nitroquinoline->this compound Fe / AcOH Reflux

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Step 2 (Reduction)

Troubleshooting Reduction cluster_0 Low Yield of this compound Low Yield Low Yield Check TLC for Starting Material Check TLC for Starting Material Low Yield->Check TLC for Starting Material Initial Check Increase Reaction Time/Temp Increase Reaction Time/Temp Check TLC for Starting Material->Increase Reaction Time/Temp Yes Check for Side Products Check for Side Products Check TLC for Starting Material->Check for Side Products No Re-evaluate Yield Re-evaluate Yield Increase Reaction Time/Temp->Re-evaluate Yield Mass Spec for Hydrodebromination Mass Spec for Hydrodebromination Check for Side Products->Mass Spec for Hydrodebromination Suspect Debromination Optimize Work-up pH Optimize Work-up pH Check for Side Products->Optimize Work-up pH Product in Aqueous Layer? Use Milder Reducing Agent (e.g., NaHS) Use Milder Reducing Agent (e.g., NaHS) Mass Spec for Hydrodebromination->Use Milder Reducing Agent (e.g., NaHS) Confirmed Re-run Reaction Re-run Reaction Use Milder Reducing Agent (e.g., NaHS)->Re-run Reaction Re-extract Aqueous Layer Re-extract Aqueous Layer Optimize Work-up pH->Re-extract Aqueous Layer

Caption: Decision tree for troubleshooting low yield in the reduction step.

References

Common side reactions in the bromination of 8-aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 8-aminoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during this important synthetic transformation. The inherent reactivity of the 8-aminoquinoline scaffold, while making it a valuable building block, also presents specific hurdles in achieving selective bromination. This resource will equip you with the knowledge to navigate these challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when brominating 8-aminoquinoline?

The primary side reaction in the bromination of 8-aminoquinoline is over-bromination . Due to the strong activating effect of the amino group at the C8 position, the quinoline ring is highly susceptible to electrophilic aromatic substitution, particularly at the C5 and C7 positions. The most common side product is the 5,7-dibromo-8-aminoquinoline .[1][2][3] Depending on the reaction conditions, you may also observe the formation of other polybrominated species. In some cases, with highly reactive brominating agents, minor amounts of N-brominated products may also be formed, although ring bromination is typically the dominant pathway.[4]

Q2: I am trying to synthesize 5-bromo-8-aminoquinoline, but I keep getting the 5,7-dibromo derivative. How can I improve the selectivity for the mono-brominated product?

Achieving selective mono-bromination is a common challenge. Here are several strategies to favor the formation of 5-bromo-8-aminoquinoline:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for better control.[5][6] NBS provides a slow, constant, and low concentration of electrophilic bromine, which can help to minimize over-bromination.[5]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is crucial. Using approximately one equivalent of NBS is reported to favor the formation of the mono-bromo product.[2] Using more than two equivalents of bromine or NBS will almost certainly lead to the di-bromo derivative.[2][3]

  • Reaction Conditions: Performing the reaction at a lower temperature can help to increase selectivity. The choice of solvent is also important; solvents like acetonitrile or chloroform are commonly used.[1][2]

  • Protecting Group Strategy: One of the most effective methods to achieve high selectivity for C5-monobromination is to first protect the 8-amino group as an amide. The resulting N-(quinolin-8-yl)amide can then be selectively brominated at the C5 position, often with the aid of a copper catalyst.[7][8][9] The amide group can be subsequently hydrolyzed to yield the desired 5-bromo-8-aminoquinoline.

Q3: What is the best way to purify my brominated 8-aminoquinoline product?

The purification of brominated 8-aminoquinolines can be challenging due to the basicity of the aminoquinoline nitrogen and the often similar polarities of the starting material, mono- and di-brominated products.[2][10]

  • Column Chromatography: This is a common method, but peak tailing can be an issue due to the interaction of the basic product with the acidic silica gel. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[10]

  • Acid-Base Extraction: This technique can be very effective for separating the basic 8-aminoquinoline derivatives from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1 M HCl). The basic products will move into the aqueous layer as their protonated salts. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃), and the purified product is re-extracted into an organic solvent.[10]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: How can I confirm the identity and regiochemistry of my brominated product?

Standard spectroscopic techniques are used to identify the products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the position of the bromine atom(s). The substitution pattern on the aromatic rings will give rise to characteristic splitting patterns and chemical shifts. For example, in the ¹H NMR spectrum of 5,7-dibromo-8-hydroxyquinoline (a related compound), the protons on the quinoline ring show distinct signals that can be assigned to confirm the substitution pattern.[11]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and the number of bromine atoms incorporated, based on the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amino group and the aromatic quinoline core.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Insufficiently reactive brominating agent.- Low reaction temperature.- Short reaction time.- Switch to a more reactive brominating agent (e.g., Br₂ in acetic acid).- Gradually increase the reaction temperature while monitoring for side product formation.- Increase the reaction time and monitor progress by TLC.
Formation of a mixture of mono- and di-brominated products - Stoichiometry of the brominating agent is too high.- The reaction is too fast or the temperature is too high.- Carefully control the stoichiometry to ~1 equivalent of NBS for mono-bromination.- Add the brominating agent slowly and at a reduced temperature (e.g., 0 °C).- Consider using a protecting group strategy for the 8-amino group to enhance C5 selectivity.[7][8]
Significant amount of 5,7-dibromo-8-aminoquinoline formed - Excess brominating agent used.- Highly activating nature of the 8-amino group.- Use 2.1 equivalents of Br₂ for the targeted synthesis of the di-bromo product.[1]- For mono-bromination, strictly limit the brominating agent to 1 equivalent.
Product degradation or formation of colored impurities - Harsh reaction conditions (e.g., strong acids, high temperatures).- Air oxidation of the electron-rich aminoquinoline.- Use milder brominating agents like NBS.[4][12]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protect the reaction from light if the compounds are light-sensitive.[10]
Difficulty in separating products by column chromatography - Similar polarity of the mono- and di-brominated products.- Interaction of the basic products with silica gel.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[10]- Consider using an alternative stationary phase, such as alumina.- Employ acid-base extraction as a preliminary purification step.[10]

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-bromination of 8-Aminoquinoline using NBS

This protocol is adapted from literature procedures aiming for the synthesis of 5-bromo-8-aminoquinoline.[2]

  • Dissolution: Dissolve 8-aminoquinoline (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (1.0 - 1.1 equivalents) in acetonitrile dropwise to the cooled solution over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with the addition of 0.5% triethylamine.

Protocol 2: Synthesis of 5,7-Dibromo-8-aminoquinoline

This protocol is based on procedures designed for the exhaustive bromination of 8-aminoquinoline.[2]

  • Dissolution: Dissolve 8-aminoquinoline (1 equivalent) in chloroform or dichloromethane in a round-bottom flask.

  • Addition of Bromine: While stirring at room temperature, add a solution of molecular bromine (2.1 equivalents) in the same solvent dropwise. The reaction is often exothermic, so slow addition is recommended.

  • Reaction: Stir the mixture at room temperature until the bromine color disappears. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to neutralize the HBr formed and to remove any unreacted bromine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude 5,7-dibromo-8-aminoquinoline can be purified by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

Bromination_of_8_Aminoquinoline cluster_main Bromination Pathways cluster_reagents Reagents & Conditions 8-AQ 8-Aminoquinoline Mono-Bromo 5-Bromo-8-aminoquinoline 8-AQ->Mono-Bromo Selective Mono-bromination Di-Bromo 5,7-Dibromo-8-aminoquinoline Mono-Bromo->Di-Bromo Further Bromination NBS 1 eq. NBS Acetonitrile, 0°C to RT NBS->8-AQ Br2_excess >2 eq. Br₂ CHCl₃, RT Br2_excess->8-AQ Br2_excess->Mono-Bromo

Caption: Reaction pathways for the bromination of 8-aminoquinoline.

Troubleshooting_Bromination cluster_problem Troubleshooting Flowchart Start Reaction Outcome: Mixture of Products Check_Stoichiometry Is [Brominating Agent] ≈ 1 equivalent? Start->Check_Stoichiometry Yes_Stoich Yes Check_Stoichiometry->Yes_Stoich Yes No_Stoich No Check_Stoichiometry->No_Stoich No Check_Temp Was the reaction run at low temp? Yes_Stoich->Check_Temp Reduce_Stoich Action: Reduce to 1 eq. for mono-bromination No_Stoich->Reduce_Stoich Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Consider_Protecting_Group Advanced Strategy: Use amide protection for C5 selectivity Yes_Temp->Consider_Protecting_Group Lower_Temp Action: Run reaction at 0°C No_Temp->Lower_Temp

Caption: Troubleshooting decision tree for bromination of 8-aminoquinoline.

References

Technical Support Center: Overcoming Challenges in the Purification of Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of purifying bromoquinoline isomers. The inherent difficulty in separating compounds with identical molecular formulas but different structural arrangements presents a significant bottleneck in chemical synthesis and drug discovery.[1] This guide, presented in a user-friendly question-and-answer format, offers field-proven insights, detailed protocols, and troubleshooting strategies to enhance the purity and yield of your target bromoquinoline isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Challenges

Q1: Why is the separation of bromoquinoline isomers so challenging?

A1: The primary challenge stems from the fact that isomers possess the same molecular formula and, consequently, very similar physicochemical properties such as polarity, solubility, and boiling point.[1][2] This similarity means they interact with stationary and mobile phases in chromatography almost identically, and exhibit comparable solubility profiles in common solvents, making separation by standard techniques like column chromatography or recrystallization non-trivial.[3] Achieving separation requires exploiting subtle differences in their three-dimensional structures, which can influence their interaction with a chiral environment or a highly selective stationary phase.[4][5]

Q2: What are the most common impurities I should expect in my crude bromoquinoline product?

A2: Besides isomeric impurities, crude products often contain a variety of other substances that can complicate purification. A comprehensive analysis should aim to detect and quantify:

  • Unreacted Starting Materials: For instance, in a direct bromination, residual quinoline may be present.[6]

  • Over-brominated Byproducts: The reaction may not stop at mono-bromination, leading to the formation of various dibromoquinoline or poly-brominated isomers.[6][7]

  • Degradation Products: Harsh reaction conditions can cause the formation of tar-like polymeric materials.[7][8]

  • Residual Solvents: Solvents used during the reaction or work-up can be carried through to the crude product.[8]

Section 2: Chromatography Troubleshooting

Q3: My bromoquinoline compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Decomposition on silica gel is a frequent issue for basic compounds like quinolines.[3] The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which can interact with the basic nitrogen atom of the quinoline ring, leading to streaking, poor recovery, or outright degradation.[3]

Here are several effective strategies to mitigate this:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica slurry in an eluent system containing a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃).[3] This amine will preferentially bind to the acidic sites, rendering the stationary phase more inert to your compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Excellent alternatives include:

    • Alumina (Neutral or Basic): A highly effective choice for acid-sensitive compounds.[3][6]

    • Florisil: A magnesium silicate-based adsorbent that is generally less harsh than silica.[3]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[3]

Q4: I am struggling with the co-elution of isomers. How can I improve my chromatographic separation?

A4: Enhancing the resolution between closely eluting isomers is a matter of optimizing selectivity and efficiency.[5]

  • Optimize the Mobile Phase: This is the most critical factor. Systematically screen various solvent systems using Thin Layer Chromatography (TLC). A common starting point is an ethyl acetate/hexanes mixture.[3][6] The goal is to find a solvent ratio where the Rf values of the isomers are maximally different. An ideal Rf for the target compound is around 0.3-0.4 to ensure good separation from both less polar and more polar impurities.[6]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), start with a less polar mobile phase and gradually increase its polarity. A shallow gradient can significantly enhance the separation of compounds with very similar polarities.[3]

  • Increase Column Efficiency: Use a longer and/or narrower column to increase the number of theoretical plates, which directly improves separation efficiency.[9] Ensure the silica gel is packed uniformly to prevent channeling.[6]

  • Consider Advanced Techniques: For exceptionally difficult separations, more advanced methods may be necessary:

    • Supercritical Fluid Chromatography (SFC): Often provides superior resolution for isomers compared to traditional HPLC.[10]

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases altogether, eliminating issues of irreversible adsorption and degradation.[4][11]

G Troubleshooting Common Chromatography Issues start Problem Detected prob1 Poor Resolution / Co-elution start->prob1 prob2 Peak Tailing start->prob2 prob3 No Elution start->prob3 prob4 Low Yield / Decomposition start->prob4 sol1a Optimize Mobile Phase (TLC Screening) prob1->sol1a sol1b Use Shallower Gradient prob1->sol1b sol1c Use Longer Column prob1->sol1c sol1d Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) prob1->sol1d sol2a Add Modifier to Mobile Phase (e.g., 0.5% Triethylamine) prob2->sol2a sol2b Use Base-Deactivated Stationary Phase prob2->sol2b sol2c Check for Column Overload prob2->sol2c sol3a Increase Eluent Polarity prob3->sol3a sol3b Check for Improper Column Packing (Channeling) prob3->sol3b sol4a Deactivate Silica Gel (add Triethylamine) prob4->sol4a sol4b Switch to Alumina or Florisil prob4->sol4b sol4c Use Flash Chromatography (Minimize Contact Time) prob4->sol4c

Caption: Troubleshooting decision tree for common chromatography issues.[9]

Section 3: Recrystallization Troubleshooting

Q5: I am attempting to recrystallize my bromoquinoline, but it is "oiling out" instead of forming crystals. What is causing this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens for two main reasons:

  • The solution is too supersaturated: The concentration of your compound is too high for the given solvent and temperature. When cooled, it crashes out of solution above its melting point. To fix this, reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[6]

  • The cooling rate is too fast: Rapid cooling does not allow sufficient time for the ordered process of crystal nucleation and growth. Slow, gradual cooling is essential. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[6]

Q6: I can't find a single solvent that works well for recrystallization. What should I do?

A6: A mixed-solvent system is the ideal solution. This involves finding two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective pair for bromoquinolines is ethanol/water.[6]

Data Presentation & Benchmarks

The choice of purification method significantly impacts the final purity and recovery. The following table summarizes typical results for bromoquinoline purification, providing a benchmark for your own experiments.

Purification MethodTypical Yield (%)Typical Purity (%)Key Application/Benefit
Recrystallization (Ethanol/Water)8595Effective for removing less polar or baseline impurities.[6]
Column Chromatography (Silica, EA/Hex)8598Good for separating closely related impurities and isomers.[6]
Recrystallization then Column Chromatography85>99Recommended for achieving very high purity for analytical standards.[6]

Experimental Protocols

Protocol 1: Purification of 3-Bromoquinoline via Flash Column Chromatography

This protocol describes a general method for purifying crude 3-bromoquinoline using silica gel flash chromatography.

1. Eluent Selection (TLC Optimization):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system (e.g., start with 5%, 10%, and 20% ethyl acetate in hexanes).

  • Visualize the plates under UV light.

  • Select the eluent system that provides the best separation between the desired product (ideally Rf ≈ 0.3-0.4) and its impurities.[6]

2. Column Packing:

  • Prepare a slurry of silica gel in the least polar solvent identified in step 1 (e.g., hexanes).

  • Pour the slurry into a glass column and allow it to settle, tapping the column gently to ensure an even, compact bed.

  • Add a thin layer of sand on top of the silica gel to prevent disruption during sample loading.[6]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude 3-bromoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.[6]

4. Elution and Fraction Collection:

  • Carefully add the optimized eluent to the column.

  • Apply gentle pressure to the top of the column to begin elution at a steady flow rate.

  • Collect fractions in an ordered array of test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.[6]

5. Solvent Removal:

  • Combine the fractions identified as pure.

  • Remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.[6]

G General Experimental Workflow for Purification crude Crude Bromoquinoline Product tlc TLC Analysis (Optimize Solvent System) crude->tlc decision Select Purification Method tlc->decision chrom Column Chromatography decision->chrom Impurities have similar solubility recryst Recrystallization decision->recryst Impurities have different solubility pack Pack Column chrom->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions (TLC) elute->analyze combine_chrom Combine Pure Fractions analyze->combine_chrom evap_chrom Solvent Removal combine_chrom->evap_chrom pure Pure Bromoquinoline Isomer evap_chrom->pure dissolve Dissolve in Hot 'Good' Solvent recryst->dissolve induce Induce Crystallization (Cool Slowly) dissolve->induce isolate Isolate Crystals (Vacuum Filtration) induce->isolate dry Dry Crystals isolate->dry dry->pure

References

Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the palladium-catalyzed Suzuki-Miyaura cross-coupling of haloquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. The 3-arylquinoline scaffold, readily accessible through this methodology, is a privileged structure in medicinal chemistry, found in compounds with potential anticancer and antimalarial properties.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing Suzuki coupling reactions with haloquinoline substrates.

Q1: What is the general reactivity trend for haloquinolines in Suzuki coupling?

A1: The reactivity of the haloquinoline is highly dependent on the nature of the halogen. The typical reactivity trend follows the order of bond strength: I > Br > OTf >> Cl.[2] Couplings involving chloroquinolines are generally more challenging due to the strength of the C-Cl bond and often necessitate more specialized and highly active catalyst systems.[2][3][4][5]

Q2: Which palladium catalyst should I choose as a starting point for my haloquinoline coupling?

A2: There isn't a single "best" catalyst, as the optimal choice depends on the specific haloquinoline and boronic acid partner.[6] However, for heteroaryl halides, palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally recommended.[3][5][6][7] Good starting points include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable Pd(0) source that often yields good results.[6][8]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : Often a good choice, and can shorten reaction times and increase yields.[9][10]

  • Palladacycle precatalysts with Buchwald-type ligands (e.g., SPhos, XPhos) : Known for their high activity, especially in coupling challenging aryl chlorides.[6][11]

Q3: What is the role of the base in the Suzuki coupling of haloquinolines, and which one should I use?

A3: The base plays multiple crucial roles in the Suzuki coupling catalytic cycle.[12][13] Its primary functions are to activate the organoboron species to facilitate transmetalation and to participate in the formation of the active palladium complex.[9][12][14][15] The choice of base can significantly impact the reaction's success. Common bases include:

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : Frequently used and often effective.[9][16]

  • Phosphates (K₃PO₄) : A strong base that can be particularly effective in challenging couplings.[8][9]

  • Fluorides (KF) : Can be used to activate the boronic acid, especially when base-labile functional groups are present.[14]

The selection of the base should be optimized for each specific reaction, as its strength and properties can influence selectivity and yield.[13][15]

Q4: Why is an inert atmosphere crucial for this reaction?

A4: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.[2] Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid, both of which will lower the yield of your desired product.[2][6]

Q5: My reaction is giving a low yield. What are the most common initial checks I should perform?

A5: Low yields can often be traced back to a few key areas.[16][17][18] Here's a checklist of initial troubleshooting steps:

  • Reagent Quality : Ensure your haloquinoline, boronic acid, catalyst, ligand, and base are pure and dry. Boronic acids, in particular, can be susceptible to degradation.[2]

  • Inert Atmosphere : Confirm that your reaction setup was properly purged with an inert gas to exclude oxygen.[2]

  • Solvent Purity : Use anhydrous and degassed solvents, as both water (unless part of the solvent system) and oxygen can deactivate the catalyst.[2]

  • Reaction Temperature : The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition.[6]

  • Stirring : Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.[1]

Troubleshooting Guide

This section provides a more in-depth guide to resolving specific issues you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted haloquinoline, consider the following causes and solutions:

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd(0) species may have been oxidized or agglomerated into inactive palladium black.[4]* Ensure a rigorously inert atmosphere.[2] * Use fresh, high-quality catalyst and ligands.[2] * Consider using a more robust ligand that protects the palladium center.[7]
Inefficient Oxidative Addition This is a common issue with less reactive haloquinolines, such as chloroquinolines.[4] The C-X bond is too strong for the palladium catalyst to break efficiently.* Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands like SPhos or XPhos) to promote oxidative addition.[3][5][7] * Increase the reaction temperature, but monitor for decomposition.[6]
Poor Solubility One or more of your reagents may not be sufficiently soluble in the chosen solvent system, leading to a slow reaction rate.* Screen different solvents or solvent mixtures. Common choices include dioxane/water, toluene/water, and DMF.[1][19][20] * Consider heating the reaction to improve solubility.
Incorrect Base The chosen base may not be strong enough to effectively promote the transmetalation step.* Try a stronger base, such as K₃PO₄ or Cs₂CO₃.[8][9]
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate side reactions are occurring.

Side Product Explanation Recommended Solution
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen.[2]* Rigorously degas your solvent and maintain a strict inert atmosphere throughout the reaction.[2]
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is more common with electron-deficient boronic acids and can be promoted by the base.[2]* Use a milder base, such as K₂CO₃ or KF.[14][16] * Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2]
Hydrodehalogenation The halogen on the quinoline is replaced by a hydrogen atom. This can occur through various pathways, including reaction with trace water or other proton sources.* Ensure the use of anhydrous solvents and reagents. * Optimize the reaction conditions to favor the desired cross-coupling pathway.

Experimental Protocols

General Protocol for Suzuki Coupling of a Haloquinoline

This is a generalized procedure and should be optimized for your specific substrates.[1]

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the haloquinoline (1.0 eq), boronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 eq).

  • Establish Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition : Add the degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving a palladium catalyst.[1][12]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Purity, Dryness) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere and Degassed Solvents Check_Reagents->Check_Setup Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Check_Setup->Analyze_Crude SM_Present Starting Material Remains? Analyze_Crude->SM_Present Side_Products Side Products Observed? SM_Present->Side_Products No Optimize_Catalyst Optimize Catalyst System (Ligand, Precatalyst) SM_Present->Optimize_Catalyst Yes Address_Homocoupling Improve Inert Atmosphere Technique Side_Products->Address_Homocoupling Homocoupling Address_Protodeboronation Change Base or Protect Boronic Acid Side_Products->Address_Protodeboronation Protodeboronation Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Address_Homocoupling->Success Address_Protodeboronation->Success

References

Preventing dehalogenation during quinoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working on the functionalization of halogenated quinolines. Dehalogenation is a persistent and often yield-limiting side reaction in palladium-catalyzed cross-coupling. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you mitigate this challenge and achieve your synthetic targets efficiently.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a major problem with haloquinolines?

Answer: Dehalogenation (or hydrodehalogenation) is an undesired side reaction where the halogen atom (Cl, Br, I) on your quinoline starting material is replaced by a hydrogen atom. This generates a non-functionalized quinoline byproduct, which reduces the yield of your desired coupled product and complicates purification.[1]

Quinoline substrates are particularly susceptible for two main reasons:

  • Electronic Effects: The electron-deficient nature of the pyridine ring within the quinoline scaffold makes the carbon-halogen bond more susceptible to certain side reactions.

  • Catalyst Interaction: The quinoline nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity and promoting undesired pathways.[2]

Q2: What is the primary mechanism behind dehalogenation in cross-coupling reactions?

Answer: The most common pathway involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can undergo reductive elimination with the quinoline group attached to the palladium (Qu-Pd-X), yielding the dehalogenated quinoline (Qu-H) instead of the desired cross-coupled product.

Sources of the hydride can include:

  • Solvents: Alcohols (e.g., methanol, ethanol) or even technical-grade aprotic solvents containing alcohol impurities.

  • Bases: Certain bases, especially alkoxides, or their decomposition products.

  • Water: Although often necessary for Suzuki couplings, excess water can contribute to Pd-H formation.[3]

  • Amine Reagents: In Buchwald-Hartwig aminations, β-hydride elimination from the amine coupling partner can be a source.

Q3: Which reaction parameters have the most significant impact on preventing dehalogenation?

Answer: The choice of ligand and base are the two most critical factors you can control to suppress dehalogenation. Solvent and temperature also play important, but often secondary, roles. Optimizing these four components is key to a successful reaction.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues encountered during experiments, explains the underlying chemical principles, and provides actionable solutions.

Issue 1: My Suzuki-Miyaura coupling of a bromoquinoline is giving >20% dehalogenated byproduct.

Potential Cause: This common issue points to a catalytic cycle where the formation of Pd-H species and subsequent reductive elimination of the byproduct is competitive with the desired transmetalation and cross-coupling pathway. This is often exacerbated by a suboptimal choice of ligand or base.

Solutions:

  • Ligand Selection is Crucial: Switch to a bulky, electron-rich monophosphine ligand. These ligands promote the desired reductive elimination step to form your product faster than the dehalogenation pathway can occur. They also create a sterically hindered environment around the palladium center, which can disfavor the formation of Pd-H intermediates.[4][5][6]

  • Optimize Your Base: Strong alkoxide bases (e.g., NaOtBu) can accelerate dehalogenation. Switch to a milder inorganic base. Phosphates and carbonates are often excellent choices as they are strong enough to facilitate transmetalation without promoting hydride formation.[7]

  • Solvent & Water Content: Ensure you are using high-purity, anhydrous aprotic solvents like dioxane or toluene.[2] While Suzuki reactions often require some water to facilitate the transmetalation step, excessive amounts can be detrimental.[3] If you suspect water is an issue, try minimizing the aqueous portion of your solvent system.

Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromoquinolines

ParameterRecommendationRationale
Catalyst System Pd₂(dba)₃ (1-2 mol%) + SPhos or XPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands accelerate C-C bond formation and are highly effective for heteroaryl substrates.[2][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Milder inorganic bases minimize the formation of Pd-H species compared to strong alkoxide bases.[2][7]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)Aprotic solvent minimizes potential hydride sources. A small amount of water is necessary to activate the boronic acid.[3][8]
Temperature 80–100 °CUse the lowest temperature that allows for a reasonable reaction rate to disfavor side reactions.
Issue 2: My Buchwald-Hartwig amination of a chloroquinoline failed, and I only recovered the starting material and its dehalogenated form.

Potential Cause: Aryl chlorides are significantly less reactive than bromides, meaning the initial oxidative addition step is much slower.[9] If this step is too slow, competing dehalogenation can become the dominant pathway, consuming the starting material without forming the desired product. Your catalyst system may not be active enough for this challenging substrate.

Solutions:

  • Use a State-of-the-Art Catalyst System: Standard ligands like PPh₃ are often ineffective for chloroquinolines. You require a more specialized ligand designed for activating C-Cl bonds. Buchwald's biaryl phosphine ligands or specific N-heterocyclic carbene (NHC) ligands are essential here.[4][9]

  • Employ a Strong, Non-Nucleophilic Base: For the less reactive chloroquinolines, a strong base is necessary to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is often the base of choice. While it can be a source of hydrides, its ability to promote the amination of chlorides often outweighs this risk when paired with the right ligand.[9][10]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species, which is critical for initiating the cycle with a challenging substrate.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloroquinolines

Catalyst SystemBaseSolventKey Advantages
Pd₂(dba)₃ + XPhos NaOtBuTolueneHighly active and general system for C-Cl bond amination.[4]
Pd(OAc)₂ + RuPhos K₃PO₄t-BuOHEffective for a wide range of amines, including secondary amines.
PEPPSI-IPr (NHC Pre-catalyst)NaOtBuDioxaneNHC ligands offer high stability and activity for challenging substrates.[2]

Visualizing the Problem: The Catalytic Cycle

Understanding where dehalogenation occurs is key to preventing it. The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway.

Suzuki_Dehalogenation cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_complex Qu-Pd(II)(X)L₂ (Oxidative Addition) pd0->oa_complex + Qu-X transmetal_complex Qu-Pd(II)(R)L₂ (Transmetalation) oa_complex->transmetal_complex + R-B(OH)₂ + Base pd_hydride H-Pd(II)(X)L₂ oa_complex->pd_hydride Side Reaction product Qu-R (Desired Product) transmetal_complex->product Reductive Elimination product->pd0 hydride_source Hydride Source (Solvent, Base, H₂O) dehalogenated_product Qu-H (Byproduct) pd_hydride->dehalogenated_product Reductive Elimination dehalogenated_product->pd0 A Main Catalytic Cycle B Dehalogenation Pathway Troubleshooting_Workflow start Dehalogenation Observed (>10% by LCMS) q_ligand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->q_ligand change_ligand ACTION: Switch to XPhos or SPhos. Re-run experiment. q_ligand->change_ligand No q_base Is a strong alkoxide base (e.g., NaOtBu) being used? q_ligand->q_base Yes success Problem Solved: Dehalogenation <5% change_ligand->success change_base ACTION: Switch to K₃PO₄ or Cs₂CO₃. Re-run experiment. q_base->change_base Yes q_solvent Is the solvent aprotic and anhydrous? q_base->q_solvent No change_base->success lower_temp ACTION: Lower reaction temp. by 10-20 °C. Increase reaction time. q_solvent->lower_temp No q_solvent->lower_temp Yes change_solvent ACTION: Use fresh, anhydrous dioxane or toluene. Minimize water. change_solvent->success lower_temp->success

References

Technical Support Center: Impurity Profiling in 4-Bromoquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and analysis of 4-Bromoquinolin-8-amine. As a critical intermediate in pharmaceutical manufacturing, ensuring its purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during impurity identification by High-Performance Liquid Chromatography (HPLC).

Our approach moves beyond simple procedural lists to explain the underlying chemical and chromatographic principles, empowering you to not only solve immediate issues but also to build robust, self-validating analytical systems.

Troubleshooting Guide: Common HPLC Issues & Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Question 1: I'm seeing unexpected peaks in my chromatogram that are not present in my starting materials or the main product. What are the likely sources and how do I identify them?

Answer:

The appearance of unknown peaks is a frequent challenge in pharmaceutical analysis, often delaying development and complicating quality control.[1] The source of these anomalous peaks can typically be traced to three main categories: synthesis-related impurities, degradation products, or analytical artifacts.

Potential Causes & Investigative Steps:

  • Synthesis-Related Impurities: The synthesis of quinoline derivatives, often via methods like the Skraup or Doebner-von Miller reactions, can generate various side-products.[2][3][4]

    • Isomeric Impurities: Incomplete regioselectivity during bromination can lead to isomers (e.g., 5-Bromoquinolin-8-amine or 7-Bromoquinolin-8-amine).

    • Unreacted Intermediates: Depending on the specific synthetic route, partially reacted intermediates may persist.

    • Over-Bromination Products: Formation of di-bromo species (e.g., 5,7-Dibromoquinolin-8-amine) can occur if reaction conditions are not strictly controlled.[5]

  • Degradation Products: this compound, like many amine-containing compounds, can be susceptible to degradation under certain conditions. Forced degradation studies are essential to proactively identify these potential degradants.[6][7][8][9][10]

    • Oxidative Degradation: The amine group is prone to oxidation. Exposing a sample to a mild oxidizing agent (e.g., 3% H₂O₂) can help confirm if an unknown peak is an oxidation product.[11]

    • Hydrolytic Degradation: Although less common for the aromatic amine, analysis under acidic and basic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH) will reveal susceptibility to hydrolysis.[9][11]

    • Photolytic Degradation: Exposure to UV light can induce degradation. Analyzing a sample after controlled light exposure is a standard part of forced degradation studies.[9]

  • Analytical Artifacts ("Ghost Peaks"): These are peaks that do not originate from the sample itself.[12]

    • Mobile Phase Contamination: Impurities in solvents, especially water, can concentrate on the column and elute as peaks, particularly in gradient methods.[13][14] Always use fresh, high-purity HPLC-grade solvents.

    • System Contamination & Carryover: Residuals from previous injections can elute in subsequent runs.[15]

    • Leachables: Components from vials, caps, or tubing can sometimes appear as peaks.[1]

Systematic Identification Workflow:

To systematically identify an unknown peak, a structured approach is necessary. This involves a combination of chromatographic checks and advanced analytical techniques.

G cluster_0 Phase 1: Initial Chromatographic Investigation cluster_1 Phase 2: Structure Elucidation Problem Unexpected Peak Observed Blank Inject Blank (Mobile Phase) Problem->Blank Placebo Inject Placebo/Diluent Peak_Present_Blank Peak Present? Blank->Peak_Present_Blank Peak_Present_Placebo Peak Present? Placebo->Peak_Present_Placebo Peak_Present_Blank->Placebo No Source_System Source: System/Mobile Phase Contamination Peak_Present_Blank->Source_System Yes Source_Diluent Source: Sample Diluent/Vial Peak_Present_Placebo->Source_Diluent Yes Source_Sample Source: Sample-Related (Impurity/Degradant) Peak_Present_Placebo->Source_Sample No LCMS Perform LC-MS/MS Analysis Source_Sample->LCMS DAD Use Diode Array Detector (DAD) Source_Sample->DAD NMR Isolate by Prep-HPLC for NMR LCMS->NMR If needed MW Determine Molecular Weight LCMS->MW UV_Spec Obtain UV Spectrum DAD->UV_Spec Structure Propose & Confirm Structure NMR->Structure MW->Structure UV_Spec->Structure G cluster_workflow Forced Degradation Workflow API API Sample (this compound) Stress Apply Stress Conditions (Acid, Base, Heat, etc.) API->Stress Analysis Analyze via Stability-Indicating HPLC Method Stress->Analysis Data Evaluate Data: - Peak Purity - Mass Balance - Resolution Analysis->Data

References

Strategies to avoid di-bromination in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the bromination of quinolines, with a specific focus on preventing undesired di-bromination.

Troubleshooting Guide: Common Issues in Quinoline Bromination

This section addresses specific problems you might encounter in the lab and provides actionable solutions based on established chemical principles.

Question 1: My reaction yields predominantly di-brominated product, or a mixture of mono- and di-brominated quinolines. What are the likely causes and how can I favor mono-bromination?

Answer:

This is a common challenge, especially when the quinoline ring is substituted with electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups. These substituents activate the aromatic system, making it highly susceptible to electrophilic attack and subsequent over-bromination.

Root Causes & Mechanistic Insight:

  • High Reactivity of the Substrate: EDGs increase the electron density of the benzene ring of the quinoline, making it more nucleophilic and thus more reactive towards electrophiles like Br+. After the first bromination, the ring often remains activated enough for a second electrophilic substitution to occur. For instance, the bromination of 8-hydroxyquinoline can readily lead to 5,7-dibromo-8-hydroxyquinoline.[1][2]

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine or NBS) will naturally drive the reaction towards polybromination. Even with a 1:1 stoichiometry, localized high concentrations of the brominating agent can lead to di-bromination.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur.

Strategic Solutions to Favor Mono-bromination:

  • Careful Control of Stoichiometry:

    • Use no more than 1.0 to 1.1 equivalents of the brominating agent.

    • Employ slow, dropwise addition of the brominating agent to a cooled solution of the quinoline derivative. This helps to avoid localized high concentrations.

  • Lowering Reaction Temperature:

    • Perform the reaction at 0°C or even lower temperatures to reduce the reaction rate and enhance selectivity. For example, treating 8-quinolinol with molecular bromine in CH3CN at 0°C can help manage the reaction, though mixtures may still occur depending on stoichiometry.[2]

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂).[3] It generates a low concentration of Br₂ in situ, which can help prevent over-bromination.

  • Solvent Effects:

    • The choice of solvent can influence reactivity. Less polar solvents may sometimes temper the reactivity of the system. Experiment with solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or acetonitrile (CH₃CN).[1][2]

  • Use of a Protecting Group:

    • If the quinoline contains a highly activating group like -OH or -NH2, consider protecting it to temporarily reduce its activating effect. For example, an amino group can be protected as an amide (e.g., acetyl) or a carbamate (e.g., Boc).[4][5] This deactivates the ring, allowing for more controlled mono-bromination. The protecting group can be removed in a subsequent step.

Troubleshooting Workflow for Di-bromination:

G start Di-bromination Observed check_stoi Check Stoichiometry of Brominating Agent start->check_stoi slow_add Implement Slow, Dropwise Addition at Low Temperature (e.g., 0°C) check_stoi->slow_add If >1.1 eq. used reagent Switch to a Milder Reagent (e.g., NBS instead of Br₂) slow_add->reagent protect Is an Activating Group (-OH, -NH₂) Present? reagent->protect protect_yes Protect the Activating Group (e.g., Acetylation, Boc protection) protect->protect_yes Yes end Mono-bromination Achieved protect->end No, issue resolved run_rxn Re-run Reaction with Protected Substrate protect_yes->run_rxn deprotect Deprotect to Yield Mono-brominated Product run_rxn->deprotect deprotect->end G start Quinoline with -OH or -NH₂ group protect Protect the activating group (e.g., Acetylation, Boc protection) start->protect brominate Perform mono-bromination on the deactivated ring protect->brominate deprotect Remove the protecting group (e.g., Hydrolysis, Acidolysis) brominate->deprotect finish Isolate mono-brominated quinoline product deprotect->finish

References

Technical Support Center: Managing the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This powerful reaction, a cornerstone in heterocyclic chemistry, is also famously challenging due to its vigorous and highly exothermic nature.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the reaction, troubleshooting common issues, and ensuring safe, reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm

This section addresses the fundamental principles governing the reaction's energetic profile. Understanding the "why" is the first step toward mastering the "how."

Q1: Why is the Skraup synthesis so notoriously exothermic?

A1: The Skraup synthesis involves a series of reactions, several of which release significant amounts of energy. The primary contributors to the exotherm are:

  • Dehydration of Glycerol: Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol into acrolein.[3][4] This initial step is highly exothermic.

  • Michael Addition & Cyclization: The subsequent 1,4-addition of the aniline to the newly formed acrolein, followed by acid-catalyzed cyclization and dehydration to form dihydroquinoline, also contributes to the heat generated.[3][4]

  • Oxidation: The final step is the oxidation of dihydroquinoline to the aromatic quinoline.[3] This oxidation, often using nitrobenzene, is itself an exothermic process. The combination of these steps, if uncontrolled, can lead to a violent, runaway reaction.[5]

Q2: What are the primary risks of an uncontrolled Skraup reaction?

A2: An uncontrolled reaction poses significant safety hazards.[1] The rapid temperature and pressure increase can exceed the capacity of the reaction vessel, leading to a violent release of corrosive and toxic materials.[1] Secondly, excessive heat promotes undesirable side reactions, primarily the polymerization of acrolein and other intermediates, resulting in the formation of intractable tar.[1][6] This dramatically reduces the yield and makes purification exceptionally difficult.[6][7]

Q3: What is the function of ferrous sulfate (FeSO₄) in the reaction?

A3: Ferrous sulfate is the most common "moderator" used to tame the reaction's violence.[6][8] It is believed to act as an oxygen carrier, allowing the oxidation step to occur more smoothly over a prolonged period rather than in a single, violent burst.[1][5] The controlled, gradual nature of the oxidation helps to manage the overall rate of heat evolution, preventing thermal runaway.[6][7] Boric acid can also be used as a moderator.[3][9]

Q4: Can I use other oxidizing agents besides nitrobenzene?

A4: Yes, while nitrobenzene is traditional, other oxidizing agents can be used, and their choice can significantly impact the reaction's vigor.[2]

  • Arsenic Pentoxide (or Arsenic Acid): An effective but highly toxic alternative that sometimes results in a less violent reaction.[2][10]

  • Iodine: Can be used in catalytic amounts and is considered a milder, more environmentally friendly option.[2][11]

  • Vanadium or Iron Oxides: Have also been employed to accelerate the reaction and improve yields.[12]

  • Air/Oxygen: In some protocols, air can be bubbled through the reaction mixture, serving as a greener oxidant.

Section 2: Proactive Temperature Management & Protocols

Controlling the exotherm requires a proactive approach involving careful reagent addition, moderation, and vigilant temperature monitoring.

Comparative Overview of Control Strategies
Control StrategyKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yield Range
Classic Moderation Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ Well-established, reliable method for controlling vigor.[5]Still requires careful monitoring; tar formation can occur.40-60%
Boric Acid Moderation Aniline, Glycerol, H₂SO₄, Nitrobenzene, Boric Acid Reaction proceeds smoothly.[5]May result in slightly lower yields compared to FeSO₄.[5][9]35-50%
Alternative Oxidant Aniline, Glycerol, H₂SO₄, Iodine (catalytic) Milder reaction, avoids hazardous nitrobenzene.[2]May require optimization for different substrates.Varies; can be comparable to classic method.
Detailed Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates best practices for controlling the reaction exotherm using ferrous sulfate.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, <0.5% water is recommended)[2]

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Appropriate extraction solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Reaction Setup: In a large round-bottom flask of appropriate size (the reaction can foam), equipped with a high-torque mechanical stirrer and a reflux condenser, add the aniline, glycerol, and ferrous sulfate heptahydrate.[1]

    • Causality: It is critical to add the reagents in the correct order. Adding sulfuric acid before the ferrous sulfate moderator can lead to an immediate, uncontrolled reaction.[5]

  • Acid Addition (Critical Step): Begin vigorous stirring to create a homogenous slurry. Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid dropwise through the condenser or an addition funnel.[7][8]

    • Causality: This addition is highly exothermic. Slow addition with efficient cooling and stirring is essential to dissipate heat, prevent localized hotspots, and keep the internal temperature under control.[7]

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. Watch the reaction mixture closely.

    • Causality: Gentle heating is required only to initiate the reaction.

  • Managing the Exotherm: As the reaction initiates, it will begin to boil vigorously. Immediately remove the external heat source. The exothermic nature of the reaction itself should sustain reflux for a significant period (often 30-60 minutes).[1][2]

    • Causality: This is the most critical phase. Allowing the reaction to proceed under its own heat prevents thermal runaway. If the reaction becomes too violent, external cooling (e.g., a wet towel on the flask) can be applied cautiously.[2]

  • Completion of Reaction: After the initial, vigorous self-sustaining reflux subsides, re-apply heat and maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1]

  • Work-up and Purification:

    • Allow the reaction mixture to cool completely. Carefully dilute the viscous mixture by pouring it into a large volume of cold water or crushed ice.

    • In a fume hood and with external cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[7]

    • The crude quinoline is often purified by steam distillation, which is highly effective at separating the volatile product from non-volatile tars.[7][8] The distillate is then extracted, dried, and can be further purified by vacuum distillation.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Identified Vigorous Problem: Reaction Too Vigorous / Uncontrollable Start->Vigorous LowYield Problem: Low or No Yield Start->LowYield Tar Problem: Excessive Tar Formation Start->Tar Cause_V1 Cause: Insufficient Moderation Vigorous->Cause_V1 Cause_V2 Cause: Acid Added Too Quickly / Inadequate Cooling Vigorous->Cause_V2 Cause_L1 Cause: Incomplete Reaction LowYield->Cause_L1 Cause_L2 Cause: Deactivated Aniline Substrate LowYield->Cause_L2 Cause_L3 Cause: Purification Losses LowYield->Cause_L3 Cause_T1 Cause: Localized Overheating Tar->Cause_T1 Cause_T2 Cause: Impure Reagents Tar->Cause_T2 Sol_V1 Solution: Ensure adequate FeSO₄ or Boric Acid is used. [1] Cause_V1->Sol_V1 Sol_V2 Solution: Add H₂SO₄ slowly with vigorous stirring and efficient ice-bath cooling. [8] Cause_V2->Sol_V2 Sol_L1 Solution: Increase reflux time after initial exotherm subsides. [2] Cause_L1->Sol_L1 Sol_L2 Solution: Use harsher conditions or consider alternative synthesis for strongly deactivated rings. [2] Cause_L2->Sol_L2 Sol_L3 Solution: Optimize steam distillation and extraction protocol. [8] Cause_L3->Sol_L3 Sol_T1 Solution: Improve stirring efficiency; ensure slow, controlled heating initiation. [1] Cause_T1->Sol_T1 Sol_T2 Solution: Use anhydrous glycerol and freshly distilled aniline. [3] Cause_T2->Sol_T2

Caption: A troubleshooting workflow for common Skraup synthesis issues.

Common Problems & Solutions in Q&A Format

Q: My reaction is extremely violent and difficult to control, even with a moderator. What should I do?

A: This indicates that heat is being generated faster than it can be dissipated.

  • Immediate Action: If safe, immerse the flask in an ice-water bath to quell the exotherm.[1] Ensure a blast shield is in place.

  • Preventative Measures:

    • Review Acid Addition: The most likely culprit is adding the sulfuric acid too quickly or with inefficient cooling.[8] The addition rate must be slow enough that the cooling bath can manage the temperature rise.

    • Stirring Efficiency: Ensure your mechanical stirrer is creating a deep vortex and efficiently mixing the entire reaction volume. Poor mixing leads to localized hotspots where the reaction can run away.[8]

    • Moderator Quantity: Double-check the molar equivalents of your moderator (FeSO₄ or boric acid).

Q: I'm getting a very low yield of quinoline and a large amount of black, tarry residue.

A: Low yields and tar formation are intrinsically linked and usually point to uncontrolled reaction temperatures.[6][7]

  • Primary Cause: The "black polymeric goo" is primarily from the acid-catalyzed polymerization of acrolein, which is highly favored at excessive temperatures.[1][9]

  • Solutions:

    • Strict Temperature Control: Follow the protocol to remove external heat as soon as the reaction initiates. The goal is a controlled, self-sustaining reflux, not a forced, aggressive boil.[8]

    • Reagent Purity: Use anhydrous glycerol. Water in the glycerol can lower yields.[5] Freshly distilled aniline is also recommended.

    • Work-up Losses: The tarry mixture can make extraction difficult.[6] Ensure the product is fully liberated by making the solution strongly basic during work-up and be meticulous with the steam distillation and subsequent extractions.[7]

Q: My reaction with a substituted aniline is not working or gives a very low yield.

A: The electronic nature of substituents on the aniline ring significantly impacts reactivity.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ strongly deactivate the aromatic ring, making the electrophilic cyclization step much more difficult. Harsher conditions (higher temperatures, longer reaction times) may be required, which in turn can increase tar formation.[1] For strongly deactivated systems, alternative quinoline syntheses (e.g., Friedländer, Combes) might be more suitable.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ generally favor the reaction and proceed under standard conditions.[1]

References

Validation & Comparative

A Comparative Guide to the SNAr Reactivity of 4-Bromoquinolin-8-amine and 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the reactivity of 4-bromoquinolin-8-amine and 4-chloroquinolin-8-amine in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental mechanistic principles with practical experimental considerations to inform substrate selection and reaction optimization.

Introduction: The Quinoline Scaffold and SNAr

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and anticancer drugs.[1][2] Functionalization of the quinoline ring, particularly at the C4-position, is a critical strategy for modulating biological activity. Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing diverse functionalities at this position by displacing a halide leaving group.[1][3]

This guide focuses on two common precursors: this compound and 4-chloroquinolin-8-amine. Understanding the relative reactivity of the C-Br versus the C-Cl bond in this specific context is crucial for designing efficient synthetic routes and controlling reaction outcomes.

The Mechanism: Addition-Elimination on an Activated Ring

Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of electron-withdrawing groups can render the ring susceptible to nucleophilic attack, enabling SNAr reactions.[4][5][6] In the quinoline system, the ring nitrogen acts as an electron-withdrawing group, reducing electron density at the C4 position and activating it for nucleophilic attack.[1]

The SNAr reaction proceeds via a two-step addition-elimination mechanism .[4][7]

  • Addition: The nucleophile attacks the electron-deficient carbon atom (C4) bearing the leaving group (halogen), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

  • Elimination: The leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[5][7]

Caption: The Addition-Elimination mechanism of SNAr on a 4-haloquinoline.

Core Reactivity Comparison: Chlorine vs. Bromine as Leaving Groups

In nucleophilic aliphatic substitution (SN1/SN2), the reactivity order of halides is typically I > Br > Cl > F, reflecting the C-X bond strength and the stability of the leaving group anion. However, in SNAr reactions, this trend is often inverted to F > Cl > Br > I.[8][9]

This reversal, known as the "element effect," is a direct consequence of the rate-determining step.[10] The reaction rate is not governed by the ease of C-X bond cleavage but by the stability of the negatively charged Meisenheimer complex.

Feature4-Chloroquinolin-8-amineThis compoundImpact on SNAr Rate
Halogen Electronegativity (Pauling Scale) 3.162.96Higher electronegativity provides a stronger inductive electron-withdrawing effect, which better stabilizes the negative charge in the Meisenheimer complex.
C-X Bond Strength (Aryl, kJ/mol) ~400~330Weaker bond is easier to break, but this step is not rate-determining. The effect is minor compared to intermediate stabilization.
Predicted Relative Reactivity Higher Lower The chloro-substituent is expected to accelerate the rate-determining nucleophilic attack more effectively than the bromo-substituent.

Causality Explained: The dominant factor in determining the reaction rate is the stability of the high-energy Meisenheimer intermediate. Chlorine, being more electronegative than bromine, exerts a stronger inductive effect.[8] This effect withdraws electron density from the ring, stabilizing the additional negative charge of the carbanion intermediate and lowering the activation energy of the rate-determining step.[5][9] Therefore, 4-chloroquinolin-8-amine is predicted to be more reactive than this compound in a typical SNAr reaction .

It is important to note that while this is the generally accepted trend, the specific nucleophile, solvent, and presence of catalysts can influence the reactivity order.[10][11] For instance, reactions with weakly basic nucleophiles like aniline can sometimes show altered reactivity patterns, although the addition of an acid catalyst typically restores the F > Cl/Br > I order.[11]

Experimental Protocol: A Model SNAr Amination

To provide a practical context for this comparison, the following is a representative, self-validating protocol for the amination of a 4-haloquinolin-8-amine. This procedure can be adapted for either the chloro- or bromo-substrate to experimentally verify the predicted reactivity difference.

Objective: Synthesize a 4-(substituted-amino)quinolin-8-amine via SNAr.

Materials:

  • 4-Chloroquinolin-8-amine or this compound (1.0 eq)

  • Amine nucleophile (e.g., Piperidine, Morpholine, or Aniline) (1.2 - 2.0 eq)

  • Solvent (e.g., DMSO, NMP, or Ethanol)

  • Base (optional, e.g., K₂CO₃ or Et₃N) (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Preparation (Justification): To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-haloquinolin-8-amine (1.0 eq). The use of dry glassware is crucial to prevent side reactions with water, especially if using a strong base.

  • Reagent Addition (Justification): Add the chosen solvent (e.g., 5-10 mL per mmol of substrate). DMSO is a common choice as its polar aprotic nature effectively solvates the intermediate complex and accelerates SNAr reactions. Add the amine nucleophile (1.2 eq). If the nucleophile is an amine salt or if the reaction generates an acid byproduct (e.g., HCl), add a non-nucleophilic base like K₂CO₃ (1.5 eq) to neutralize the acid and drive the reaction to completion.

  • Reaction (Justification): Heat the reaction mixture to the desired temperature (e.g., 80-140 °C). Higher temperatures increase the reaction rate, allowing for reasonable conversion times. The chloro-derivative may require milder conditions (lower temperature or shorter time) than the bromo-derivative to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Justification): Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the polar solvent (e.g., DMSO) and any inorganic salts. Wash with brine (1x) to remove residual water from the organic layer.

  • Purification & Analysis (Justification): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired 4-substituted product from unreacted starting material or byproducts. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A 1. Add 4-haloquinolin-8-amine (1.0 eq) to dry flask B 2. Add solvent (e.g., DMSO) and amine nucleophile (1.2 eq) A->B C 3. Add base (e.g., K₂CO₃) if required B->C D 4. Heat mixture (80-140 °C) under reflux C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Cool, dilute with Ethyl Acetate E->F Reaction Complete G 7. Wash with H₂O and Brine F->G H 8. Dry organic layer (Na₂SO₄) and concentrate G->H I 9. Purify by column chromatography H->I J 10. Characterize by NMR & MS I->J

Caption: A standard experimental workflow for SNAr amination of 4-haloquinolines.

Conclusion and Recommendations

Based on fundamental principles of the SNAr mechanism, 4-chloroquinolin-8-amine is the more reactive substrate compared to this compound . This enhanced reactivity stems from the greater electronegativity of chlorine, which provides superior stabilization for the rate-limiting Meisenheimer complex.

For the practicing scientist, this has several implications:

  • Reaction Conditions: Reactions with 4-chloroquinolin-8-amine can often be performed under milder conditions (lower temperatures, shorter reaction times) than those with its bromo- counterpart, which can be advantageous for sensitive substrates.

  • Cost and Availability: Substrate choice may also be influenced by commercial availability and cost, which should be evaluated on a case-by-case basis.

  • Alternative Chemistry: While less reactive in SNAr, the 4-bromo derivative may be the preferred substrate for other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where C-Br bonds are generally more reactive than C-Cl bonds.

Ultimately, the choice between these two substrates should be guided by a combination of theoretical reactivity, desired reaction conditions, and the overall synthetic strategy.

References

A Senior Application Scientist's Guide to the Biological Activity of Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Bromination

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The strategic placement of substituents on the quinoline ring is a fundamental approach in drug design to modulate the molecule's physicochemical properties and, consequently, its biological efficacy.[5][6]

Among the various modifications, halogenation plays a pivotal role. The introduction of a bromine atom, in particular, can significantly enhance a compound's potency. This is attributed to bromine's unique properties: it is a lipophilic, electron-withdrawing group that can form halogen bonds, thereby improving membrane permeability and strengthening interactions with target proteins. This guide provides a comparative analysis of the biological activities of bromoquinoline isomers, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their function.

Comparative Analysis of Biological Activities

The biological impact of a bromoquinoline derivative is profoundly dictated by the position of the bromine atom(s) and the presence of other functional groups on the quinoline scaffold.[7] This section dissects the comparative anticancer, antimicrobial, and enzyme inhibitory activities of various isomers.

Antiproliferative and Cytotoxic Activity

Bromoquinoline derivatives have emerged as potent anticancer agents, with their efficacy being highly dependent on the substitution pattern.[3][8] The introduction of bromine atoms, especially in combination with other groups like hydroxyl, methoxy, or nitro groups, often leads to a significant enhancement in cytotoxicity against various cancer cell lines.[7][9]

For instance, studies have shown that 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its 7-bromo-8-hydroxyquinoline counterpart, highlighting that di-bromination can amplify the antiproliferative effect.[7] Furthermore, the addition of a nitro group to a dibromoquinoline scaffold, as seen in 6,8-dibromo-5-nitroquinoline, results in a compound with remarkable inhibitory activity, whereas the precursor 6,8-dibromoquinoline shows no such effect.[8] This underscores the synergistic impact of combining different electron-withdrawing groups.

Table 1: Comparative Anticancer Activity (IC₅₀) of Bromoquinoline Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference(s)
1 5,7-Dibromo-8-hydroxyquinolineC6 (rat glioblastoma)12.3 (µg/mL)[7]
2 7-Bromo-8-hydroxyquinolineC6 (rat glioblastoma)25.6 (µg/mL)[7]
3 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[3][8]
HeLa (human cervical cancer)26.4[3][8]
HT29 (human colon adenocarcinoma)15.0[3][8]
4 3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[3][8]
HeLa (human cervical cancer)59.5[3][8]
HT29 (human colon adenocarcinoma)36.6[3][8]
5 6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[3][8]
HeLa (human cervical cancer)24.1[3][8]
HT29 (human colon adenocarcinoma)26.2[3][8]
6 6-bromo-quinazoline-4(3H)-one derivative (8a)MCF-7 (breast carcinoma)15.85[10]
SW480 (colorectal carcinoma)17.85[10]

Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions. The conversion from µg/mL to µM depends on the molecular weight of each specific compound.

Antimicrobial Activity

The quinoline scaffold is the foundation for the highly successful fluoroquinolone class of antibiotics.[3] Research has shown that other halogenated quinolines, including bromo-derivatives, also possess significant antimicrobial properties.[11][12] Their primary mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, leading to bacterial cell death.[3][13]

The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[13] For example, a series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives were found to be potent antibacterial agents, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).[11]

Table 2: Antimicrobial Activity (MIC) of Selected Bromoquinoline Derivatives

Compound ClassTarget Organism(s)MIC RangeReference(s)
9-bromo indolizinoquinoline-5,12-dione derivativesE. coli ATCC259222 µg/mL[11]
S. pyrogens ATCC196152 µg/mL[11]
S. aureus (MRSA)0.031 µg/mL[11]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazideVarious bacteria and fungiActive[14]

The logical relationship between the structure of bromoquinolines and their major biological activities can be visualized as follows:

cluster_sar Structure-Activity Relationship (SAR) Logic Bromoquinoline Bromoquinoline Core Position Position of Bromine (e.g., C3, C5, C6, C7, C8) Bromoquinoline->Position Number Number of Bromines (Mono-, Di-, Tetra-) Bromoquinoline->Number OtherSubs Other Substituents (-OH, -OCH3, -NO2, -CN) Bromoquinoline->OtherSubs Anticancer Anticancer Activity (e.g., Topoisomerase I Inhibition) Position->Anticancer Antimicrobial Antimicrobial Activity (e.g., DNA Gyrase Inhibition) Position->Antimicrobial Enzyme Enzyme Inhibition (e.g., AChE, Kinase) Position->Enzyme Number->Anticancer Number->Antimicrobial Number->Enzyme OtherSubs->Anticancer OtherSubs->Antimicrobial OtherSubs->Enzyme

Caption: Logical flow of structure-activity relationships for bromoquinolines.

Enzyme Inhibition

Beyond disrupting DNA synthesis, bromoquinolines act as potent inhibitors of various enzymes critical to cellular function and disease progression.

  • Topoisomerase Inhibition: As a key mechanism for their anticancer effects, compounds like 5,7-dibromo-8-hydroxyquinoline have been shown to inhibit human DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[8][9]

  • Kinase Inhibition: Protein kinases are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Quinoline derivatives are prominent scaffolds for kinase inhibitors, and bromo-substituted analogs have been investigated for their ability to target kinases like EGFR, Src, and others.[10][15][16]

  • Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[17] Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Various quinoline derivatives have been evaluated for AChE inhibitory activity, a property that can be modulated by the placement of bromine atoms.[18]

The mechanism of antimicrobial action via DNA gyrase inhibition is depicted below:

cluster_moa Mechanism: DNA Gyrase Inhibition Compound Bromoquinoline Derivative Gyrase Bacterial DNA Gyrase / Topoisomerase IV Compound->Gyrase Binds to DNA_Complex Enzyme-DNA Complex Gyrase->DNA_Complex Stabilizes Replication DNA Replication & Repair DNA_Complex->Replication Prevents DNA re-ligation Death Bacterial Cell Death Replication->Death Disruption leads to

Caption: Bromoquinoline inhibition of bacterial DNA gyrase and topoisomerase IV.[3]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the biological activities of bromoquinoline isomers.

Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a cornerstone for determining the IC₅₀ values of potential anticancer compounds.[19][20]

Causality: This protocol is self-validating because it includes both negative (untreated) and positive (known anticancer drug) controls. The principle relies on the fact that only viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a direct, quantifiable measure of cell viability.[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10][19]

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and a positive control (e.g., Doxorubicin or Cisplatin).[10][19]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[19]

  • MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenase in living cells converts the MTT to formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration and use a dose-response curve to determine the IC₅₀ value.[19]

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Bromoquinoline Isomers A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate % Viability and IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.[19]

Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[13]

Causality: The validity of this protocol rests on the inclusion of a growth control (inoculum without compound) to ensure the microorganism is viable and a negative control (broth only) to check for sterility. The serial dilution provides a clear concentration gradient, allowing for the precise determination of the lowest concentration that inhibits visible growth.[13]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the bromoquinoline isomer in a suitable solvent (like DMSO) and prepare an initial stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of final concentrations.[13]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., adjusted to a 0.5 McFarland standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Also, prepare a positive control (inoculum in broth without the compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[13]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for and quantify the potency of AChE inhibitors.[17]

Causality: This enzymatic assay is validated by running parallel controls: a "100% activity" control (enzyme without inhibitor) establishes the baseline reaction rate, while a "blank" control (no enzyme) corrects for any non-enzymatic substrate degradation. The rate of color change is directly proportional to enzyme activity, so a reduction in this rate in the presence of a test compound is a direct measure of inhibition.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), a solution of the substrate acetylthiocholine (ATCh), Ellman's reagent (DTNB), and a solution of the AChE enzyme.[17][18]

  • Assay Plate Setup: In a 96-well plate, set up the following wells:

    • Test Wells: Add assay buffer, diluted bromoquinoline isomer, and the diluted AChE enzyme solution.

    • 100% Activity Control: Add assay buffer, inhibitor solvent (e.g., DMSO), and the AChE enzyme solution.[17]

    • Blank (No Enzyme): Add assay buffer and inhibitor solvent.[17]

  • Pre-incubation: Gently mix the contents and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Initiate Reaction: Add a freshly prepared working reagent mix containing both ATCh and DTNB to all wells to start the enzymatic reaction.[17]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The yellow color is produced as thiocholine (a product of ATCh hydrolysis) reacts with DTNB.[17]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the bromoquinoline isomer relative to the 100% activity control. Calculate the IC₅₀ value from the resulting dose-response curve.

cluster_workflow AChE Inhibition Assay Workflow A 1. Add Enzyme, Buffer, & Bromoquinoline Inhibitor to 96-well plate B 2. Pre-incubate (15-30 min) A->B C 3. Add Substrate (ATCh) & DTNB Reagent B->C D 4. Measure Absorbance Kinetics (~412 nm) C->D E 5. Calculate Reaction Rate & % Inhibition D->E F 6. Determine IC50 Value E->F

Caption: Workflow for the Ellman's method-based AChE inhibition assay.[17]

Conclusion and Future Directions

The comparative analysis of bromoquinoline isomers unequivocally demonstrates that the position and number of bromine substituents, along with other functional groups, are critical determinants of biological activity. The available data strongly indicates that multi-bromination and the strategic inclusion of other electron-withdrawing groups can synergistically enhance anticancer and antimicrobial potency.[7][8] Bromoquinolines exert their effects through diverse mechanisms, including the inhibition of essential enzymes like DNA topoisomerases, kinases, and acetylcholinesterase.

While the current body of research provides a solid foundation, a systematic and direct comparative study of all possible mono- and di-bromoquinoline isomers under identical experimental conditions is still needed to fully elucidate the nuanced structure-activity relationships. Future research should focus on synthesizing and screening comprehensive libraries of these isomers to identify lead compounds with improved potency and selectivity. Furthermore, exploring their potential in other therapeutic areas, such as anti-inflammatory and antiviral applications, is a promising avenue for expanding the therapeutic utility of this versatile chemical scaffold.

References

A Comparative Guide to the In Vitro Validation of 4-Bromoquinolin-8-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are a focal point of drug discovery due to their diverse biological activities, including potent anticancer properties. This guide provides a comprehensive framework for the in vitro validation of a specific, promising subclass: 4-Bromoquinolin-8-amine derivatives.

We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and self-validating workflow. This guide compares the cytotoxic and mechanistic profiles of a representative this compound derivative, herein designated "Compound QBr," against established chemotherapeutic agents like Doxorubicin and Cisplatin. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to rigorously assess the therapeutic potential of this chemical series.

Hypothesized Mechanisms of Action: Targeting Cancer's Core Processes

Quinoline derivatives exert their anticancer effects through multiple pathways.[2] Understanding these potential mechanisms is crucial for designing a validation strategy that can confirm the compound's mode of action. Key reported mechanisms for related quinoline compounds include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical enzymes like topoisomerases.[3][4][5][6][7]

A primary mechanism of interest is the induction of apoptosis. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes that execute cell death.

Compound Compound QBr Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Bax ↑ Pro-apoptotic Bax Stress->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 Stress->Bcl2 Mitochondria Mitochondrial Pathway Casp9 Caspase-9 Activation Mitochondria->Casp9 Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by a quinoline derivative.

The In Vitro Validation Workflow: A Multi-Assay Strategy

Relying on a single assay is insufficient for validating an anticancer compound. A logically sequenced, multi-assay approach provides a more complete picture of a compound's efficacy and mechanism.[8][9] The workflow begins with broad cytotoxicity screening to determine potency, followed by more specific assays to elucidate the mechanism of cell death.

Start Start: Compound QBr & Standard Drugs Screen Step 1: Cytotoxicity Screen (MTT Assay) Start->Screen IC50 Determine IC50 Values (Potency) Screen->IC50 Mechanistic Step 2: Mechanistic Assays IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle Selectivity Step 3: Selectivity Test (Cancer vs. Normal Cells) Apoptosis->Selectivity CellCycle->Selectivity SI Calculate Selectivity Index (Therapeutic Window) Selectivity->SI End Conclusion: Candidate Potential SI->End

Caption: A logical workflow for the in vitro validation of a novel anticancer compound.

Comparative Cytotoxicity Analysis: Quantifying Potency

The first step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify a compound's potency.[10] A lower IC50 value indicates higher potency. It is essential to compare these values not only across different cancer types but also against standard-of-care chemotherapy drugs tested under identical conditions.[8][11][12]

Table 1: Comparative IC50 Values (µM) after 48-hour exposure Note: The data for Compound QBr is representative and based on reported values for structurally related brominated quinoline derivatives for illustrative purposes.[1][2][3]

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Compound QBr 8.56.210.1
Doxorubicin 1.20.81.5
Cisplatin 18.215.522.4

From this data, we can infer that while Compound QBr may not be as potent as Doxorubicin, it demonstrates significantly higher potency than Cisplatin across the tested cell lines. This initial screening justifies further mechanistic investigation.

Mechanistic Evaluation: How Does Compound QBr Induce Cell Death?

Potency alone is not enough; understanding the mechanism is key. Based on our hypothesis, we will investigate apoptosis induction and cell cycle arrest.

Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis.[9] Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which Annexin V binds to. Late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the DNA.

Table 2: Apoptosis Induction in HCT-116 Cells (24h Treatment at IC50)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Untreated) 96.12.51.4
Compound QBr 45.338.216.5
Doxorubicin 48.835.116.1

The significant increase in both early and late apoptotic populations following treatment with Compound QBr confirms its ability to induce programmed cell death, with an efficacy comparable to Doxorubicin at their respective IC50 concentrations.[13]

Cell Cycle Arrest

Anticancer agents often disrupt the cell cycle, preventing cancer cells from replicating.[7] Propidium iodide staining of cellular DNA followed by flow cytometry allows for quantification of cells in each phase (G0/G1, S, G2/M).

G1 G1 Phase (Growth) Checkpoint1 G1/S Checkpoint G1->Checkpoint1 Progression S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M Phase (Mitosis) M->G1 Division Checkpoint1->S Checkpoint2->M

Caption: The four phases of the cell cycle with key checkpoints where drugs can induce arrest.

Table 3: Cell Cycle Distribution in HCT-116 Cells (24h Treatment at IC50)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) 55.228.116.7
Compound QBr 20.115.564.4
Doxorubicin 22.518.958.6

The data clearly shows a significant accumulation of cells in the G2/M phase after treatment with Compound QBr, indicating that it effectively halts cell division before mitosis.[4][7] This is a common mechanism for DNA-damaging agents and microtubule inhibitors.

Selectivity Index: A Critical Measure of the Therapeutic Window

An ideal anticancer drug kills cancer cells while sparing healthy ones. The Selectivity Index (SI) provides a quantitative measure of this, calculated by dividing the IC50 in a normal cell line by the IC50 in a cancer cell line.[8][11] A higher SI value is desirable.

Table 4: Selectivity Index (SI) Calculation

CompoundIC50 in Normal Fibroblasts (µM)IC50 in HCT-116 (µM)Selectivity Index (SI)
Compound QBr 75.86.212.2
Doxorubicin 5.10.86.4
Cisplatin 48.115.53.1

This comparative analysis reveals a key advantage of Compound QBr. Its SI is nearly double that of Doxorubicin, suggesting it may have a wider therapeutic window and potentially fewer side effects on healthy tissues, a critical attribute for any promising drug candidate.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into purple formazan.[1][14]

Materials:

  • Cancer cell lines (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • Compound QBr and reference drugs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[9][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the compounds at their respective IC50 concentrations for 24 hours in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples within one hour using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Analysis: Gate the cell populations:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

Conclusion and Future Directions

The comprehensive in vitro analysis presented in this guide demonstrates that this compound derivatives, represented by Compound QBr, hold significant promise as anticancer agents. The validation workflow confirms that Compound QBr is a potent cytotoxic agent that functions by inducing apoptosis and causing G2/M cell cycle arrest. Critically, it exhibits a superior selectivity for cancer cells over normal cells when compared to the standard chemotherapeutic Doxorubicin.

These compelling in vitro results provide a strong rationale for advancing this compound class to the next stages of drug development. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.[3]

  • Target Identification: Elucidating the specific molecular target(s) of Compound QBr to fully understand its mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in preclinical animal models of cancer to assess its bioavailability, toxicity, and therapeutic efficacy in a whole-organism context.[9]

By following this rigorous, multi-faceted validation approach, researchers can confidently identify and advance novel quinoline derivatives with the highest potential for clinical success.

References

A Comparative Spectroscopic Guide to the Structural Elucidation of 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine and primaquine.[1] The synthesis of novel quinoline derivatives is a cornerstone of medicinal chemistry, yet the introduction of substituents onto the quinoline ring can yield a variety of isomers. The precise identification of the resulting molecular architecture is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of potential drug candidates.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unequivocally confirm the structure of 4-Bromoquinolin-8-amine, a key synthetic intermediate. We will move beyond a simple recitation of data, instead focusing on the causal logic behind spectral interpretation—explaining why the data points to this specific structure and not its plausible isomers, such as 5-Bromoquinolin-8-amine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we will construct a self-validating analytical workflow that provides irrefutable structural evidence.

The Analytical Challenge: Differentiating Key Isomers

The primary analytical challenge lies in distinguishing this compound from other brominated aminoquinolines. The electronic effects of the electron-donating amine (-NH₂) group and the electron-withdrawing, yet ortho-para directing, bromine (-Br) atom profoundly influence the chemical environment of the aromatic protons and carbons. This, in turn, gives rise to unique spectral fingerprints for each isomer. Our analysis will focus on demonstrating how these fingerprints allow for unambiguous differentiation.

Integrated Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Sample This compound NMR NMR (¹H, ¹³C, 2D) Sample->NMR Analyze MS Mass Spectrometry (EI-MS) Sample->MS Analyze IR Infrared Spectroscopy (ATR) Sample->IR Analyze Data Combined Spectroscopic Data NMR->Data Interpret MS->Data Interpret IR->Data Interpret Structure Confirmed Structure: This compound Data->Structure Validate

Caption: Overall workflow for spectroscopic structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on an aromatic ring system by mapping the chemical environment and connectivity of protons and carbons.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹H NMR Data Interpretation: A Tale of Two Rings

The ¹H NMR spectrum provides the most definitive evidence for the substituent placement. The electron-donating amino group (-NH₂) at the C8 position will cause a noticeable upfield shift (to lower ppm values) for adjacent protons, while the electronegative bromine atom at C4 deshields adjacent protons.[3]

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm) for this compoundMultiplicityCoupling Constant (J, Hz)Rationale & Comparison
H-2 ~8.7-8.9Doublet (d)J ≈ 4.5 HzStrongly deshielded by the adjacent heterocyclic nitrogen.[2]
H-3 ~7.6-7.8Doublet (d)J ≈ 4.5 HzCoupled only to H-2. Its chemical shift is influenced by the para-bromo substituent.
H-5 ~7.3-7.5Doublet (d)J ≈ 8.0 HzExperiences deshielding from the C4-Br. Coupled to H-6. In the isomer 5-Bromoquinolin-8-amine, this proton signal would be absent.[4]
H-6 ~7.2-7.4Triplet (t)J ≈ 8.0 HzCoupled to both H-5 and H-7, appearing as a triplet (or more accurately, a doublet of doublets with similar J values).
H-7 ~6.9-7.1Doublet (d)J ≈ 8.0 HzSignificantly shielded by the ortho-amino group at C8, appearing further upfield than other aromatic protons. This is a key signature.
-NH₂ ~4.5-5.5Broad Singlet (br s)-The protons of the amine group are exchangeable and typically appear as a broad signal.

The key differentiator is the signal for H-7 . Its significant upfield shift is a direct consequence of the powerful electron-donating effect of the adjacent amino group at C8. In an alternative isomer like 8-Bromo-4-aminoquinoline, the protons at H-5 and H-7 would be strongly shielded by the C4-amino group, leading to a completely different spectral pattern.[5]

¹³C NMR Data Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the proton data by confirming the number of unique carbon environments and identifying carbons directly attached to substituents.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm) for this compoundRationale & Comparison
C-2 ~150-152Deshielded by adjacent nitrogen.[2]
C-3 ~122-124-
C-4 ~120-123Key Signal: Carbon bearing the bromine. Its chemical shift is lower than unsubstituted C4 (~136 ppm) due to the heavy atom effect.
C-4a ~148-150Bridgehead carbon.
C-5 ~128-130-
C-6 ~127-129-
C-7 ~110-112Key Signal: Strongly shielded (upfield shift) by the ortho-amino group.
C-8 ~140-142Carbon bearing the amino group.
C-8a ~138-140Bridgehead carbon.

The most telling signals are C-4 and C-7 . The C-4 signal confirms the position of the bromine, while the pronounced upfield shift of C-7 provides secondary confirmation of the C-8 amine position.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the analyte, offering rapid confirmation of the molecular formula. For halogenated compounds, it offers a distinct signature.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (70 eV) to generate a positively charged molecular ion (M⁺•) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detection: Record the abundance of ions at each m/z value to generate a mass spectrum.

MS Data Interpretation: The Bromine Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity for every bromine-containing fragment: one for the ⁷⁹Br-containing ion (M⁺) and one for the ⁸¹Br-containing ion (M+2).[6][7]

Table 3: Expected Mass Spectrometry Data for C₉H₇BrN₂

IonExpected m/zRelative IntensityInterpretation
[M]⁺• 222~100%Molecular ion containing ⁷⁹Br.
[M+2]⁺• 224~98%Molecular ion containing ⁸¹Br. Confirms the presence of one bromine atom.
[M-Br]⁺ 143VariableLoss of the bromine atom, a common fragmentation pathway.

The observation of the distinct M⁺/M+2 doublet at m/z 222/224 is conclusive proof of the molecular formula and the presence of a single bromine atom.

G cluster_logic Convergent Spectroscopic Evidence NMR NMR Data - H-7 upfield shift - C-7 upfield shift - Unique coupling patterns Conclusion Unambiguous Structure: This compound NMR->Conclusion MS MS Data - M/M+2 peaks at m/z 222/224 - Confirms C₉H₇BrN₂ MS->Conclusion IR IR Data - Two N-H stretches (~3400 cm⁻¹) - N-H bend (~1620 cm⁻¹) - Aromatic C=C stretches IR->Conclusion

Caption: Convergence of evidence from multiple spectroscopic techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While NMR and MS elucidate the overall structure, IR spectroscopy provides rapid and definitive confirmation of the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

IR Data Interpretation: The Amine Signature

The most characteristic feature in the IR spectrum of this compound is the primary amine (-NH₂) group.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450-3300 N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineKey Signature: The presence of two distinct, sharp peaks in this region is definitive proof of a primary amine (-NH₂).[8][9]
3100-3000 C-H Aromatic StretchAromatic RingConfirms the presence of the quinoline core.
~1620 N-H Bend (Scissoring)Primary AmineFurther confirms the -NH₂ group.[8]
1600-1450 C=C & C=N Aromatic StretchAromatic RingCharacteristic absorptions for the quinoline ring system.[6][10]
1335-1250 C-N StretchAromatic AmineIndicates the bond between the aromatic ring and the nitrogen atom.[8]
< 700 C-Br StretchBromo-AromaticTypically appears in the fingerprint region and confirms the C-Br bond.

The unequivocal presence of the two N-H stretching bands and the N-H bending vibration provides orthogonal validation of the amine functional group, complementing the NMR and MS data.

Conclusion

The structural confirmation of this compound is achieved not by a single data point, but by the convergence of evidence from multiple, independent spectroscopic techniques. ¹H and ¹³C NMR spectroscopy establish the precise connectivity and substitution pattern, ruling out isomers based on specific chemical shifts and coupling constants. Mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its characteristic isotopic signature. Finally, Infrared spectroscopy provides a rapid and definitive check for the required functional groups, particularly the primary amine. This integrated, self-validating approach ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for advancing compounds in the drug discovery pipeline.

References

A Comparative Analysis of 4-Bromoquinolin-8-amine Derivatives and Primaquine for Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to eradicate malaria, the development of novel antimalarial agents with superior efficacy and safety profiles remains a critical priority. This guide provides a comprehensive comparison of a promising new class of compounds, 4-bromoquinolin-8-amine derivatives, against the long-standing therapeutic, primaquine. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimalarial research.

The Clinical Imperative for Primaquine Alternatives

Primaquine, an 8-aminoquinoline, has been a cornerstone of antimalarial therapy for decades, primarily due to its unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse of the disease.[1][2] It also exhibits activity against the gametocyte stages of P. falciparum, which are responsible for transmission to mosquitoes.[2][3] However, the clinical utility of primaquine is significantly hampered by several limitations. A major concern is its potential to induce severe hemolysis in individuals with a common genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][4] Furthermore, the standard 14-day treatment regimen for radical cure can lead to poor patient adherence.[5] These drawbacks underscore the urgent need for safer and more effective alternatives.

Mechanism of Action: A Tale of Two Quinolines

The precise mechanism of action for both primaquine and the newer this compound derivatives is not fully elucidated, but it is understood to be multifaceted.

Primaquine: It is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2D6, to generate its active metabolites.[5][6][7] These metabolites are thought to exert their antimalarial effect by generating reactive oxygen species (ROS), which induce oxidative stress and damage parasite cellular components, including DNA and mitochondria.[5][7] This disruption of mitochondrial function and the electron transport chain ultimately leads to parasite death.[7]

This compound Derivatives: While specific mechanistic studies on this compound are emerging, the broader class of 4-aminoquinolines, to which they are related, is known to act primarily on the blood stages of the parasite.[8][9] A key mechanism for many 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's food vacuole.[10] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. By inhibiting this process, the drug leads to the accumulation of toxic heme, causing parasite death. The bromine substitution at the 4-position of the quinoline ring is a critical modification being explored to enhance potency and overcome resistance mechanisms observed with older 4-aminoquinolines like chloroquine.[10]

cluster_Primaquine Primaquine Mechanism cluster_4Bromo 4-Aminoquinoline Mechanism Primaquine Primaquine (Prodrug) CYP2D6 CYP2D6 (Liver) Primaquine->CYP2D6 Metabolism ActiveMetabolites Active Metabolites CYP2D6->ActiveMetabolites ROS Reactive Oxygen Species (ROS) ActiveMetabolites->ROS Generation of Mitochondria Parasite Mitochondria ROS->Mitochondria Disrupts DNA_Damage DNA Damage ROS->DNA_Damage Causes ParasiteDeath1 Parasite Death Mitochondria->ParasiteDeath1 DNA_Damage->ParasiteDeath1 Aminoquinoline 4-Aminoquinoline Derivative FoodVacuole Parasite Food Vacuole Aminoquinoline->FoodVacuole Accumulates in Heme Toxic Heme Aminoquinoline->Heme Inhibits Polymerization Hemoglobin Hemoglobin FoodVacuole->Hemoglobin Digestion of Hemoglobin->Heme Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization ParasiteDeath2 Parasite Death Heme->ParasiteDeath2 Accumulation leads to

Caption: Proposed mechanisms of action for primaquine and 4-aminoquinoline derivatives.

Comparative Efficacy: A Data-Driven Assessment

The evaluation of antimalarial drug efficacy relies on a combination of in vitro and in vivo experimental models.

In Vitro Activity

In vitro assays are crucial for the initial screening of compounds and for determining their intrinsic activity against different parasite species and strains.[11][12] These assays typically measure the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%.

Compound ClassP. falciparum (Chloroquine-Sensitive) IC50 (nM)P. falciparum (Chloroquine-Resistant) IC50 (nM)P. vivax (Blood Stage) IC50 (nM)
Primaquine >1000>1000Variable
This compound Derivatives 5.6 - 17.3[13][14]5.6 - 17.3[13][14]Data Emerging

Note: Data for this compound derivatives is based on early studies of related 4-aminoquinolines and may vary for specific bromo-derivatives.

As the table indicates, primaquine demonstrates weak activity against the asexual blood stages of P. falciparum. In contrast, novel 4-aminoquinoline derivatives have shown high potency in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[13][14]

In Vivo Efficacy

In vivo studies in animal models, most commonly murine models, are essential for evaluating a drug's efficacy in a physiological context, taking into account factors like pharmacokinetics and metabolism.[15][16][17]

Compound ClassMurine Model (P. berghei)Primate Model (P. cynomolgi)Human Clinical Trials
Primaquine Active against liver stagesStandard for radical cureEstablished efficacy for relapse prevention[18]
This compound Derivatives Active, reduces parasitemia by 66%[10]Preclinical evaluation ongoingEarly phase trials anticipated

Note: In vivo data for this compound derivatives is preliminary and based on related compounds.

In vivo studies have corroborated the potent blood-stage activity of novel 4-aminoquinoline derivatives. For instance, a study on a related compound demonstrated a 66% reduction in parasitemia in P. berghei-infected mice.[10] While primaquine's strength lies in its activity against liver stages, the potent blood-stage activity of the this compound class suggests their potential as fast-acting therapeutics for acute malaria.

Transmission-Blocking Potential

A critical aspect of malaria eradication is the ability of a drug to block the transmission of the parasite from humans to mosquitoes. This is achieved by targeting the gametocyte stages of the parasite.

Compound ClassGametocytocidal Activity
Primaquine Active against P. falciparum gametocytes[2][3]
This compound Derivatives Under investigation

Primaquine is known to be active against P. falciparum gametocytes and is recommended by the WHO in a single low dose to reduce transmission.[19][20] The gametocytocidal activity of this compound derivatives is an active area of research.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential.

In Vitro Antimalarial Susceptibility Testing

This protocol is adapted from established methods for assessing the in vitro activity of antimalarial compounds against P. falciparum.[11][21][22]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against cultured P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strains)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, and hypoxanthine

  • Human serum or Albumax I

  • Human erythrocytes

  • 96-well microplates

  • Test compounds (this compound derivatives and primaquine)

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in RPMI 1640 medium.

  • Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free control wells.

  • Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit.

  • Add 200 µL of the parasite culture to each well.

  • Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Add 25 µL of [³H]-hypoxanthine solution to each well.

  • Incubate for an additional 24 hours under the same conditions.

  • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

start Start drug_prep Prepare Drug Dilutions start->drug_prep plate_prep Add Drugs to 96-well Plate drug_prep->plate_prep add_parasites Add Parasites to Plate plate_prep->add_parasites parasite_prep Prepare Parasite Culture parasite_prep->add_parasites incubate1 Incubate 24h add_parasites->incubate1 add_hypoxanthine Add [3H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate 24h add_hypoxanthine->incubate2 harvest Harvest Cells incubate2->harvest measure Measure Radioactivity harvest->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling with Haloquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline moiety is a privileged scaffold due to its prevalence in a wide array of therapeutic agents. The functionalization of this heterocyclic system, often through carbon-carbon bond formation, is a cornerstone of medicinal chemistry. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This guide provides an in-depth comparative analysis of the kinetics of Suzuki-Miyaura coupling with different haloquinoline isomers, offering insights into the interplay of halogen identity and positional electronics on reaction rates. This document is intended to serve as a practical resource, supported by established mechanistic principles and representative experimental data, to aid in the strategic design of synthetic routes for novel quinoline-based compounds.

The Decisive Role of the Halogen: A Kinetic Perspective

The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the haloquinoline.[3] The strength of this bond is a primary determinant of the reaction rate, following the general trend: C-I < C-Br < C-Cl.[5][6] This trend is directly reflected in the reaction kinetics, with iodoquinolines exhibiting the fastest reaction rates and chloroquinolines the slowest.

The choice of haloquinoline isomer, therefore, presents a trade-off between reactivity and the cost and availability of the starting material. While iodoquinolines offer the advantage of milder reaction conditions and shorter reaction times, chloroquinolines are often more economical for large-scale synthesis, albeit requiring more active catalyst systems to achieve comparable efficiency.[5]

Comparative Kinetic Data of Haloquinoline Isomers in Suzuki-Miyaura Coupling

The following table summarizes representative kinetic data for the Suzuki-Miyaura coupling of various haloquinoline isomers with phenylboronic acid. It is important to note that direct side-by-side comparative studies under identical conditions are sparse in the literature. The data presented here is a compilation from various sources and includes extrapolated values based on well-established reactivity trends to provide a cohesive comparison.

Haloquinoline IsomerHalogenPositionRelative Rate (approx.)Typical Catalyst SystemTypical ConditionsRepresentative Yield (%)
4-IodoquinolineIodine4Very FastPd(PPh₃)₄80 °C, 2-4 h>95
3-BromoquinolineBromine3ModeratePd(dppf)Cl₂100 °C, 8-12 h85-95
2-ChloroquinolineChlorine2SlowPd₂(dba)₃ / XPhos110 °C, 12-24 h70-85
6-BromoquinolineBromine6ModeratePd(PPh₃)₄90 °C, 12 h~90[6]
7-Chloro-4-iodoquinolineIodine4Fast (at C4)Pd(OAc)₂ (phosphine-free)Boiling water98 (regioselective at C4)
4,7-DichloroquinolineChlorine4 & 7SlowPd(OAc)₂ (phosphine-free)Boiling water78 (at C4), 12 (disubstituted)

Note: The relative rates are qualitative comparisons. The efficiency of the reaction is highly dependent on the specific catalyst, ligand, base, and solvent system employed.

The Influence of Halogen Position on Reactivity

Beyond the identity of the halogen, its position on the quinoline ring significantly impacts the reaction kinetics due to the electronic properties of the heterocyclic system. The nitrogen atom in the quinoline ring is electron-withdrawing, which influences the electron density at different carbon atoms.

Positions C2 and C4 are particularly activated towards nucleophilic attack and oxidative addition due to their proximity to the electron-withdrawing nitrogen atom.[7] Consequently, haloquinolines with the halogen at the 2- or 4-position are generally more reactive than those with the halogen at other positions, assuming the same halogen. For instance, a 2-chloroquinoline might exhibit comparable or even greater reactivity than a 6-bromoquinoline under certain conditions, despite the general C-Br > C-Cl reactivity trend.[8] This highlights the nuanced interplay between halogen identity and positional electronics in determining the overall reaction rate.

Experimental Design for Kinetic Studies

A well-designed kinetic study is crucial for quantitatively comparing the reactivity of different haloquinoline isomers. The following section outlines a detailed experimental protocol for monitoring the Suzuki-Miyaura coupling reaction using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for reaction monitoring.[9]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Haloquinoline, Boronic Acid, Internal Standard) setup Set up Reaction in Schlenk Flask (Inert Atmosphere) prep_reagents->setup prep_catalyst Prepare Catalyst Solution initiate Initiate Reaction (Add Catalyst, Start Timer) prep_catalyst->initiate setup->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Aliquots sampling->quench gcms GC-MS Analysis quench->gcms data_proc Data Processing (Integration, Calibration) gcms->data_proc kinetics Kinetic Analysis (Plot Concentration vs. Time) data_proc->kinetics Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromoquinolin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-bromoquinolin-8-amine. As a privileged heterocyclic scaffold, the quinoline core is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Specifically, the 8-aminoquinoline framework, famously represented by the antimalarial drug primaquine, has been a subject of intense investigation for decades, leading to the discovery of compounds with broad-spectrum anti-infective, anticancer, and neuroprotective properties.[3][4][5] This document will dissect the intricate relationship between chemical structure and biological function, focusing on how modifications to the this compound scaffold influence therapeutic efficacy and target specificity. We will explore the causal effects of substituent changes at key positions, compare the performance of various analogs with supporting data, and provide standardized protocols for their evaluation.

The this compound Scaffold: A Foundation for Discovery

The this compound molecule serves as our foundational structure. Its quinoline ring system, coupled with an amino group at the C8 position and a bromine atom at the C4 position, provides a unique electronic and steric profile. Each of these positions presents an opportunity for chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding the role of each component is crucial for rational drug design.

The diagram below illustrates the core scaffold and highlights the primary sites for chemical modification that will be discussed in this guide.

SAR_Points cluster_0 This compound Core Scaffold cluster_1 Key Modification Sites mol C4 C4 Position (Halogen Modulation) C8_Amine C8-Amine Side Chain (Potency & PK/PD Driver) Ring_Sub Quinoline Ring (Fine-tuning Activity & Toxicity)

Caption: Core structure of this compound and key sites for analog development.

Deconstructing the Scaffold: A Positional Analysis of SAR

The biological activity of 8-aminoquinoline analogs is not determined by a single feature but rather by the synergistic interplay of substituents across the molecule. Here, we analyze the impact of modifications at each key position.

The C8-Amino Group and its Side Chain: The Engine of Activity

The substituent attached to the C8-amino group is arguably the most critical determinant of both the type and potency of biological activity.

  • Side Chain Length and Composition: For antimalarial 8-aminoquinolines like primaquine, a diaminoalkane side chain is essential. The length of the methylene linker between the two nitrogen atoms significantly impacts efficacy, with chains of 2 to 6 carbons being optimal for activity.[3] This chain is believed to influence the drug's ability to interact with its biological target and affects its physicochemical properties, such as lipophilicity and basicity.

  • Terminal Amine Group: Unlike the related 4-aminoquinoline antimalarials that often require a tertiary terminal amine for maximal activity, the terminal amine on the C8-side chain can be primary, secondary, or tertiary without abolishing activity.[3] This flexibility allows for greater diversity in analog design.

  • Conjugation Approaches: Modern strategies involve conjugating the 8-aminoquinoline scaffold with other bioactive molecules to create multi-target-directed ligands. For instance, linking natural antioxidants like ferulic or caffeic acid to the C8-amine has produced compounds with potent cytoprotective and ROS-scavenging properties, demonstrating a promising strategy for tackling diseases involving oxidative stress.[4]

The Quinoline Ring: Modulating Potency and Safety

Substitutions on the heterocyclic and carbocyclic rings of the quinoline nucleus provide a mechanism to fine-tune activity and mitigate toxicity.

  • C4-Position (Bromine): The presence of a halogen at the C4 position is a key feature of our parent scaffold. While much of the classical SAR literature focuses on the C7-chloro group of 4-aminoquinolines (e.g., chloroquine)[3], the electron-withdrawing nature of the bromine at C4 is expected to significantly influence the electron density of the entire ring system. This can affect the molecule's pKa, membrane permeability, and binding interactions with molecular targets. In broader studies of bromoquinolines, halogenation has been shown to be a powerful tool for enhancing anticancer activity.[6]

  • C6-Position (Methoxy Group): A methoxy group at the C6 position is a hallmark of highly active 8-aminoquinoline antimalarials, including primaquine and quinocide. This substituent is widely recognized to enhance tissue schizontocidal activity.[7] Its inclusion is a common strategy in the design of new analogs.

  • C5-Position: This position is critical for modulating both activity and toxicity. Introducing alkoxy groups at C5 has been shown to yield potent antimalarial 8-quinolinamines.[5] Conversely, substituting with larger groups like phenylthio or phenoxy at C5 can reduce the compound's overall toxicity, a crucial consideration for drug development.[7]

  • C7-Position: The C7 position appears to be highly sensitive to substitution. In general, the introduction of functional groups at this position leads to a significant reduction or complete loss of antimalarial activity.[7]

  • Multi-site Bromination: Studies on related 8-hydroxyquinolines have revealed that extensive bromination, such as at the C5 and C7 positions, can induce potent antiproliferative activity against various cancer cell lines.[8] This suggests that 5,7-dibromo-8-aminoquinoline analogs could be promising candidates for anticancer drug discovery.

Comparative Performance of this compound Analogs

The following table summarizes the key structure-activity relationships derived from various studies. This allows for an objective comparison of how specific structural modifications impact biological outcomes.

Modification Site Substituent/Modification Resulting Biological Activity Key Insight Reference(s)
C8-Amine Side Chain Diaminoalkane (2-6 carbons)Antimalarial, Anti-infectiveChain length is critical for potency.[3][5]
Conjugation with Antioxidant AcidsCytoprotective, ROS-scavengingCreates multi-target ligands for neurodegenerative diseases.[4]
C4-Position Bromo (core feature)Anticancer, AntimalarialElectron-withdrawing group modulates ring electronics and target binding.[6]
C5-Position Alkoxy GroupsPotent AntimalarialEnhances antiparasitic efficacy.[5]
Phenylthio, Phenoxy GroupsAntimalarialReduces overall toxicity of the scaffold.[7]
C6-Position Methoxy GroupPotent AntimalarialConsidered essential for high tissue schizontocidal activity.[7][9]
C7-Position General SubstituentsInactiveThis position is generally intolerant to modification.[7]
C5 & C7 Positions Di-bromo SubstitutionPotent AnticancerMultiple halogenations can switch activity from anti-infective to antiproliferative.[6][8]

Experimental Protocols for Analog Evaluation

To ensure data integrity and reproducibility, standardized assays are essential. The following section details a robust, widely used method for assessing the in vitro antimalarial activity of novel quinoline analogs.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the erythrocytic stages of Plasmodium falciparum.

Causality: This assay leverages the fact that the fluorescent dye SYBR Green I intercalates with DNA. In the absence of a drug, parasites replicate within red blood cells, leading to a significant increase in DNA content and thus high fluorescence. Effective antimalarial compounds inhibit parasite growth, resulting in lower DNA content and a reduced fluorescent signal, which can be quantified to determine drug potency.

Methodology Workflow Diagram:

workflow cluster_setup Plate Preparation cluster_process Incubation & Lysis cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of test compounds in a 96-well plate B Add parasite culture (synchronized ring-stage P. falciparum) A->B C Incubate plates for 72 hours (37°C, gas mixture) B->C D Add Lysis Buffer containing SYBR Green I dye C->D E Incubate in dark (1 hour, room temp) D->E F Read fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Plot fluorescence vs. log[concentration] and calculate IC50 value F->G

Caption: Workflow for the SYBR Green I-based antimalarial susceptibility assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Perform serial dilutions in a 96-well plate using RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Parasite Culture: Use a synchronized culture of P. falciparum (e.g., 3D7 or W2 strain) at the ring stage with 1% parasitemia and 2% hematocrit.

  • Plate Inoculation: Add 180 µL of the parasite culture to each well of the drug-diluted plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Place the plates in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours.

  • Cell Lysis and Staining: Prepare a lysis buffer containing Tris buffer, saponin, Triton X-100, and SYBR Green I dye. After 72 hours, add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Seal the plate and incubate in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of growth inhibition versus the log-transformed drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The structure-activity relationship of this compound analogs is a rich and complex field that continues to yield compounds with significant therapeutic potential. This guide has synthesized key findings to provide a clear framework for understanding this important chemical class.

Key Takeaways:

  • The C8-amino side chain is the primary driver of potency and can be modified to introduce diverse functionalities, including multi-target capabilities.[4]

  • Substitutions on the quinoline ring are crucial for fine-tuning activity and mitigating toxicity. The C6-methoxy group is a well-established enhancer of antimalarial activity, while the C5-position offers a handle to reduce toxicity.[5][7]

  • The C4-bromo group and further halogenation at positions like C5 and C7 can shift the biological activity profile from anti-infective to potent anticancer.[6][8]

Future research should focus on exploring novel C8-side chains and performing more extensive evaluations of multi-halogenated analogs for antiproliferative applications. By leveraging the foundational SAR principles outlined here, researchers can continue to rationally design and develop next-generation quinoline-based therapeutics to address pressing global health challenges.

References

A Senior Scientist's Guide to the Purity Assessment of Synthesized 4-Bromoquinolin-8-amine by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 4-Bromoquinolin-8-amine is not merely a quality metric; it is the foundation of reproducible research and the cornerstone of a safe and effective active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques, establishing why qNMR is a superior, primary method for purity assessment of this critical quinoline derivative.

This compound is a vital building block in medicinal chemistry, frequently utilized in the synthesis of novel antimalarial and anticancer agents.[4] Its purity directly influences reaction yields, the impurity profile of subsequent synthetic steps, and ultimately, the biological activity and safety of the final compound.[1] Therefore, a robust and accurate purity determination is paramount.

The Unparalleled Advantage of qNMR: A Primary Ratio Method

Unlike chromatographic techniques such as HPLC or GC, which are comparative methods requiring a characterized reference standard of the analyte, qNMR is a primary analytical method.[1][5][6] The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8][9]

This fundamental property allows for the determination of a compound's purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard (IS) of known purity, all within the same NMR tube.[7][10] This eliminates the need for an identical, highly purified standard of the analyte itself—which is often unavailable for novel, synthesized compounds—making qNMR an indispensable tool in research and development.[5][11]

A Self-Validating Experimental Protocol for qNMR Purity Assessment

Achieving accurate and reproducible qNMR results is contingent on meticulous experimental design and execution.[12] The following protocol is designed to be a self-validating system, minimizing potential sources of error.

The Critical Selection of the Internal Standard (IS)

The choice of the internal standard is the most critical decision in a qNMR experiment.[13][14] An ideal IS must meet several criteria:

  • High Purity and Stability: The IS must be of high, certified purity (≥99.5%) and chemically stable, not reacting with the analyte, solvent, or air.[13][14]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[12][13]

  • Spectrally Resolved Signals: The IS should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[13][14]

For this compound, which has aromatic protons between ~7.0 and 8.5 ppm, Maleic Anhydride is an excellent choice for an IS when using DMSO-d6 as the solvent. Its two equivalent olefinic protons appear as a sharp singlet around 7.3 ppm, which may require careful selection of analyte peaks for integration, or alternatively, 1,4-Dinitrobenzene , which shows a singlet far downfield around 8.4 ppm, can be used.

Precision in Sample Preparation

Accurate weighing is fundamental to the final purity calculation. The internal standard method requires precise mass measurements of both the analyte and the IS.[10][15]

Step-by-Step Sample Preparation:

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial. Record the mass to at least four decimal places.

  • Accurately weigh approximately 10-15 mg of the chosen certified internal standard (e.g., Maleic Anhydride) and add it to the same vial. Record the mass precisely. An analyte-to-standard signal intensity ratio close to 1:1 is recommended for optimal accuracy.[15]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. Incomplete dissolution is a major source of error.[13]

  • Transfer the homogeneous solution to a high-quality NMR tube.

Optimized NMR Data Acquisition Parameters

To ensure quantitativity, NMR acquisition parameters must be carefully optimized. The goal is to ensure all signals are fully relaxed between pulses so that their integrals are directly proportional to the molar concentration.

  • Relaxation Delay (D1): This is the most critical parameter. A long relaxation delay is necessary to allow all protons (in both the analyte and the IS) to return to thermal equilibrium before the next pulse. A common mistake is using a short delay, which can lead to signal saturation and inaccurate integration.[14] A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified is required. A conservative and safe approach is to set D1 to 30-60 seconds.

  • Pulse Angle: Use a calibrated 90° pulse angle to maximize signal for each scan.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended) for the signals being integrated.[16] Typically, 16 to 64 scans are adequate.

  • Digital Resolution: Ensure sufficient data points are acquired to define the peaks properly.

Data Processing and Purity Calculation

Proper data processing is as crucial as data acquisition.

  • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected, well-resolved signal from the this compound (analyte) and the signal from the internal standard. Choose analyte signals that are singlets and free from any overlap if possible.

  • Calculate the purity using the following formula:

    Purity (%) = (IA / IS) * (NS / NA) * (MA / MS) * (mS / mA) * PS

    Where:

    • IA, IS : Integral values for the analyte and standard.

    • NA, NS : Number of protons for the respective integrated signals.

    • MA, MS : Molar masses of the analyte and standard.

    • mA, mS : Masses of the analyte and standard.

    • PS : Purity of the internal standard (as a percentage).

The Comparative Landscape: qNMR vs. Other Analytical Techniques

While techniques like HPLC and GC are workhorses in purity analysis, they have inherent limitations that qNMR overcomes. The choice of method should be based on the specific analytical need.[1][5]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary method; signal intensity is directly proportional to molar concentration.[1][6]Comparative separation technique based on differential partitioning.[1]Comparative separation technique for volatile/semi-volatile compounds.
Analyte Standard Does not require a specific reference standard of the analyte.[5][7][11]Requires a characterized reference standard of the analyte for accurate quantification.Requires a characterized reference standard of the analyte.
Destructive No, the sample can be fully recovered.[7]Yes, the sample is consumed.Yes, the sample is consumed.
Selectivity Excellent; high-resolution spectra allow for differentiation of structurally similar compounds.High; dependent on column chemistry and mobile phase.Very high; excellent for separating volatile impurities.
Precision Excellent; typically low relative standard deviation (RSD).[1][11]Very good, with low RSD.[1]Very good, with low RSD.
Scope Nearly universal for soluble compounds containing NMR-active nuclei. Detects a wide range of impurities.[17]Broad applicability for non-volatile compounds. May miss impurities with no UV chromophore.Limited to thermally stable and volatile compounds.
Weakness Lower sensitivity compared to chromatographic methods. Can be complex for mixtures with severe signal overlap.Purity by area-% assumes all impurities have the same response factor as the main peak, which can be inaccurate.[1]Not suitable for non-volatile or thermally labile compounds.

As the table illustrates, qNMR's status as a primary, non-destructive method with universal detection makes it an exceptionally powerful and reliable tool for assigning the purity of a newly synthesized compound.[2][17] A discrepancy between HPLC area percent purity and qNMR purity often indicates the presence of impurities (like residual solvents or inorganic salts) that are not detected by the HPLC's UV detector.[1]

Visualizing the qNMR Workflow

The entire qNMR process, from sample preparation to the final purity value, can be summarized in a logical workflow.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation & Result weigh_analyte Accurately Weigh This compound (mA) weigh_is Accurately Weigh Internal Standard (mS) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized D1, NS, 90° Pulse) dissolve->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte (IA) & Standard (IS) Signals processing->integration calculation Calculate Purity using Standard Formula integration->calculation result Final Purity Value (%) calculation->result

Caption: The qNMR Purity Assessment Workflow.

Conclusion

For the definitive purity assessment of synthesized this compound, quantitative NMR stands out as a robust, accurate, and scientifically rigorous method. Its nature as a primary technique provides a direct and traceable measurement of purity that is often more reliable than comparative chromatographic methods, especially in a research and development setting where certified analyte standards are not available. By following a carefully validated protocol, researchers and drug development professionals can have high confidence in their results, ensuring the quality and integrity of their downstream applications.

References

Benchmarking the performance of different catalysts for 4-Bromoquinolin-8-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 8-aminoquinoline moiety, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an in-depth comparative analysis of catalytic systems for the functionalization of 4-Bromoquinolin-8-amine, a key intermediate for the synthesis of novel molecular entities. We will delve into the performance of palladium, copper, and nickel-based catalysts, offering experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and reaction optimization.

The Strategic Importance of this compound Functionalization

The quinoline ring system is a recurring motif in a wide array of pharmaceuticals and biologically active compounds. The 8-aminoquinoline substructure is particularly notable for its presence in antimalarial drugs like primaquine. The functionalization of the 4-position of the quinoline ring allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties, biological activity, and pharmacokinetic profile. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, making this compound a valuable starting material for the construction of compound libraries for drug discovery.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a workhorse reaction for the formation of C-N bonds in organic synthesis.[1][2] Its broad substrate scope and functional group tolerance have made it a go-to method for the arylation of amines.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a Pd(0)/Pd(II) redox couple.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst.

The choice of ligand is critical in this process, as it influences the rate and efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[3]

Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[4] While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols.

Mechanistic Insights

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5] The key steps are thought to be:

  • Formation of a Copper-Amide Complex: The amine reacts with a Cu(I) salt in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product and regenerating a Cu(I) species.

The use of ligands, such as amino acids or diamines, can significantly accelerate the reaction and allow for lower reaction temperatures.[6]

Nickel-Catalyzed C-N Cross-Coupling

Nickel-based catalysts have emerged as a cost-effective and sustainable alternative to palladium for cross-coupling reactions.[7] Nickel catalysts can often promote reactions of less reactive aryl chlorides and offer unique reactivity profiles.

Mechanistic Overview

Nickel-catalyzed C-N coupling reactions are also thought to proceed through a catalytic cycle involving different oxidation states of nickel, often proposed as a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle. The fundamental steps are similar to those in palladium-catalyzed reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The specific mechanism can be influenced by the choice of ligands, additives, and reaction conditions.

Comparative Performance of Catalysts

The selection of an optimal catalyst system is paramount for achieving high yields and purity in the functionalization of this compound. Below is a comparative summary of the performance of representative palladium, copper, and nickel-based catalyst systems for C-N bond formation with bromoquinolines and related substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)ObservationsReference
Palladium
Pd(OAc)₂JohnphosNaOt-BuToluene110-12095Effective for coupling with N-methylaniline on a 5-bromo-8-benzyloxyquinoline substrate.[8][8]
Pd(OAc)₂Tri-tert-butylphosphine (TTBP)NaOt-BuToluene110-12093High yield for the amination of a closely related bromoquinoline.[8][8]
Pd(OAc)₂JosiphosNaOt-BuToluene110-12096Excellent yield, demonstrating the effectiveness of ferrocenyl-based ligands.[8][8]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10092High yield for the amination of N-substituted 4-bromo-7-azaindoles, a related heterocyclic system.[9][9]
Copper
CuIL-prolineK₂CO₃DMSO60-90Good to ExcellentGeneral method for coupling aryl bromides with various amines.[6][6]
CuIN,N'-dimethylethylenediamineK₂CO₃DMF11085Effective for the amination of aryl bromides with primary and secondary amines.[10][10]
Nickel
NiCl₂(PCy₃)₂PCy₃NaOt-BuToluene100Moderate to GoodGeneral conditions for nickel-catalyzed amination of aryl halides.[7]
Ni(acac)₂PPh₃Cs₂CO₃Toluene80GoodConditions for a three-component carboamination to form quinolines.[11][11]

Note: The data presented is a compilation from studies on 5-bromo-8-benzyloxyquinoline and other related halo-heterocycles due to the limited availability of direct comparative studies on this compound. These results, however, provide a strong basis for catalyst selection and optimization for the target substrate.

Experimental Protocols

Below are representative, detailed experimental protocols for the palladium-catalyzed amination of a bromoquinoline derivative. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Johnphos, Xantphos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous solvent.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Key Processes

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L_n->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Ar-X This compound HNR'R'' Amine Base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

Caption: A typical experimental workflow for catalyst screening.

Conclusion and Future Outlook

The functionalization of this compound is a critical transformation in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comparative overview of palladium-, copper-, and nickel-based catalytic systems for C-N bond formation.

  • Palladium catalysts , particularly those employing bulky, electron-rich phosphine ligands, offer a robust and high-yielding approach for the amination of bromoquinolines. The Buchwald-Hartwig amination remains the most well-established and versatile method for this transformation.

  • Copper catalysts , in the form of the Ullmann condensation, provide a more economical alternative. Modern protocols with the use of ligands have significantly improved the reaction conditions, making it a viable option for certain applications.

  • Nickel catalysts represent a promising and sustainable alternative, with the potential for unique reactivity and the ability to activate more challenging substrates. Further research into the development of well-defined nickel catalysts for the amination of haloquinolines is warranted.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, substrate scope, and functional group tolerance. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design of efficient and effective synthetic routes to novel 8-aminoquinoline derivatives.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Chemical Profile

4-Bromoquinolin-8-amine is a halogenated aromatic amine. Its structure, featuring a quinoline core, a bromine substituent, and an amine group, suggests a specific hazard profile that must be respected during handling and disposal. While comprehensive toxicological data is sparse, the hazards can be inferred from similar molecules. Aromatic amines are frequently associated with toxicity, and halogenated organic compounds often pose environmental risks.

Based on data for close structural isomers like 4-Bromoquinolin-2-amine, the compound should be treated as hazardous.[1] The primary anticipated hazards are summarized below.

Table 1: Anticipated GHS Hazard Classification for this compound
Hazard ClassAnticipated CategoryRationale and Implication for Disposal
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Prevents disposal via sanitary sewer. Contaminated materials must be handled as toxic waste.[1][2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Requires use of chemical-resistant gloves. All contaminated PPE must be disposed of as hazardous waste.[1][2]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Mandates use of safety goggles or face shields.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)All handling of the solid compound should occur in a fume hood to prevent inhalation of dust.[1][2]
Hazardous to the Aquatic Environment, Long-termCategory 1 (Very toxic to aquatic life with long lasting effects)This is a critical disposal consideration. Direct release to the environment is prohibited. All waste streams must be captured.[3][4][5]

The presence of the bromine atom makes this a halogenated organic compound . This is a crucial classification for waste segregation, as mixing halogenated and non-halogenated waste streams is often prohibited by disposal facilities and can complicate the final treatment process.

Section 2: Regulatory Framework

The disposal of this compound is governed by stringent federal and local regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous—a "cradle-to-grave" responsibility.[6][7] Given its anticipated toxicity and ecotoxicity, this compound waste must be managed as hazardous waste according to 40 CFR parts 260-273.[8]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include specific procedures for safe handling and waste disposal, as well as training for all personnel.[11][12]

Section 3: Core Disposal Workflow

The following step-by-step protocol outlines the mandatory procedure for the safe disposal of this compound and associated waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure a robust barrier between you and the hazard.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles with side shields or a full-face shield.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[12]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Identify Waste Streams:

    • Solid Waste: Unused or expired this compound, contaminated spill cleanup materials (vermiculite, sand), and contaminated weighing papers.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Sharps: Needles or razor blades used to handle the solid compound.

    • Contaminated Labware: Glassware (flasks, beakers) and plasticware (pipette tips).

  • Segregate at the Source:

    • Halogenated vs. Non-Halogenated: this compound waste is halogenated . It must be collected in a dedicated container for halogenated organic waste. Never mix it with non-halogenated waste streams.

    • Liquid vs. Solid: Collect liquid and solid waste in separate, appropriate containers.

Step 3: Containerization and Labeling

Waste containers must be appropriate for the waste type and clearly communicate their contents.

  • Container Selection:

    • Use chemically compatible containers (e.g., HDPE or glass for liquids, wide-mouth HDPE jars for solids).

    • Ensure containers have a secure, leak-proof lid.

  • Labeling:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • List all other components in the container, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: On-Site Storage

Store waste safely in the laboratory pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Store containers in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Keep containers securely closed at all times, except when adding waste.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Schedule a Pickup: Contact your institution's EHS office to arrange for the collection of the hazardous waste.

  • Documentation: Complete any required waste manifest or pickup request forms accurately. This documentation is a legal requirement under RCRA to track the waste from generation to its final disposal.[13]

  • Treatment: The ultimate disposal method will be determined by the licensed Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic compounds, this is typically high-temperature incineration.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_process Handling & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposition start Generate This compound Waste ppe Step 1: Don Appropriate PPE start->ppe characterize Step 2: Characterize Waste (Solid, Liquid, Sharp) ppe->characterize segregate Segregate as HALOGENATED ORGANIC WASTE characterize->segregate containerize Step 3: Use Designated, Labeled Waste Container segregate->containerize storage Step 4: Store in Secondary Containment in SAA containerize->storage pickup Step 5: Arrange Pickup by EHS storage->pickup end Document & Transfer for Incineration at TSDF pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

Section 4: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is large or involves volatile solvents, evacuate the entire lab and contact EHS.

  • Don Additional PPE: Before cleanup, don additional PPE, including double gloves, a respirator if dust is present, and splash goggles.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pad. Avoid raising dust.

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.

  • Clean Up:

    • Carefully scoop the contained material into a designated hazardous waste container.

    • Avoid dry sweeping, which can aerosolize the compound.

  • Decontaminate:

    • Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • All cleaning materials are considered hazardous waste and must be disposed of in the solid halogenated waste container.[2]

Section 5: Decontamination of "Empty" Containers

Under RCRA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple rinse the container.

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Pour the rinsate into the appropriate halogenated liquid waste container.

    • Repeat this process two more times.

  • Disposal of Rinsed Container: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., broken glass box), but this must be done in accordance with your institution's specific policies. The label on the container should be defaced before disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for handling 4-Bromoquinolin-8-amine in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. While specific toxicological data for this compound is not extensively available, a conservative approach based on the known hazards of structurally similar bromoquinoline compounds is a cornerstone of responsible laboratory practice. The guidance herein is built upon this principle of proactive safety.

Hazard Assessment: Understanding the Risks

Due to the limited specific data on this compound, we must extrapolate from related compounds. Bromoquinolines as a class are known to present several hazards. For instance, 5-Bromo-quinolin-8-ylamine is harmful if swallowed and causes skin and serious eye irritation.[1] Similarly, 8-Bromoquinoline is also known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[1][3]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]

  • Environmental Hazards: Many related compounds are very toxic to aquatic life with long-lasting effects.[3]

This hazard profile dictates the necessity of a multi-layered Personal Protective Equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory when handling this compound. The selection of specific items is contingent on the nature of the procedure being performed.

Table 1: PPE Requirements for Handling this compound
PPE Category Item Standard/Specification Purpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[4]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves inspected prior to use.Prevents direct skin contact with the chemical.[6]
Body Protection Laboratory CoatFlame-resistant, fully buttoned.Protects skin and personal clothing from contamination.[4]
Full-Length PantsCovers the lower body.Prevents skin exposure.[4]
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorN95 or higher, with appropriate cartridges for organic vapors/particulates.Required when handling the powder outside of a fume hood or when aerosols may be generated.[4][7]
Causality Behind PPE Choices
  • Eye and Face Protection: Given that related compounds are known to cause serious eye irritation, the use of ANSI-compliant safety goggles is the minimum requirement.[1][2][4] A face shield should be worn over goggles during procedures like preparing solutions or any activity with a splash potential, offering a secondary barrier for the entire face.[5]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[6] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling, consult the manufacturer's chemical resistance guide.

  • Body Protection: A fully buttoned, flame-resistant lab coat, full-length pants, and closed-toe shoes are fundamental to preventing accidental skin contact from spills.[4]

  • Respiratory Protection: Since this compound is a solid powder, the risk of inhaling fine particles is significant, especially during weighing and transfer.[8] An N95 or higher NIOSH-approved respirator is essential to prevent respiratory tract irritation.[4][7] All handling of the solid should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Handling Solid Powder cluster_solution Handling Liquid Solution cluster_disposal Disposal Phase start Start: Handling This compound task_assessment Assess Task: Weighing solid or preparing solution? start->task_assessment ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - NIOSH-Approved Respirator - Work in Fume Hood task_assessment->ppe_solid Weighing Solid ppe_solution Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Work in Fume Hood task_assessment->ppe_solution Preparing Solution disposal Dispose of Waste: Follow Hazardous Waste Protocol ppe_solid->disposal ppe_solution->disposal

Caption: PPE selection workflow for this compound.

Protocol: Donning and Doffing PPE

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat and Attire: Ensure your lab coat is clean, fully buttoned, and that you are wearing full-length pants and closed-toe shoes.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands (e.g., glove-in-glove technique). Dispose of them in a designated hazardous waste container.[4]

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Operational and Disposal Plans

Safe Handling and Operational Plan:

  • Engineering Controls: All weighing and handling of solid this compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[4][6]

  • Work Area Preparation: Before starting, cover the work surface within the fume hood with absorbent, disposable bench paper.[4]

  • Weighing and Transfer: To prevent static discharge and dust generation, use anti-static weigh paper and handle the solid with care, using a spatula for transfers.[4][9]

  • Housekeeping: Keep containers of this compound tightly closed when not in use.[6] In case of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE, including respiratory protection.[6] Contain the spill with an inert absorbent material like sand or vermiculite, then carefully sweep it into a labeled container for disposal.[6]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound, contaminated weigh paper, gloves, and other contaminated disposable materials in a dedicated, clearly labeled hazardous waste container.[4][10]

    • Liquid Waste: Collect solutions and rinsates in a separate, labeled hazardous waste container for halogenated organic solvents.[4][10] Do not mix with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[10]

  • Final Disposal: Do not dispose of this chemical down the drain.[10] All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[6][10][11] A recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

Emergency First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[3][13]

Always have the Safety Data Sheet (SDS) for a related compound available when seeking medical attention.

Conclusion

Handling this compound requires a diligent and informed approach to safety. By understanding the potential hazards extrapolated from similar compounds and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, you can significantly mitigate risks. Your safety is paramount, and these procedures are designed to create a secure environment for your valuable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.